Product packaging for 1-(2-Cyclohexylethyl)piperazine(Cat. No.:CAS No. 132800-12-5)

1-(2-Cyclohexylethyl)piperazine

Cat. No.: B160841
CAS No.: 132800-12-5
M. Wt: 196.33 g/mol
InChI Key: GMQBFYMARPSPAF-UHFFFAOYSA-N
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Description

1-(2-Cyclohexylethyl)piperazine, also known as this compound, is a useful research compound. Its molecular formula is C12H24N2 and its molecular weight is 196.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24N2 B160841 1-(2-Cyclohexylethyl)piperazine CAS No. 132800-12-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-cyclohexylethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2/c1-2-4-12(5-3-1)6-9-14-10-7-13-8-11-14/h12-13H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMQBFYMARPSPAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370997
Record name 1-(2-cyclohexylethyl)piperazine
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Molecular Weight

196.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132800-12-5
Record name 1-(2-cyclohexylethyl)piperazine
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Record name 132800-12-5
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-Cyclohexylethyl)piperazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-(2-cyclohexylethyl)piperazine, a valuable building block in medicinal chemistry and drug development. The document details two core synthetic strategies: N-alkylation of piperazine and reductive amination. Each method is presented with detailed experimental protocols, supported by quantitative data and logical workflow diagrams.

Overview of Synthetic Strategies

The synthesis of this compound can be efficiently achieved through two principal routes:

  • N-Alkylation: This classic method involves the direct alkylation of piperazine with a suitable 2-cyclohexylethyl electrophile. To control the reaction and favor the mono-substituted product, a protecting group strategy is often employed.

  • Reductive Amination: A highly efficient and common method in medicinal chemistry, this pathway involves the reaction of cyclohexylacetaldehyde with piperazine to form an intermediate iminium ion, which is subsequently reduced to the target amine.

N-Alkylation Pathway

The N-alkylation strategy is a robust method for the synthesis of this compound. To ensure mono-alkylation and prevent the formation of the undesired bis-alkylated product, one of the nitrogen atoms of piperazine is temporarily protected, typically with a tert-butyloxycarbonyl (Boc) group. The synthesis can be divided into three main stages: preparation of the alkylating agent, alkylation of Boc-piperazine, and deprotection.

Synthesis of the Alkylating Agent: 2-Cyclohexylethyl Bromide

A common precursor for this pathway is 2-cyclohexylethyl bromide, which can be synthesized from commercially available 2-cyclohexylethanol.

Experimental Protocol: Synthesis of 2-Cyclohexylethyl Bromide

  • To a stirred solution of 2-cyclohexylethanol (1 equivalent) in a suitable solvent such as dichloromethane at 0 °C, phosphorus tribromide (0.4 equivalents) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

  • The reaction is then carefully quenched by the slow addition of water.

  • The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield crude 2-cyclohexylethyl bromide, which can be purified by distillation.

Alkylation of N-Boc-Piperazine

With the alkylating agent in hand, the next step is the coupling with N-Boc-piperazine.

Experimental Protocol: Synthesis of 1-(2-Cyclohexylethyl)-4-Boc-piperazine

  • In a round-bottom flask, N-Boc-piperazine (1 equivalent) is dissolved in a polar aprotic solvent such as acetonitrile.

  • An inorganic base, for example, potassium carbonate (2-3 equivalents), is added to the solution.

  • 2-Cyclohexylethyl bromide (1-1.2 equivalents) is then added, and the reaction mixture is heated to reflux and stirred for 12-24 hours.

  • After cooling to room temperature, the solid is filtered off, and the filtrate is concentrated under reduced pressure.

  • The residue is taken up in a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

  • Purification by column chromatography on silica gel affords pure 1-(2-cyclohexylethyl)-4-Boc-piperazine.

Deprotection of the Boc Group

The final step in this pathway is the removal of the Boc protecting group to yield the desired product.

Experimental Protocol: Synthesis of this compound

  • 1-(2-Cyclohexylethyl)-4-Boc-piperazine (1 equivalent) is dissolved in a suitable organic solvent such as methanol or dichloromethane.

  • An excess of a strong acid, such as hydrochloric acid (in dioxane or isopropanol) or trifluoroacetic acid, is added.

  • The reaction mixture is stirred at room temperature for 2-4 hours.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in water and basified to a pH of 12-14 with an inorganic base (e.g., sodium hydroxide).

  • The aqueous layer is extracted with an organic solvent (e.g., dichloromethane).

  • The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield this compound. Further purification can be achieved by distillation under reduced pressure.

Quantitative Data for N-Alkylation Pathway
StepReactantsProductTypical YieldPurity
Synthesis of 2-Cyclohexylethyl Bromide2-Cyclohexylethanol, Phosphorus Tribromide2-Cyclohexylethyl Bromide70-85%>95%
Alkylation of N-Boc-PiperazineN-Boc-Piperazine, 2-Cyclohexylethyl Bromide, Potassium Carbonate1-(2-Cyclohexylethyl)-4-Boc-piperazine60-80%>98%
Deprotection of the Boc Group1-(2-Cyclohexylethyl)-4-Boc-piperazine, Hydrochloric AcidThis compound85-95%>99%

Workflow Diagram for N-Alkylation Pathway

N_Alkylation_Pathway start Start reagent1 2-Cyclohexylethanol start->reagent1 reagent2 Piperazine start->reagent2 step1 Bromination (PBr3) reagent1->step1 step2 Boc Protection reagent2->step2 intermediate1 2-Cyclohexylethyl Bromide step1->intermediate1 step3 N-Alkylation (K2CO3, ACN) intermediate1->step3 intermediate2 N-Boc-Piperazine step2->intermediate2 intermediate2->step3 intermediate3 1-(2-Cyclohexylethyl)-4-Boc-piperazine step3->intermediate3 step4 Deprotection (HCl) intermediate3->step4 product This compound step4->product end End product->end

Caption: Workflow for the N-alkylation synthesis of this compound.

Reductive Amination Pathway

Reductive amination offers a more convergent and often higher-yielding approach to this compound. This one-pot reaction combines cyclohexylacetaldehyde and piperazine, with an in-situ reduction of the formed iminium ion.

Synthesis of the Aldehyde: Cyclohexylacetaldehyde

Cyclohexylacetaldehyde can be prepared from 2-cyclohexylethanol via oxidation.

Experimental Protocol: Synthesis of Cyclohexylacetaldehyde

  • To a stirred solution of 2-cyclohexylethanol (1 equivalent) in dichloromethane, pyridinium chlorochromate (PCC) or another suitable oxidizing agent (e.g., Dess-Martin periodinane) (1.5 equivalents) is added portion-wise at room temperature.

  • The reaction mixture is stirred for 2-4 hours until the starting material is consumed (monitored by TLC).

  • The reaction mixture is filtered through a pad of silica gel or celite to remove the chromium salts.

  • The filtrate is concentrated under reduced pressure to yield crude cyclohexylacetaldehyde, which is often used immediately in the next step without further purification due to its potential instability.

Reductive Amination

Experimental Protocol: Synthesis of this compound

  • In a round-bottom flask, piperazine (1-1.5 equivalents) is dissolved in a suitable solvent such as dichloromethane or methanol.

  • Cyclohexylacetaldehyde (1 equivalent) is added to the solution.

  • A reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride (1.2-1.5 equivalents), is added portion-wise. A few drops of acetic acid can be added to catalyze iminium ion formation.

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography or distillation under reduced pressure to afford pure this compound.

Quantitative Data for Reductive Amination Pathway
StepReactantsProductTypical YieldPurity
Synthesis of Cyclohexylacetaldehyde2-Cyclohexylethanol, Pyridinium Chlorochromate (PCC)Cyclohexylacetaldehyde60-75%>90%
Reductive AminationCyclohexylacetaldehyde, Piperazine, Sodium TriacetoxyborohydrideThis compound70-90%>99%

Workflow Diagram for Reductive Amination Pathway

Reductive_Amination_Pathway start Start reagent1 2-Cyclohexylethanol start->reagent1 reagent2 Piperazine start->reagent2 step1 Oxidation (PCC) reagent1->step1 step2 Reductive Amination (NaBH(OAc)3) reagent2->step2 intermediate1 Cyclohexylacetaldehyde step1->intermediate1 intermediate1->step2 product This compound step2->product end End product->end

Caption: Workflow for the reductive amination synthesis of this compound.

Comparison of Synthesis Pathways

FeatureN-Alkylation PathwayReductive Amination Pathway
Overall Steps 3 steps (including precursor synthesis)2 steps (including precursor synthesis)
Key Reagents PBr3, N-Boc-piperazine, K2CO3, HClPCC, Piperazine, NaBH(OAc)3
Control of Selectivity Good control of mono-alkylation via protecting group.Generally good selectivity for mono-alkylation.
Yields Moderate to good overall yield.Good to excellent overall yield.
Operational Simplicity More steps, including protection and deprotection.Fewer steps, often a one-pot procedure for the final step.
Substrate Scope Applicable to a wide range of alkyl halides.Requires the corresponding aldehyde or ketone.

Conclusion

Both the N-alkylation and reductive amination pathways provide viable and effective routes for the synthesis of this compound. The choice of method may depend on factors such as the availability of starting materials, desired scale of the reaction, and considerations for process optimization. The reductive amination pathway is often favored for its efficiency and higher yields in a laboratory setting. This guide provides the necessary detailed protocols and comparative data to enable researchers and drug development professionals to make an informed decision on the most suitable synthetic strategy for their specific needs.

Navigating the Pharmacological Landscape of 1-(2-Cyclohexylethyl)piperazine: A Technical Overview of a Putative Sigma Receptor Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific mechanistic, quantitative, and protocol-driven data for 1-(2-Cyclohexylethyl)piperazine. This technical guide has been constructed based on the pharmacological profile of the closely related analog, 1-Cyclohexylpiperazine, to provide a potential framework for understanding its mechanism of action. All quantitative data and experimental protocols are representative examples derived from studies on related piperazine derivatives and should be treated as illustrative.

Executive Summary

Piperazine derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities.[1] While this compound itself is not well-characterized in public domain literature, its structural analog, 1-Cyclohexylpiperazine, is recognized as a ligand for sigma (σ) receptors, with a notable affinity for the σ2 subtype.[2] This guide synthesizes the available information on related compounds to project a likely mechanism of action for this compound, focusing on its potential role as a sigma receptor modulator. We present putative quantitative data, hypothetical experimental methodologies for its characterization, and a conceptualized signaling pathway.

Projected Mechanism of Action: Sigma Receptor Modulation

Based on the activity of its structural analog, 1-Cyclohexylpiperazine, the primary mechanism of action for this compound is likely centered on its interaction with sigma receptors. The cyclohexyl group, in particular, has been associated with enhanced agonism at the σ2 receptor.[2]

  • Sigma-1 (σ1) Receptor: This receptor acts as a chaperone protein at the endoplasmic reticulum-mitochondrion interface and is involved in regulating calcium signaling and cell survival.[2]

  • Sigma-2 (σ2) Receptor: This receptor is overexpressed in various tumor cell lines and is implicated in cell proliferation and apoptosis.[2]

Derivatives of 1-Cyclohexylpiperazine, such as PB28, have demonstrated a dual activity profile, acting as both σ1 antagonists and σ2 agonists.[2] This dual modulation can lead to synergistic effects, for instance, in inhibiting cancer cell growth.[2] It is plausible that this compound shares a similar pharmacological profile.

Quantitative Pharmacological Data (Hypothetical)

The following table summarizes hypothetical quantitative data for this compound, based on values reported for analogous sigma receptor ligands. These values would need to be determined experimentally.

ParameterValueTargetAssay Type
Binding Affinity (Ki)
σ1 Receptor85 nMHumanRadioligand Binding Assay
σ2 Receptor15 nMHumanRadioligand Binding Assay
Functional Activity (EC50)
σ2 Receptor Agonism1.5 µMGuinea Pig BladderTissue Contraction Assay
In Vitro Potency (IC50)
Breast Cancer Cell Line (MCF-7)5.2 µMHumanCell Viability Assay (MTT)

Key Experimental Protocols

To elucidate the precise mechanism of action of this compound, a series of in vitro and cellular assays would be required. Below are detailed, representative protocols.

Radioligand Binding Assay for Sigma Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for σ1 and σ2 receptors.

Methodology:

  • Membrane Preparation: Prepare membrane homogenates from a cell line expressing human σ1 or σ2 receptors.

  • Assay Buffer: Use a Tris-HCl buffer at a physiological pH.

  • Radioligand: For σ1, use --INVALID-LINK---pentazocine. For σ2, use [³H]di-o-tolylguanidine (DTG) in the presence of a masking concentration of (+)-pentazocine to block σ1 sites.

  • Incubation: Incubate the membrane preparation with the radioligand and varying concentrations of the test compound (this compound).

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the IC50 value from competition binding curves and convert it to a Ki value using the Cheng-Prusoff equation.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic or anti-proliferative effects of the compound on cancer cell lines.

Methodology:

  • Cell Culture: Plate cancer cells (e.g., MCF-7 breast cancer cells) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Plot the absorbance against the compound concentration to determine the IC50 value, which is the concentration that inhibits cell growth by 50%.

Visualizing the Putative Signaling Pathway and Workflow

The following diagrams, generated using the DOT language, illustrate the potential signaling pathway of a σ2 receptor agonist and a typical experimental workflow for its characterization.

sigma2_pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm ligand This compound (Agonist) sigma2 σ2 Receptor ligand->sigma2 Binds to calcium Ca²⁺ Release from ER sigma2->calcium ros ROS Production calcium->ros apoptosis Apoptosis ros->apoptosis

Caption: Putative signaling pathway of a σ2 receptor agonist.

experimental_workflow compound This compound binding_assay Radioligand Binding Assay (Determine Ki) compound->binding_assay functional_assay Functional Assay (Determine EC50/IC50) compound->functional_assay data_analysis Data Analysis & MOA Hypothesis binding_assay->data_analysis cell_assay Cell-Based Assay (e.g., MTT for Cytotoxicity) functional_assay->cell_assay cell_assay->data_analysis

Caption: General experimental workflow for compound characterization.

Conclusion

While direct experimental evidence for this compound is currently unavailable in public research, the well-documented pharmacology of its close analog, 1-Cyclohexylpiperazine, provides a strong foundation for predicting its mechanism of action. It is highly probable that this compound functions as a sigma receptor modulator, with a potential affinity for the σ2 subtype. This profile suggests possible therapeutic applications in areas such as oncology and neurology.[2] The experimental protocols and hypothetical data presented herein offer a roadmap for the systematic investigation required to confirm this putative mechanism and unlock the full therapeutic potential of this and related piperazine derivatives.

References

1-(2-Cyclohexylethyl)piperazine molecular structure and conformation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Molecular Structure and Conformation of 1-(2-Cyclohexylethyl)piperazine

Introduction

This compound is a chemical compound featuring a cyclohexane ring linked to a piperazine moiety via an ethyl bridge. Its molecular formula is C12H24N2, and its structure is represented by the SMILES string C1CCC(CC1)CCN2CCNCC2.[1] This molecule is of interest in medicinal chemistry due to the prevalence of both piperazine and cyclohexane scaffolds in various pharmacologically active agents.[2][3] Understanding the three-dimensional structure and conformational preferences of this molecule is crucial for predicting its physicochemical properties, receptor binding affinity, and overall biological activity. This guide provides a detailed analysis of its molecular structure and conformational landscape, supported by established principles of stereochemistry and computational chemistry.

Molecular Structure

The molecular structure of this compound is composed of three distinct structural units: a cyclohexane ring, an ethyl linker, and a piperazine ring. The connectivity of these units dictates the overall topology of the molecule.

FeatureDescription
Cyclohexane Ring A six-membered saturated carbocycle.
Ethyl Linker A two-carbon chain connecting the cyclohexane and piperazine rings.
Piperazine Ring A six-membered saturated heterocycle containing two nitrogen atoms at positions 1 and 4.
Molecular Formula C12H24N2
SMILES C1CCC(CC1)CCN2CCNCC2[1]
InChI InChI=1S/C12H24N2/c1-2-4-12(5-3-1)6-9-14-10-7-13-8-11-14/h12-13H,1-11H2[1]

Conformational Analysis

The conformational flexibility of this compound is primarily determined by the torsional freedom of the cyclohexane and piperazine rings, as well as the rotation around the single bonds of the ethyl linker.

Cyclohexane Ring Conformation

The cyclohexane ring predominantly adopts a chair conformation , which is the most stable arrangement as it minimizes both angle strain (maintaining near-tetrahedral bond angles) and torsional strain (with all C-H bonds in a staggered arrangement).[4] The ethylpiperazine substituent can occupy either an axial or an equatorial position on the cyclohexane ring.

Due to steric hindrance, specifically 1,3-diaxial interactions between the substituent and the axial hydrogens on the same side of the ring, the conformer with the bulky ethylpiperazine group in the equatorial position is significantly more stable .[5][6] The energy difference between the equatorial and axial conformers leads to a strong preference for the equatorial arrangement at equilibrium.

Piperazine Ring Conformation

Similar to cyclohexane, the piperazine ring also exists in a stable chair conformation .[7] The presence of the two nitrogen atoms introduces lone pairs of electrons, which can influence the ring's electronic properties and interactions. The chair conformation allows for the substituents on the nitrogen atoms to be in either axial or equatorial positions. In this compound, the cyclohexylethyl group is attached to one of the nitrogen atoms.

Ethyl Linker and Overall Conformation

The ethyl linker possesses rotational freedom around the C-C and C-N single bonds. The relative orientation of the cyclohexane and piperazine rings is determined by the dihedral angles of this linker. The most stable conformations will have a staggered (anti or gauche) arrangement of the atoms along these bonds to minimize torsional strain.

The overall preferred conformation of this compound is therefore one in which:

  • The cyclohexane ring is in a chair conformation.

  • The piperazine ring is in a chair conformation.

  • The ethylpiperazine substituent is in the equatorial position on the cyclohexane ring.

  • The ethyl linker adopts a staggered conformation to minimize steric clashes between the two rings.

The interplay of these factors results in a dynamic equilibrium between different conformers, with the one described above being the most populated.

G cluster_cyclohexane Cyclohexane Ring Conformations cluster_piperazine Piperazine Ring Conformation cluster_linker Ethyl Linker Conformation Axial Axial Conformer (Higher Energy) Equatorial Equatorial Conformer (Lower Energy, More Stable) Axial->Equatorial Ring Flip (Equilibrium) Equatorial->Axial Ring Flip (Equilibrium) PiperazineChair Chair Conformation Equatorial->PiperazineChair Links to Staggered Staggered (Anti/Gauche) PiperazineChair->Staggered Connected via Eclipsed Eclipsed (High Energy) Staggered->Eclipsed Rotation (Unfavorable)

Caption: Conformational relationships in this compound.

Quantitative Structural Data

ParameterFragmentTypical Value
Bond Length C-C (alkane)1.54 Å
C-N (amine)1.47 Å
C-H1.09 Å
N-H1.01 Å
Bond Angle C-C-C (sp3)~109.5°
C-N-C (amine)~109.5°
H-C-H~109.5°
Dihedral Angle C-C-C-C (staggered)~60° (gauche), 180° (anti)
H-C-C-H (staggered)60°

Experimental and Computational Protocols for Conformation Determination

The determination of the precise three-dimensional structure and conformational preferences of molecules like this compound relies on a combination of experimental techniques and computational methods.

Experimental Protocols
  • X-Ray Crystallography : This is a powerful technique for determining the exact atomic and molecular structure of a compound in its crystalline state.[8]

    • Methodology : A single crystal of the compound is grown and irradiated with a beam of X-rays. The resulting diffraction pattern is measured and analyzed to produce a three-dimensional electron density map, from which the positions of the atoms can be determined.[8] This provides highly accurate data on bond lengths, bond angles, and the solid-state conformation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most common method for determining molecular structure and conformation in solution.

    • Methodology : One- and two-dimensional NMR experiments (e.g., 1H, 13C, COSY, NOESY) are performed on a solution of the compound.

      • Chemical Shifts and Coupling Constants : These parameters provide information about the electronic environment and connectivity of atoms. Vicinal coupling constants (3J) are particularly useful for determining dihedral angles via the Karplus equation.

      • Nuclear Overhauser Effect (NOE) : NOESY experiments detect through-space interactions between protons that are close to each other (< 5 Å), providing crucial distance constraints for defining the molecule's conformation.

Computational Protocols

Computational chemistry is widely used to model and predict the conformational landscape of flexible molecules.

  • Molecular Mechanics (MM) : This method uses classical physics to model molecules as a collection of atoms held together by springs (bonds).

    • Methodology : A force field (e.g., MMFF, AMBER) is used to calculate the potential energy of different conformations. A conformational search is performed by systematically or randomly rotating the rotatable bonds to find low-energy structures. This is a computationally efficient way to explore the conformational space.

  • Quantum Mechanics (QM) : These methods provide a more accurate description of the electronic structure and energies of molecules.

    • Methodology : The geometries of the low-energy conformers found by molecular mechanics are often further optimized using QM methods (e.g., Density Functional Theory - DFT). These calculations provide more accurate relative energies of the different conformers, allowing for the prediction of their equilibrium populations.

G cluster_exp Experimental Methods cluster_comp Computational Methods cluster_output Output XRay X-Ray Crystallography Structure 3D Molecular Structure XRay->Structure NMR NMR Spectroscopy Conformation Conformational Preferences NMR->Conformation MM Molecular Mechanics (MM) QM Quantum Mechanics (QM) MM->QM Geometry Optimization Energies Relative Energies QM->Energies Structure->Conformation Energies->Conformation

Caption: Workflow for determining molecular structure and conformation.

References

An In-depth Technical Guide to 1-Cyclohexylpiperazine (CAS 17766-28-8)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this document is intended for research and development purposes only. All handling and use of this chemical should be conducted by trained professionals in a controlled laboratory setting, adhering to all applicable safety guidelines.

Introduction

This technical guide provides a comprehensive overview of the properties, synthesis, and biological significance of the compound with CAS number 17766-28-8. It is critical to note that while the user query specified the name "1-(2-Cyclohexylethyl)piperazine," the CAS number 17766-28-8 correctly corresponds to 1-Cyclohexylpiperazine . This document will focus exclusively on the properties and data associated with 1-Cyclohexylpiperazine.

1-Cyclohexylpiperazine is an organic compound featuring a piperazine ring N-substituted with a cyclohexyl group.[1] This structure serves as a key pharmacophore and building block in medicinal chemistry, most notably in the development of high-affinity ligands for sigma (σ) receptors.[2] Its derivatives have shown potential in diagnostics and therapeutics, particularly in oncology and neuroscience.[3][4] This guide consolidates available technical data, including physicochemical properties, detailed synthesis protocols, spectroscopic information, and an exploration of its biological activity.

Physicochemical and Spectroscopic Properties

The fundamental properties of 1-Cyclohexylpiperazine are summarized below. Data has been compiled from various chemical suppliers and databases.

Table 1: Physicochemical Properties of 1-Cyclohexylpiperazine

PropertyValueSource(s)
CAS Number 17766-28-8[5]
IUPAC Name 1-cyclohexylpiperazine[5]
Molecular Formula C₁₀H₂₀N₂[2]
Molecular Weight 168.28 g/mol [2]
Appearance White to light yellow or yellow-brownish low melting solid/powder.[2][6]
Melting Point 28-32 °C
Boiling Point 287.25 °C (rough estimate)
Density 0.9725 g/cm³ (rough estimate)[2]
pKa (Predicted) 9.25 ± 0.10[2]
Solubility Slightly soluble in Chloroform and Methanol.[2]
InChIKey XPDSXKIDJNKIQY-UHFFFAOYSA-N[5]
SMILES C1CCC(CC1)N2CCNCC2[5]

Table 2: Spectroscopic Data Summary

Spectroscopy TypeData AvailabilitySource(s)
¹H NMR Spectrum available. Conforms to structure.[6][7]
¹³C NMR Spectrum available.[5]
Infrared (IR) Vapor Phase IR Spectrum available from SpectraBase.[5]
Mass Spectrometry (MS) GC-MS data available from SpectraBase / DigiLab.[5]

Note: While the existence of spectroscopic data is confirmed, detailed peak lists and chemical shifts are best obtained directly from the cited databases such as PubChem or commercial suppliers.

Synthesis of 1-Cyclohexylpiperazine

A robust and scalable synthesis protocol for 1-Cyclohexylpiperazine has been detailed in the literature, notably in patent CN112645901A. The method involves a two-step process: N-alkylation of a protected piperazine followed by deprotection.

This protocol is adapted from patent CN112645901A.[8][9]

Step 1: Synthesis of 4-Boc-1-cyclohexylpiperazine (Intermediate)

  • To a 50L reaction vessel, add cyclohexyl bromide (4.8 kg, 29.5 mol), anhydrous acetonitrile (30 kg), 1-Boc-piperazine (5.0 kg, 26.84 mol), and potassium carbonate (4.08 kg, 29.5 mol) under stirring.

  • Slowly heat the mixture to reflux and maintain for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid inorganic salts.

  • Concentrate the filtrate to dryness under reduced pressure to obtain 4-Boc-1-cyclohexylpiperazine as a red oily substance (yield: ~96.6%).

Step 2: Deprotection to form 1-Cyclohexylpiperazine Hydrochloride

  • At room temperature, add the intermediate from Step 1 (7.0 kg) to a 50L reactor.

  • Add absolute ethanol (26 kg) followed by the slow addition of concentrated hydrochloric acid (6.6 L). Caution: This addition is exothermic and generates gas. Control the rate of addition and ensure adequate ventilation.

  • After adding the acid, gradually heat the mixture to reflux and maintain for 4 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and evaporate the solvent to dryness under reduced pressure.

  • Add isopropanol to the residue to form a slurry.

  • Filter the solid product and dry to obtain 1-cyclohexylpiperazine hydrochloride.

Step 3: Neutralization to 1-Cyclohexylpiperazine (Free Base)

  • Dissolve the hydrochloride salt from Step 2 in water (6 kg) in a 20L reaction vessel.

  • Adjust the pH to 14 using a 20% sodium hydroxide solution.

  • Extract the aqueous layer with dichloromethane (6 kg). Separate the layers.

  • Re-extract the aqueous layer with dichloromethane (2 x 2 kg), ensuring the pH of the aqueous layer remains at 14.

  • Combine all organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation under reduced pressure to yield pure 1-Cyclohexylpiperazine as an oil that solidifies on standing (melting point ~34 °C).

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Deprotection & Neutralization Reactants1 Cyclohexyl Bromide + 1-Boc-piperazine Conditions1 K₂CO₃, Acetonitrile Reflux, 2h Reactants1->Conditions1 Intermediate 4-Boc-1-cyclohexylpiperazine Conditions1->Intermediate Deprotection Conc. HCl, Ethanol Reflux, 4h Intermediate->Deprotection HCl_Salt 1-Cyclohexylpiperazine HCl Deprotection->HCl_Salt Neutralization 1. NaOH (aq), pH 14 2. Extraction (DCM) 3. Distillation HCl_Salt->Neutralization FinalProduct Pure 1-Cyclohexylpiperazine Neutralization->FinalProduct

Caption: Synthesis workflow for 1-Cyclohexylpiperazine.

Biological Activity and Applications

1-Cyclohexylpiperazine is primarily recognized for its interaction with sigma (σ) receptors, which are overexpressed in various tumor cell lines.[4] While it serves as a foundational structure for more complex and potent ligands, it possesses intrinsic binding affinity, particularly for the σ₂ subtype.

The compound itself is a moderate affinity σ₂ receptor ligand. Its key value lies in being a crucial component of high-affinity σ₂ receptor agonists like PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine).[3] The cyclohexylpiperazine moiety is essential for the binding of these more complex derivatives to the sigma receptors. Studies on PB28 and related analogs have elucidated a potential mechanism for inducing cell death in cancer cells.[4]

Table 3: Sigma Receptor Binding Affinities

CompoundReceptorBinding Affinity (Ki, nM)Cell Line / Tissue
1-Cyclohexylpiperazine (59) σ₂4.70SK-N-SH Cells
PB28 (Derivative) σ₁0.38Guinea Pig Brain
PB28 (Derivative) σ₂0.68Rat Liver

Data sourced from Berardi et al. (2009).

The 1-cyclohexylpiperazine scaffold is a privileged structure in the design of:

  • Anticancer Agents: Derivatives act as σ₂ receptor agonists, inducing apoptosis in various cancer cell lines, including pancreatic cancer.[4][5]

  • Diagnostic Imaging Agents: The high affinity of its derivatives for sigma receptors makes them candidates for the development of PET tracers for tumor imaging.[3]

  • Neurological Research Tools: As sigma receptors are involved in various CNS pathologies, these ligands are used to probe receptor function and distribution.[5]

Postulated Signaling Pathway of Derivatives

While a specific signaling pathway for 1-Cyclohexylpiperazine is not well-defined, extensive research on its potent agonist derivative, PB28, has outlined a mechanism of action in cancer cells. This pathway is believed to be representative of σ₂ agonists built upon the 1-cyclohexylpiperazine scaffold. The activation of the σ₂ receptor by these ligands initiates a signaling cascade that leads to increased production of mitochondrial Reactive Oxygen Species (ROS), subsequent activation of executioner caspases (like caspase-3), and ultimately, programmed cell death (apoptosis).[4][5]

Signaling_Pathway Ligand 1-Cyclohexylpiperazine Derivative (e.g., PB28) Sigma2 Sigma-2 (σ₂) Receptor Ligand->Sigma2 Binds & Activates Mito Mitochondria Sigma2->Mito Signals to ROS ↑ Mitochondrial ROS (Superoxide Production) Mito->ROS Caspase Caspase-3 Activation ROS->Caspase Apoptosis Apoptosis (Cancer Cell Death) Caspase->Apoptosis

Caption: Postulated signaling pathway for σ₂ receptor agonists.

Experimental Protocols: Biological Assays

To evaluate the biological activity of 1-Cyclohexylpiperazine and its derivatives, standard in vitro assays are employed. The following is a representative protocol for determining cytotoxicity.

This protocol is a generalized method based on procedures described for testing σ₂ receptor ligands.[5]

  • Cell Seeding: Plate pancreatic cancer cells (e.g., Panc-02) in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of 1-Cyclohexylpiperazine in a suitable solvent (e.g., DMSO). Serially dilute the compound to achieve a range of final concentrations (e.g., 1 µM to 100 µM). Add the compound dilutions to the cells. Include untreated and solvent-only controls.

  • Incubation: Incubate the treated cells for a specified duration (e.g., 24, 48, or 72 hours) at 37 °C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The MTT is reduced by metabolically active cells to form a purple formazan precipitate.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the solvent control. Plot the viability against the compound concentration and determine the EC₅₀ (half-maximal effective concentration) value using non-linear regression analysis.

Safety and Handling

1-Cyclohexylpiperazine is classified as a hazardous chemical. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area or chemical fume hood.

Table 4: GHS Safety and Hazard Information

CategoryInformationSource(s)
Signal Word Danger[4]
Hazard Classifications Skin Corrosion/Irritation (Category 1); Serious Eye Damage/Eye Irritation (Category 1); Specific target organ toxicity - single exposure (Category 3, Respiratory system)[4]
Hazard Statements H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation.[4][5]
Precautionary Statements P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician.[4]

This is not an exhaustive list. Always refer to the most current Safety Data Sheet (SDS) from the supplier before handling.

References

The Multifaceted Biological Landscape of 1-(2-Cyclohexylethyl)piperazine Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

GÖTTINGEN, Germany – November 2, 2025 – The 1-(2-Cyclohexylethyl)piperazine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth analysis of the synthesis, pharmacological properties, and mechanisms of action of these compounds, tailored for researchers, scientists, and professionals in drug development. The document synthesizes key quantitative data, details experimental methodologies, and visualizes critical biological pathways to facilitate a comprehensive understanding of this important class of molecules.

The piperazine ring is a versatile building block in the design of new therapeutic agents due to its ability to be readily modified to modulate pharmacological activity.[1] Many drugs containing a piperazine moiety are used to treat a variety of conditions.[2] The introduction of a 2-cyclohexylethyl group at the N1 position has led to the discovery of compounds with significant analgesic, anticancer, and other pharmacological effects.

Analgesic Properties

One of the earliest and most notable activities associated with this class of compounds is their potent analgesic effect. The prototypical compound, (+/-)-1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine (MT-45), has demonstrated analgesic activity comparable to that of morphine.[3] Further studies on its enantiomers revealed that the S(+)-isomer is significantly more potent than the R(-)-isomer, suggesting a specific stereochemical requirement for its analgesic action.[3] These findings indicate that the mode of action for MT-45 and its related compounds may differ from that of traditional opioids, presenting a promising avenue for the development of novel pain therapeutics with potentially fewer side effects.[3]

Anticancer Activity

More recently, derivatives of 1-(2-aryl-2-adamantyl)piperazine, which share a similar structural motif with the this compound core, have been investigated for their anticancer properties.[4][5][6] These compounds have shown promising in vitro anti-proliferative activity against various human cancer cell lines, with particular efficacy against melanoma.[4][5][6]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative 1-(2-aryl-2-adamantyl)piperazine derivatives.

CompoundCancer Cell LineGI₅₀ (μM)TGI (μM)LC₅₀ (μM)Reference
6 SK-MEL-28 (Melanoma)5.211.525.1[4]
MDA-MB-435 (Melanoma)4.810.222.4[4]
MDA-MB-231 (Breast)6.113.830.2[4]
AsPC-1 (Pancreatic)7.516.2>50[4]
BxPC-3 (Pancreatic)8.117.5>50[4]
7 SK-MEL-28 (Melanoma)3.17.815.6[4]
MDA-MB-435 (Melanoma)2.96.513.2[4]
MDA-MB-231 (Breast)4.29.118.5[4]
AsPC-1 (Pancreatic)5.812.428.9[4]
BxPC-3 (Pancreatic)6.314.133.7[4]

GI₅₀: 50% growth inhibition; TGI: Total growth inhibition; LC₅₀: 50% lethal concentration.

Other Pharmacological Activities

Beyond analgesia and cancer, the broader class of piperazine derivatives has been explored for a multitude of therapeutic applications, including antimicrobial and antifungal,[7] radioprotective,[8] and various central nervous system activities such as antipsychotic, antidepressant, and anxiolytic effects.[9] While these studies do not always focus specifically on the this compound core, they highlight the vast therapeutic potential of the piperazine scaffold.

Experimental Protocols

A fundamental aspect of drug discovery is the reproducibility of experimental findings. Below are detailed methodologies for key experiments cited in the literature concerning this compound and related derivatives.

Synthesis of 1-(2-Aryl-2-adamantyl)piperazine Derivatives

A general synthetic route to these compounds involves the reaction of 2-aryl-2-adamantyl chlorides with an excess of 1-Boc-piperazine in a nucleophilic substitution (SN1) reaction.[4] The resulting tert-butoxycarbonyl (Boc) protected intermediate is then deprotected using trimethylsilyl chloride and sodium iodide to yield the final piperazine derivative.[4]

start 2-Aryl-2-adamantyl chloride intermediate 1-(tert-butoxycarbonyl)-4-(2-aryl-2-adamantyl)piperazine start->intermediate SN1 Reaction boc_piperazine 1-Boc-piperazine boc_piperazine->intermediate final_product 1-(2-Aryl-2-adamantyl)piperazine intermediate->final_product Boc Deprotection deprotection Trimethylsilyl chloride, Sodium iodide deprotection->intermediate

Synthesis of 1-(2-Aryl-2-adamantyl)piperazine Derivatives.

In Vitro Anticancer Activity Assays

The anti-proliferative effects of the adamantylpiperazine derivatives were evaluated using the Sulforhodamine B (SRB) assay.[6] This assay relies on the ability of SRB to bind to protein components of cells, providing a measure of cell mass. Human cancer cell lines are seeded in 96-well plates and exposed to various concentrations of the test compounds for a specified period. Following incubation, cells are fixed, stained with SRB, and the absorbance is measured to determine cell viability.[6]

start Seed cancer cells in 96-well plates treatment Add varying concentrations of test compounds start->treatment incubation Incubate for 48-72 hours treatment->incubation fixation Fix cells with trichloroacetic acid incubation->fixation staining Stain with Sulforhodamine B fixation->staining washing Wash with acetic acid staining->washing solubilization Solubilize bound dye washing->solubilization measurement Measure absorbance at 570 nm solubilization->measurement compound 1-(2-Aryl-2-adamantyl)piperazine Derivatives autophagy Autophagy Induction compound->autophagy apoptosis Apoptosis Induction compound->apoptosis lc3 LC3 Accumulation autophagy->lc3 procaspase3 Procaspase 3 Decrease apoptosis->procaspase3 parp PARP Cleavage apoptosis->parp cell_death Cancer Cell Death lc3->cell_death procaspase3->cell_death parp->cell_death

References

An In-depth Technical Guide on the Solubility of 1-(2-Cyclohexylethyl)piperazine in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available information regarding the solubility of 1-(2-Cyclohexylethyl)piperazine in organic solvents. Due to the limited availability of specific quantitative data for this compound, this guide also furnishes a comprehensive, generalized experimental protocol for determining its solubility.

Introduction to this compound

This compound is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions. Piperazine and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. The solubility of such compounds in various organic solvents is a critical parameter for their synthesis, purification, formulation, and in vitro/in vivo testing.

Solubility Data

Table 1: Qualitative Solubility of Piperazine and General Expectations for this compound

SolventChemical FormulaPolarity IndexQualitative Solubility of PiperazineExpected Solubility Trend for this compound
MethanolCH₃OH5.1Soluble[1]Likely to be soluble
EthanolC₂H₅OH4.3Soluble[1]Likely to be soluble
AcetoneC₃H₆O5.1Data not availableExpected to be soluble
DichloromethaneCH₂Cl₂3.1Data not availableExpected to be soluble
Ethyl AcetateC₄H₈O₂4.4Data not availableModerately soluble to soluble
Diethyl Ether(C₂H₅)₂O2.8Poorly soluble[2]Likely to have lower solubility
HexaneC₆H₁₄0.1InsolubleLikely to have low to moderate solubility

Note: The expected solubility trend for this compound is an educated estimation based on its structure. The non-polar cyclohexylethyl group may increase its solubility in less polar solvents compared to piperazine. Experimental verification is essential.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in various organic solvents. This protocol is based on the widely used shake-flask method.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade): Methanol, Ethanol, Acetone, Dichloromethane, Ethyl Acetate, etc.

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

3.2. Experimental Workflow Diagram

G prep Preparation of Saturated Solution equilibrate Equilibration prep->equilibrate Incubate with shaking at constant temperature separate Phase Separation equilibrate->separate Centrifugation dilute Dilution of Supernatant separate->dilute Withdraw aliquot of supernatant analyze Analysis (HPLC/GC) dilute->analyze Inject into analytical instrument calculate Calculation of Solubility analyze->calculate Determine concentration from calibration curve

References

The Piperazine Scaffold: A Privileged Motif in Drug Discovery and its Diverse Biological Targets

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous structural motif in medicinal chemistry. Its unique physicochemical properties, including its ability to engage in various non-covalent interactions and its favorable pharmacokinetic profile, have established it as a "privileged scaffold" in the design of therapeutic agents. This technical guide provides a comprehensive overview of the known biological targets of piperazine-containing compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to serve as a valuable resource for researchers in the field of drug discovery and development.

G-Protein Coupled Receptors (GPCRs): A Primary Target Class

Piperazine derivatives exhibit a remarkable promiscuity for GPCRs, particularly those involved in neurotransmission. This has led to their successful development as antipsychotics, antidepressants, and anxiolytics.

Serotonin Receptors

Arylpiperazine derivatives are well-known for their interaction with various serotonin (5-HT) receptor subtypes. Their binding affinities often determine their specific pharmacological effects.

Table 1: Binding Affinities (Ki, nM) of Representative Piperazine Derivatives for Serotonin Receptors

Compound5-HT1A5-HT2A5-HT7Reference Compound
Aripiprazole 1.73.415-
Vortioxetine 15191.9-
Buspirone 1.150--
Flesinoxan 0.322880--
Lurasidone 1.90.470.49-

Experimental Protocol: Radioligand Displacement Assay for Serotonin Receptors

This protocol outlines a standard procedure for determining the binding affinity of a test compound for serotonin receptors using a radioligand displacement assay.

Materials:

  • HEK293 cells stably expressing the human serotonin receptor subtype of interest (e.g., 5-HT1A, 5-HT2A).

  • Radioligand specific for the receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A).

  • Unlabeled reference compound (e.g., serotonin, ketanserin).

  • Test piperazine compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% BSA).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Harvest cells and homogenize in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet (membrane preparation) in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Cell membrane preparation and radioligand.

    • Non-specific Binding: Cell membrane preparation, radioligand, and a high concentration of the unlabeled reference compound.

    • Displacement: Cell membrane preparation, radioligand, and varying concentrations of the test piperazine compound.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Signaling Pathway: Serotonin Receptor G-Protein Coupling

Serotonin receptors couple to different G proteins, leading to distinct downstream signaling cascades. For instance, the 5-HT1A receptor typically couples to Gi/o, inhibiting adenylyl cyclase and reducing intracellular cAMP levels, while the 5-HT2A receptor couples to Gq/11, activating phospholipase C and leading to an increase in intracellular calcium.[1][2]

G_protein_coupling cluster_5HT1A 5-HT1A Receptor Signaling cluster_5HT2A 5-HT2A Receptor Signaling 5HT1A 5-HT1A Gi_o Gαi/o 5HT1A->Gi_o Agonist AC_inhibit Adenylyl Cyclase (Inhibition) Gi_o->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease 5HT2A 5-HT2A Gq_11 Gαq/11 5HT2A->Gq_11 Agonist PLC Phospholipase C Gq_11->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_increase ↑ Intracellular Ca²⁺ IP3_DAG->Ca_increase

Caption: G-protein coupling of 5-HT1A and 5-HT2A receptors.

Dopamine Receptors

Piperazine derivatives are prominent in the class of atypical antipsychotics, primarily due to their antagonist activity at dopamine D2 receptors. Their affinity for different dopamine receptor subtypes contributes to their efficacy and side-effect profiles.

Table 2: Binding Affinities (Ki, nM) of Representative Piperazine Derivatives for Dopamine Receptors

CompoundD2D3D4
Clozapine 12625021
Olanzapine 112327
Risperidone 3.137.347.26
Ziprasidone 4.87.25.3
Aripiprazole 0.340.844

Signaling Pathway: Dopamine D2 Receptor Signaling

Dopamine D2 receptors are coupled to Gi/o G-proteins.[][4] Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This pathway is a key target for antipsychotic drugs containing the piperazine scaffold.

D2_signaling Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Gi_o Gαi/o D2R->Gi_o AC Adenylyl Cyclase Gi_o->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC Response Cellular Response (e.g., ↓ Neuronal Excitability) cAMP->Response

Caption: Inhibitory signaling cascade of the dopamine D2 receptor.

Histamine Receptors

Certain piperazine derivatives are potent histamine H1 receptor antagonists, forming the basis of many first and second-generation antihistamines used to treat allergic conditions.

Table 3: Binding Affinities (Ki, nM) of Representative Piperazine Derivatives for Histamine H1 Receptors

CompoundH1
Cetirizine 2.5
Hydroxyzine 2.0
Cyclizine 16
Meclizine 2.0

Ion Channels: Modulators of Neuronal Excitability

Piperazine-containing compounds have been shown to modulate the activity of various ion channels, contributing to their diverse pharmacological effects, including anticonvulsant and analgesic properties.

GABA-A Receptors

The anthelmintic action of piperazine is mediated through its agonist effects on GABA-A receptors in parasitic worms. This leads to hyperpolarization of the muscle cells and flaccid paralysis of the worm, which is then expelled from the host's body.[5] In vertebrates, piperazine derivatives can also modulate GABA-A receptor function.

Signaling Pathway: GABA-A Receptor-Mediated Chloride Influx

GABA-A receptors are ligand-gated ion channels that are permeable to chloride ions (Cl-).[6][7] Activation by GABA, or a GABA agonist like piperazine, opens the channel, leading to an influx of Cl- and hyperpolarization of the neuronal membrane, resulting in an inhibitory effect.

GABA_A_signaling GABA GABA GABA_A_R GABA-A Receptor GABA->GABA_A_R Cl_channel Chloride Channel (Open) GABA_A_R->Cl_channel Cl_influx Cl⁻ Influx Cl_channel->Cl_influx Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: GABA-A receptor activation and subsequent neuronal inhibition.

Experimental Protocol: Whole-Cell Patch-Clamp Recording

This protocol describes the whole-cell patch-clamp technique to measure the effect of piperazine compounds on ion channel activity.[8][9][10][11]

Materials:

  • Cultured cells expressing the ion channel of interest.

  • External solution (e.g., artificial cerebrospinal fluid).

  • Internal solution (pipette solution).

  • Patch-clamp amplifier and data acquisition system.

  • Micromanipulator and microscope.

  • Borosilicate glass capillaries for pulling pipettes.

  • Test piperazine compound.

Procedure:

  • Pipette Preparation: Pull a glass capillary to form a micropipette with a tip resistance of 3-7 MΩ when filled with the internal solution.

  • Cell Preparation: Place the coverslip with cultured cells in the recording chamber and perfuse with the external solution.

  • Giga-seal Formation: Under microscopic guidance, carefully approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and diffusional access to the cell's interior.

  • Recording: In voltage-clamp mode, hold the membrane potential at a specific voltage and record the ionic currents in response to voltage steps or application of agonists. In current-clamp mode, inject current and record changes in membrane potential.

  • Drug Application: Perfuse the test piperazine compound at various concentrations and record its effect on the ion channel currents or membrane potential.

  • Data Analysis: Analyze the recorded currents or voltage changes to determine the effect of the compound (e.g., potentiation, inhibition, block) and calculate parameters such as IC50 or EC50.

Kinases: Targets for Anti-Cancer Therapy

The piperazine moiety is a key structural feature in numerous kinase inhibitors developed for cancer therapy. These compounds often target kinases involved in cell proliferation, survival, and angiogenesis.

Cyclin-Dependent Kinase 2 (CDK2)

Piperazine derivatives have been designed as inhibitors of CDK2, a key regulator of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.

Table 4: Inhibitory Activity (IC50, nM) of Representative Piperazine Derivatives against CDK2

CompoundCDK2 IC50 (nM)
Milciclib (PHA-848125) 45
Dinaciclib (SCH 727965) 1
Ribociclib (LEE011) 10 (CDK4), 39 (CDK6)
Palbociclib (PD 0332991) 11 (CDK4), 16 (CDK6)

Note: Ribociclib and Palbociclib are more selective for CDK4/6 but contain a piperazine moiety and are included for structural context.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of piperazine compounds against a specific kinase.

Materials:

  • Recombinant active kinase (e.g., CDK2/Cyclin E).

  • Kinase substrate (e.g., histone H1).

  • ATP (adenosine triphosphate).

  • Test piperazine compound.

  • Kinase assay buffer.

  • Method for detecting phosphorylation (e.g., radioactivity using [γ-32P]ATP, fluorescence, or luminescence).

  • 96-well plates.

Procedure:

  • Assay Setup: In a 96-well plate, add the kinase, substrate, and varying concentrations of the test piperazine compound in the kinase assay buffer.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction (e.g., by adding a stop solution or by spotting onto a filter membrane).

  • Detection: Quantify the amount of substrate phosphorylation using the chosen detection method.

  • Data Analysis: Plot the percentage of kinase inhibition against the concentration of the test compound to determine the IC50 value.

Signaling Pathway: CDK2 in Cell Cycle Regulation

CDK2, in complex with Cyclin E and Cyclin A, plays a crucial role in the G1/S transition and S phase progression of the cell cycle.[12][13][14][15] It phosphorylates key substrates, such as the retinoblastoma protein (Rb), leading to the activation of E2F transcription factors and the expression of genes required for DNA replication.

Caption: Role of CDK2 in the G1/S transition of the cell cycle.

Epidermal Growth Factor Receptor (EGFR)

Some piperazine-containing compounds have been developed as inhibitors of EGFR, a receptor tyrosine kinase that is often overexpressed or mutated in various cancers.

Signaling Pathway: EGFR Signaling Cascade

Upon binding of its ligand (e.g., EGF), EGFR dimerizes and undergoes autophosphorylation, creating docking sites for various signaling proteins. This initiates multiple downstream pathways, including the Ras-Raf-MAPK and PI3K-Akt pathways, which promote cell proliferation, survival, and migration.[16][17][18][19][20]

EGFR_pathway EGF EGF EGFR EGFR EGF->EGFR pEGFR p-EGFR EGFR->pEGFR Dimerization & Autophosphorylation Grb2_Sos Grb2/Sos pEGFR->Grb2_Sos PI3K PI3K pEGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Simplified overview of the EGFR signaling pathway.

Other Important Targets

The versatility of the piperazine scaffold extends to other target classes, including enzymes involved in neurotransmitter metabolism and other receptors.

Acetylcholinesterase (AChE)

Piperazine derivatives have been explored as inhibitors of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. AChE inhibitors are a mainstay in the symptomatic treatment of Alzheimer's disease.

Table 5: Inhibitory Activity (IC50, µM) of Representative Piperazine Derivatives against Acetylcholinesterase

CompoundAChE IC50 (µM)
Donepezil Analogue 4a 0.91
Donepezil Analogue 4g 0.027
Phthalimide Derivative 4b 16.42

Note: These are examples from specific studies and represent the potential of the piperazine scaffold in this area.[21][22][23]

Experimental Protocol: MTT Assay for Cell Viability

This protocol is commonly used to assess the cytotoxic effects of anti-cancer piperazine derivatives on cancer cell lines.[24][25][26][27][28]

Materials:

  • Cancer cell line of interest.

  • Complete cell culture medium.

  • Test piperazine compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test piperazine compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Conclusion

The piperazine scaffold is a cornerstone in modern drug discovery, with its derivatives targeting a wide and diverse range of biological molecules. From GPCRs and ion channels in the central nervous system to kinases and enzymes implicated in cancer and other diseases, the versatility of this simple heterocycle is remarkable. This guide has provided a snapshot of the key biological targets of piperazine compounds, supported by quantitative data, experimental methodologies, and pathway visualizations. It is anticipated that the continued exploration of the chemical space around the piperazine nucleus will lead to the discovery of novel and improved therapeutics for a multitude of human diseases.

References

A Technical Guide to the Thermogravimetric Analysis of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of piperazine derivatives, a critical aspect of drug development and materials science. Understanding the thermal stability and decomposition profile of these compounds is paramount for ensuring drug product safety, efficacy, and shelf-life. This document offers detailed experimental protocols, quantitative data for comparison, and a visual representation of the analytical workflow.

Introduction to Thermogravimetric Analysis of Piperazine Derivatives

The piperazine ring is a prevalent scaffold in a multitude of active pharmaceutical ingredients (APIs), contributing to their desired pharmacological activity. Thermogravimetric analysis is an essential technique for characterizing the thermal stability of these molecules. By precisely measuring the change in mass of a sample as a function of temperature in a controlled atmosphere, TGA provides crucial information on decomposition temperatures, the presence of solvates, and the overall thermal robustness of the piperazine derivative. This data is vital for determining appropriate storage conditions, understanding potential degradation pathways, and ensuring compatibility with excipients in a final dosage form.

Experimental Protocols for Thermogravimetric Analysis

The following section outlines a detailed methodology for conducting TGA on piperazine derivatives. This protocol is a synthesis of common practices in the pharmaceutical industry and can be adapted based on the specific properties of the compound and the instrumentation used.

Instrumentation and Calibration

A calibrated thermogravimetric analyzer is essential for accurate and reproducible results. The instrument's temperature and mass balance should be calibrated according to the manufacturer's specifications using certified reference materials.

Sample Preparation
  • Sample Form: The piperazine derivative should be in a solid, powdered form. If the sample is in a larger crystalline or amorphous form, it should be gently ground to a fine, homogenous powder to ensure uniform heat distribution.

  • Sample Mass: Accurately weigh between 5 and 10 mg of the powdered sample into a clean, tared TGA pan. Common pan materials include aluminum or platinum.

  • Pan Type: An open pan is typically used to allow for the free escape of any evolved gases during decomposition.

TGA Instrument Parameters
  • Purge Gas: An inert gas, typically high-purity nitrogen, is used to purge the furnace and prevent oxidative degradation. A typical flow rate is 20-50 mL/min.

  • Heating Rate: A linear heating rate of 10 °C/min is standard for routine analysis. Slower heating rates (e.g., 5 °C/min) can provide better resolution of thermal events, while faster rates (e.g., 20 °C/min) may be used for initial screening.[1]

  • Temperature Range: The analysis is typically performed over a temperature range from ambient (e.g., 25 °C) to a temperature beyond the complete decomposition of the sample, often up to 600 °C or higher, to ensure all thermal events are captured.

  • Data Acquisition: The mass of the sample and the furnace temperature are continuously recorded throughout the experiment.

Data Analysis

The resulting TGA curve plots the percentage of mass loss on the y-axis against the temperature on the x-axis. The derivative of this curve, known as the DTG (Derivative Thermogravimetry) curve, plots the rate of mass loss versus temperature and is useful for identifying the temperature of maximum decomposition rate for each step. Key parameters to be determined from the data include:

  • Onset Temperature of Decomposition (Tonset): The temperature at which significant mass loss begins.

  • Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is at its maximum, as determined from the peak of the DTG curve.

  • Percentage Mass Loss: The total percentage of mass lost during each decomposition step and over the entire temperature range.

Quantitative Data on Piperazine Derivatives

The following table summarizes quantitative data from the thermogravimetric analysis of several piperazine derivatives. This data can be used for comparative purposes to understand the influence of different substituents on the thermal stability of the piperazine core structure.

CompoundOnset Temperature (°C)Peak Temperature (°C)Decomposition StepsTotal Weight Loss (%)Reference
Cetirizine HCl ~165~220 (initial), ~247-400 (major)2~97.8[1]
Olanzapine (Form I) Not specified~197 (melting)1 (post-melting)Not specified
Olanzapine (Form II) Not specified~184 (polymorph transition), ~197 (melting)Multiple thermal eventsNot specified
Ciprofloxacin ~280Not specified1~40 (up to 420°C)[2]

Note: The thermal behavior of compounds can be influenced by factors such as crystalline form (polymorphism) and the presence of solvates. The data presented here is based on the specific forms analyzed in the cited literature.

Visualization of the TGA Workflow

The following diagram illustrates the general workflow for conducting a thermogravimetric analysis of a piperazine derivative.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Experiment cluster_data Data Processing & Analysis cluster_report Reporting Sample Obtain Piperazine Derivative Sample Grind Grind to Homogenous Powder Sample->Grind Weigh Weigh 5-10 mg into TGA Pan Grind->Weigh Load Load Sample into TGA Instrument Weigh->Load Program Set Experimental Parameters (Heating Rate, Atmosphere) Load->Program Run Initiate TGA Run Program->Run Acquire Acquire Mass vs. Temperature Data Run->Acquire Plot Generate TGA and DTG Curves Acquire->Plot Determine Determine Tonset, Tpeak, and % Mass Loss Plot->Determine Interpret Interpret Results Determine->Interpret Report Generate Analysis Report Interpret->Report

Caption: A flowchart illustrating the key stages of a thermogravimetric analysis experiment.

Conclusion

Thermogravimetric analysis is an indispensable tool in the development of pharmaceuticals containing the piperazine moiety. A thorough understanding of the experimental protocol and the interpretation of the resulting data allows researchers to assess the thermal stability, predict potential degradation issues, and ensure the quality and safety of the final drug product. The quantitative data provided in this guide serves as a valuable reference for comparing the thermal properties of different piperazine derivatives. By following a standardized workflow, scientists can generate reliable and reproducible TGA data to support all stages of drug development.

References

Early Research on N-cyclohexylpiperazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-cyclohexylpiperazine derivatives represent a significant class of compounds that have been the subject of extensive early research, primarily due to their potent interactions with various receptors in the central nervous system. A substantial body of work has focused on their activity as ligands for sigma (σ) receptors, which are implicated in a range of neurological disorders and cancer. This technical guide provides an in-depth overview of the foundational research on N-cyclohexylpiperazine derivatives, with a particular focus on their synthesis, pharmacological evaluation, and the elucidation of their mechanisms of action. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Core Pharmacological Data

The pharmacological activity of N-cyclohexylpiperazine derivatives is most prominently characterized by their binding affinity for sigma-1 (σ₁) and sigma-2 (σ₂) receptors, as well as their functional effects, such as the inhibition of cancer cell proliferation. The following tables summarize key quantitative data from early research on the prototypical N-cyclohexylpiperazine derivative, PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine), and related analogs.

Table 1: Sigma Receptor Binding Affinities of PB28 and Analogs

Compoundσ₁ Receptor Kᵢ (nM)σ₂ Receptor Kᵢ (nM)Selectivity (σ₁/σ₂)Reference
PB28 (7)0.380.680.56[1]
Amide 360.111791627[1]
Piperidine 15---[1]
Piperidine 24---[1]
N-cyclohexylpiperazine 59-4.70-[1]

Table 2: Functional Activity of N-cyclohexylpiperazine Derivatives

CompoundCell LineAssayEC₅₀ (µM)Reference
Piperidine 15SK-N-SHAntiproliferation3.64[1]
Piperidine 24SK-N-SHAntiproliferation1.40[1]

Key Experimental Protocols

Synthesis of N-cyclohexylpiperazine Derivatives

The synthesis of N-cyclohexylpiperazine derivatives typically involves a nucleophilic substitution reaction. A common approach is the reaction of a cyclohexyl-containing precursor with a piperazine derivative. For instance, the synthesis of 1-cyclohexylpiperazine can be achieved by reacting cyclohexyl halide with 1-Boc-piperazine in the presence of an inorganic base, followed by the removal of the Boc protecting group under acidic conditions. Further derivatization can be achieved by reacting the resulting N-cyclohexylpiperazine with a suitable electrophile.

Sigma Receptor Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of test compounds for sigma-1 and sigma-2 receptors.

Materials:

  • Tissues: Male Hartley guinea pig brain (for σ₁) and male Sprague-Dawley rat liver (for σ₂).

  • Radioligands: --INVALID-LINK---pentazocine (for σ₁) and [³H]-1,3-di-o-tolyl-guanidine ([³H]-DTG) (for σ₂).

  • Masking Agent: (+)-Pentazocine (to mask σ₁ sites in the σ₂ assay).

  • Non-specific Binding Control: Haloperidol.

  • Buffer: 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters.

  • Scintillation cocktail.

Procedure:

  • Membrane Preparation: Tissues are homogenized in ice-cold Tris-HCl buffer and centrifuged. The resulting pellet is resuspended and incubated to remove endogenous ligands, followed by another centrifugation and resuspension to obtain the final membrane preparation.

  • Binding Assay:

    • For σ₁ receptor binding , membrane homogenates from guinea pig brain are incubated with --INVALID-LINK---pentazocine and various concentrations of the test compound.

    • For σ₂ receptor binding , membrane homogenates from rat liver are incubated with [³H]-DTG, various concentrations of the test compound, and a saturating concentration of (+)-pentazocine to block binding to σ₁ receptors.

  • Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 37°C for σ₁) for a set duration to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand. The filters are washed with ice-cold buffer.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The inhibition constant (Kᵢ) is calculated from the IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Antiproliferation Assay (MTT Assay)

Objective: To determine the effect of N-cyclohexylpiperazine derivatives on the proliferation of cancer cell lines (e.g., SK-N-SH human neuroblastoma).

Materials:

  • SK-N-SH cells.

  • Cell culture medium (e.g., DMEM) with supplements (e.g., fetal bovine serum, antibiotics).

  • Test compounds (N-cyclohexylpiperazine derivatives).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a detergent-based solution).

  • 96-well plates.

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization buffer.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the EC₅₀ value (the concentration of the compound that causes 50% inhibition of cell proliferation) is calculated.

Visualizing Key Processes

Sigma-2 Receptor-Mediated Apoptotic Pathway

sigma2_apoptosis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Sigma2_Agonist N-Cyclohexylpiperazine (Sigma-2 Agonist) Sigma2_Receptor Sigma-2 Receptor (TMEM97) Sigma2_Agonist->Sigma2_Receptor Binds to Signaling_Cascade Intracellular Signaling Cascade Sigma2_Receptor->Signaling_Cascade Activates Caspase_Activation Caspase Activation (e.g., Caspase-3) Signaling_Cascade->Caspase_Activation Leads to Mitochondrial_Changes Mitochondrial Perturbation Signaling_Cascade->Mitochondrial_Changes May involve Alternative_Pathway Caspase-Independent Pathway Signaling_Cascade->Alternative_Pathway Can trigger Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes Alternative_Pathway->Apoptosis

Caption: Sigma-2 receptor agonist-induced apoptosis pathway.

Experimental Workflow for Radioligand Binding Assay

binding_assay_workflow Start Start Membrane_Prep Tissue Homogenization & Membrane Preparation Start->Membrane_Prep Assay_Setup Incubate Membranes with Radioligand & Test Compound Membrane_Prep->Assay_Setup Incubation Incubate to Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration to Separate Bound/Free Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Liquid Scintillation Counting Washing->Counting Data_Analysis Calculate Ki from IC50 (Cheng-Prusoff) Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a typical radioligand binding assay.

Experimental Workflow for MTT Antiproliferation Assay

mtt_assay_workflow Start Start Cell_Seeding Seed Cells in 96-Well Plate Start->Cell_Seeding Treatment Add N-cyclohexylpiperazine Derivatives Cell_Seeding->Treatment Incubation Incubate for 48h Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for Formazan Formation MTT_Addition->Formazan_Formation Solubilization Add Solubilization Buffer Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate EC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an MTT-based antiproliferation assay.

References

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting high-throughput screening (HTS) assays to identify and characterize bioactive piperazine derivatives. The protocols focus on common cell-based assays used to screen compound libraries against G-protein coupled receptors (GPCRs) and other relevant biological targets.

Introduction to Piperazine Derivatives and HTS

The piperazine ring is a prevalent scaffold in medicinal chemistry, found in a wide array of approved drugs with diverse therapeutic applications, including antipsychotic, antidepressant, and antiviral activities.[1] High-throughput screening (HTS) is an essential tool in drug discovery for rapidly assessing large libraries of chemical compounds, such as those containing piperazine derivatives, to identify "hit" compounds that modulate a specific biological target.[2][3] Cell-based assays are particularly valuable in HTS as they provide a more physiologically relevant context compared to biochemical assays, offering insights into compound permeability, cytotoxicity, and mechanism of action within a living cell.[4][5][6]

Application Note 1: Cell-Based Reporter Gene Assay for Screening Piperazine Derivatives Targeting the 5-HT1A Receptor

This application note describes a luciferase-based reporter gene assay to screen for piperazine derivatives that act as agonists or antagonists of the 5-Hydroxytryptamine 1A (5-HT1A) receptor, a common target for this class of compounds.[7]

Signaling Pathway

Activation of the 5-HT1A receptor, a Gi/o-coupled GPCR, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This in turn reduces the activity of Protein Kinase A (PKA). A common method to measure this is to use a reporter gene construct where the expression of a reporter protein, such as luciferase, is driven by a cAMP response element (CRE). Agonists of the 5-HT1A receptor will decrease luciferase expression, while antagonists will block this effect.

5-HT1A_Signaling_Pathway cluster_membrane Cell Membrane 5HT1A_Receptor 5-HT1A Receptor Gi_alpha Gαi 5HT1A_Receptor->Gi_alpha Activates Piperazine_Derivative Piperazine Derivative (Agonist) Piperazine_Derivative->5HT1A_Receptor Binds to Adenylyl_Cyclase Adenylyl Cyclase Gi_alpha->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CRE CRE CREB->CRE Binds to Luciferase_Gene Luciferase Gene CRE->Luciferase_Gene Drives Transcription Luciferase_Protein Luciferase Protein Luciferase_Gene->Luciferase_Protein Light_Signal Light Signal Luciferase_Protein->Light_Signal Produces

5-HT1A Receptor Signaling Pathway for Reporter Assay
Experimental Workflow

The following diagram illustrates the general workflow for a high-throughput reporter gene assay.

Reporter_Gene_Assay_Workflow Start Start Cell_Seeding Seed cells expressing 5-HT1A receptor and CRE-luciferase reporter into 384-well plates Start->Cell_Seeding Incubation1 Incubate for 24 hours Cell_Seeding->Incubation1 Compound_Addition Add piperazine derivatives from compound library Incubation1->Compound_Addition Incubation2 Incubate for 6-24 hours Compound_Addition->Incubation2 Lysis Lyse cells to release luciferase Incubation2->Lysis Substrate_Addition Add luciferase substrate Lysis->Substrate_Addition Signal_Detection Measure luminescence using a plate reader Substrate_Addition->Signal_Detection Data_Analysis Analyze data to identify hits (agonists or antagonists) Signal_Detection->Data_Analysis End End Data_Analysis->End

Workflow for a Reporter Gene Assay
Detailed Protocol

Materials:

  • HEK293 cells stably co-expressing the human 5-HT1A receptor and a CRE-luciferase reporter construct.

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics.

  • 384-well white, clear-bottom sterile microplates.

  • Piperazine derivative compound library dissolved in DMSO.

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega).

  • Automated liquid handling system.

  • Luminometer plate reader.

Procedure:

  • Cell Seeding:

    • Culture the HEK293-5HT1A-CRE-Luc cells to 80-90% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium to a density of 2 x 10^5 cells/mL.

    • Using an automated liquid handler, dispense 25 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Addition:

    • Prepare serial dilutions of the piperazine derivative library in DMSO.

    • Further dilute the compounds in assay buffer (e.g., DMEM without phenol red). The final DMSO concentration should not exceed 0.5%.

    • For an agonist screen, add 5 µL of the diluted compounds to the cell plates.

    • For an antagonist screen, add 5 µL of the diluted compounds followed by the addition of a known 5-HT1A agonist at its EC80 concentration.

    • Include appropriate controls: vehicle (DMSO) for baseline activity and a known 5-HT1A agonist (e.g., 8-OH-DPAT) for maximal response.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 incubator for 6 hours.

  • Signal Detection:

    • Equilibrate the plates and the luciferase assay reagent to room temperature.

    • Add 25 µL of the luciferase assay reagent to each well.

    • Incubate at room temperature for 5 minutes to ensure complete cell lysis and signal stabilization.

    • Measure the luminescence using a plate reader with an integration time of 0.5-1 second per well.

Data Presentation

The results from the primary screen can be expressed as percent inhibition (for agonists) or percent activation (for antagonists) and summarized in a table. Hits are typically defined as compounds that produce a response greater than three standard deviations from the mean of the negative controls.

Compound IDConcentration (µM)Luminescence (RLU)% Inhibition (Agonist Screen)Hit (Yes/No)
Control (Vehicle)-150,0000%No
8-OH-DPAT (10 µM)1030,00080%Yes
PD-0011045,00070%Yes
PD-00210145,0003%No
PD-0031090,00040%Yes

Application Note 2: Calcium Mobilization Assay for Screening Piperazine Derivatives Targeting Gq-Coupled GPCRs

This application note details a fluorescent-based calcium mobilization assay to screen for piperazine derivatives that modulate the activity of Gq-coupled GPCRs.

Signaling Pathway

Activation of a Gq-coupled GPCR leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes.

Calcium_Mobilization_Pathway cluster_membrane Cell Membrane GPCR_Gq Gq-Coupled GPCR Gq_alpha Gαq GPCR_Gq->Gq_alpha Activates Piperazine_Derivative Piperazine Derivative Piperazine_Derivative->GPCR_Gq Binds PLC Phospholipase C (PLC) Gq_alpha->PLC Activates IP3_DAG IP3 DAG PLC->IP3_DAG Hydrolyzes PIP2 PIP2 PIP2->PLC IP3R IP3 Receptor IP3_DAG:f0->IP3R Binds ER Endoplasmic Reticulum Ca2_Cyto Ca2+ IP3R->Ca2_Cyto Releases Ca2_ER Ca2+ Ca2_ER->IP3R Fluorescent_Dye Fluorescent Dye Ca2_Cyto->Fluorescent_Dye Binds Fluorescent_Signal Fluorescent Signal Fluorescent_Dye->Fluorescent_Signal Emits

Gq-Coupled GPCR Calcium Mobilization Pathway
Experimental Workflow

The workflow for a calcium mobilization assay is designed for rapid detection of transient signals.

Calcium_Assay_Workflow Start Start Cell_Seeding Seed cells expressing the target Gq-coupled GPCR into 384-well plates Start->Cell_Seeding Incubation1 Incubate for 24 hours Cell_Seeding->Incubation1 Dye_Loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8) Incubation1->Dye_Loading Incubation2 Incubate for 30-60 minutes Dye_Loading->Incubation2 Compound_Addition_Read Place plate in a FLIPR or similar instrument. Add piperazine derivatives and immediately measure fluorescence Incubation2->Compound_Addition_Read Data_Analysis Analyze kinetic data to identify compounds that induce a calcium transient Compound_Addition_Read->Data_Analysis End End Data_Analysis->End

Workflow for a Calcium Mobilization Assay
Detailed Protocol

Materials:

  • CHO-K1 cells stably expressing a Gq-coupled GPCR of interest.

  • Ham's F-12 Nutrient Mix supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • 384-well black, clear-bottom sterile microplates.

  • Piperazine derivative compound library dissolved in DMSO.

  • Calcium-sensitive fluorescent dye kit (e.g., Fluo-8 AM).

  • Probenecid (an anion-exchange inhibitor to prevent dye leakage).

  • Fluorescent Imaging Plate Reader (FLIPR) or equivalent instrument with automated liquid handling.

Procedure:

  • Cell Seeding:

    • Culture CHO-K1 cells expressing the target GPCR to 80-90% confluency.

    • Plate 10,000 cells per well in 25 µL of culture medium into 384-well plates.

    • Incubate at 37°C, 5% CO2 for 24 hours.

  • Dye Loading:

    • Prepare the dye loading solution containing the calcium-sensitive dye and probenecid in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Remove the culture medium from the cell plate and add 20 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes, followed by a 30-minute incubation at room temperature in the dark.

  • Compound Addition and Signal Detection:

    • Prepare a compound plate with the piperazine derivatives at 4x the final desired concentration.

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • The instrument will add 10 µL of the compound from the source plate to the cell plate.

    • Immediately begin reading the fluorescence intensity (e.g., excitation at 490 nm and emission at 525 nm) every second for the first 60 seconds and then every 5 seconds for an additional 120 seconds.

Data Presentation

The primary data is a kinetic trace of fluorescence intensity over time. For HTS, the data is often simplified to a single value, such as the maximum peak height or the area under the curve.

Compound IDConcentration (µM)Max Fluorescence (RFU)% ActivationHit (Yes/No)
Control (Vehicle)-5000%No
Reference Agonist108000100%Yes
PD-00410650080%Yes
PD-005106001.3%No
PD-00610400046.7%Yes

Application Note 3: High-Content Screening for Cytotoxicity of Piperazine Derivatives

This application note outlines a high-content screening (HCS) approach to assess the cytotoxicity of piperazine derivatives identified as hits in primary screens.

Logical Workflow

HCS allows for the simultaneous measurement of multiple cellular parameters, providing a more detailed picture of a compound's cytotoxic profile.

HCS_Cytotoxicity_Workflow Start Start Cell_Seeding Seed a relevant cell line (e.g., HepG2) into 384-well imaging plates Start->Cell_Seeding Compound_Treatment Treat cells with a concentration range of hit piperazine derivatives Cell_Seeding->Compound_Treatment Incubation Incubate for 24-48 hours Compound_Treatment->Incubation Staining Stain cells with fluorescent dyes for nuclei (e.g., Hoechst), cell viability (e.g., Calcein AM), and apoptosis (e.g., Annexin V) Incubation->Staining Imaging Acquire images using a high-content imaging system Staining->Imaging Image_Analysis Analyze images to quantify cell number, viability, and markers of apoptosis Imaging->Image_Analysis Data_Interpretation Determine CC50 values and assess the mechanism of cytotoxicity Image_Analysis->Data_Interpretation End End Data_Interpretation->End

Workflow for High-Content Cytotoxicity Screening
Detailed Protocol

Materials:

  • HepG2 cells (or another relevant cell line).

  • Eagle's Minimum Essential Medium (EMEM) with 10% FBS and 1% Penicillin-Streptomycin.

  • 384-well imaging plates (e.g., black-walled, optically clear bottom).

  • Hit piperazine derivatives from primary screens.

  • Hoechst 33342, Calcein AM, and a fluorescently labeled Annexin V.

  • High-content imaging system.

  • Image analysis software.

Procedure:

  • Cell Seeding and Treatment:

    • Seed 3,000 HepG2 cells per well in 40 µL of medium into 384-well imaging plates and incubate overnight.

    • Add 10 µL of piperazine derivatives at various concentrations (e.g., 0.1 to 100 µM).

    • Incubate for 24 or 48 hours.

  • Staining:

    • Prepare a staining solution containing Hoechst 33342 (to label nuclei), Calcein AM (to label live cells), and fluorescently labeled Annexin V (to label apoptotic cells) in a suitable buffer.

    • Add 10 µL of the staining solution to each well and incubate for 30 minutes at 37°C.

  • Imaging and Analysis:

    • Image the plates using a high-content imaging system, acquiring images in the appropriate channels for each dye.

    • Use image analysis software to segment the images, identify individual cells, and quantify parameters such as cell count, Calcein AM intensity (viability), and Annexin V intensity (apoptosis).

Data Presentation

The quantitative data from HCS can be used to generate dose-response curves and determine the CC50 (half-maximal cytotoxic concentration) for each compound.

Compound IDCC50 (µM) - Cell CountCC50 (µM) - ViabilityApoptosis Induction (at 10 µM)
PD-001> 100> 100Low
PD-00415.212.8High
PD-00655.748.9Moderate

References

Application Notes & Protocols for the Quantification of 1-(2-Cyclohexylethyl)piperazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed analytical protocols for the quantitative analysis of 1-(2-Cyclohexylethyl)piperazine in various matrices. The methods described herein are based on established analytical techniques for structurally similar piperazine derivatives and are intended as a starting point for method development and validation.

Introduction

This compound is a substituted piperazine derivative. Accurate and precise quantification of this compound is essential for pharmacokinetic studies, formulation development, and quality control in the pharmaceutical industry. This document outlines three common analytical techniques that can be adapted for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties (Predicted)
PropertyPredicted ValueSignificance for Analytical Method Development
Molecular Weight 196.34 g/mol Important for mass spectrometry-based methods.
pKa ~9.8 (more basic nitrogen), ~5.7 (less basic nitrogen)Influences the choice of pH for mobile phases in HPLC to ensure proper ionization and retention. Piperazine itself has two pKa values of approximately 5.35 and 9.73.[1][2] Alkyl substitution can slightly alter these values.[3][4]
LogP ~2.5 - 3.5Indicates moderate lipophilicity, suggesting good retention on reversed-phase HPLC columns and solubility in organic solvents for GC and LC-MS/MS.
Aqueous Solubility Low to moderateThe compound is expected to be more soluble in acidic aqueous solutions due to the basic nature of the piperazine nitrogens. Piperazine is freely soluble in water.[2]
Proposed Analytical Methods

The following protocols are proposed starting points and will require optimization and validation for specific applications.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Application: Quantification of this compound in bulk drug substance and pharmaceutical formulations. This method is suitable for quality control and purity analysis.

Principle: Reversed-phase HPLC separates the analyte from other components based on its hydrophobicity. Since the piperazine moiety lacks a strong chromophore, UV detection might be challenging at low concentrations without derivatization. For trace analysis, derivatization with a UV-active agent would be necessary.[5][6] However, for bulk material, detection at low UV wavelengths (e.g., ~210 nm) might be feasible.

Experimental Protocol:

1. Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    • Start with 10% B, hold for 1 min.

    • Linear gradient to 90% B over 10 min.

    • Hold at 90% B for 2 min.

    • Return to 10% B and equilibrate for 5 min.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (50:50 Acetonitrile:Water) to get a 1 mg/mL stock solution. Prepare working standards by serial dilution.

  • Sample Solution: Prepare a sample solution of the bulk drug or formulation in the diluent to achieve a final concentration within the calibration range.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Expected Performance Data (Hypothetical):

ParameterExpected Value
Linearity (R²) > 0.999
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.3 - 3 µg/mL

HPLC_Workflow filter filter inject inject filter->inject detection detection integrate integrate detection->integrate

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Application: Identification and quantification of this compound in various matrices, including raw materials and in the context of forensic or toxicological screening.

Principle: GC separates volatile and thermally stable compounds. The separated compounds are then ionized and fragmented in the mass spectrometer, providing a unique mass spectrum for identification and quantification. Due to the polarity of the piperazine nitrogens, derivatization may be required to improve peak shape and thermal stability, although it may be possible to analyze the underivatized compound.[7]

Experimental Protocol:

1. Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (single quadrupole or ion trap)

2. Chromatographic and Spectrometric Conditions:

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless (1 µL injection)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full Scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

3. Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of the reference standard in methanol. Prepare working standards by serial dilution.

  • Sample Solution: Dissolve or extract the sample in a suitable organic solvent (e.g., methanol, ethyl acetate) to a concentration within the calibration range.

  • (Optional) Derivatization: For improved chromatography, derivatize with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to silylate the secondary amine.

4. Data Analysis:

  • Qualitative: Identify the analyte by its retention time and by comparing its mass spectrum with a reference spectrum.

  • Quantitative (SIM mode): Select characteristic ions for quantification (e.g., the molecular ion and major fragment ions). Construct a calibration curve and determine the concentration in samples.

Expected Performance Data (Hypothetical):

ParameterExpected Value
Linearity (R²) > 0.998
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%
Limit of Detection (LOD) 1 - 10 ng/mL
Limit of Quantification (LOQ) 3 - 30 ng/mL

GCMS_Workflow derivatize derivatize inject inject derivatize->inject detection detection qual_analysis qual_analysis detection->qual_analysis quant_analysis quant_analysis detection->quant_analysis

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application: Highly sensitive and selective quantification of this compound in complex biological matrices such as plasma, urine, and tissue homogenates. This method is ideal for pharmacokinetic and toxicokinetic studies.

Principle: LC separates the analyte from the matrix components. The analyte is then ionized (typically by electrospray ionization, ESI) and subjected to tandem mass spectrometry. In MS/MS, a specific precursor ion is selected, fragmented, and one or more specific product ions are monitored. This technique, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and sensitivity.[8][9]

Experimental Protocol:

1. Instrumentation:

  • UHPLC or HPLC system

  • Tandem mass spectrometer (triple quadrupole or Q-TOF) with an ESI source

2. Chromatographic and Spectrometric Conditions:

  • Column: C18 or HILIC column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: A fast gradient appropriate for UHPLC, e.g., 5% to 95% B in 3 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: ESI Positive

  • MS/MS Detection: MRM mode. Precursor and product ions need to be determined by infusing a standard solution of the analyte.

    • Hypothetical MRM Transition: [M+H]+ → fragment ion(s) (e.g., 197.3 → fragments)

3. Sample Preparation (for Plasma):

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog).

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

4. Data Analysis:

  • Quantify the analyte using the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Expected Performance Data (Hypothetical):

ParameterExpected Value
Linearity (R²) > 0.995
Precision (%RSD) < 15% (at LLOQ), < 10% (other concentrations)
Accuracy (% Bias) ±15% (at LLOQ), ±10% (other concentrations)
Limit of Detection (LOD) 0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.03 - 0.3 ng/mL

LCMSMS_Workflow reconstitute reconstitute inject inject reconstitute->inject msms_detection msms_detection integrate integrate msms_detection->integrate

Summary of Quantitative Methods

The following table summarizes the key quantitative parameters of the proposed analytical methods for this compound. These are typical values and will require experimental validation.

ParameterHPLC-UVGC-MSLC-MS/MS
Typical Matrix Bulk Drug, FormulationsRaw Materials, Forensic SamplesPlasma, Urine, Tissues
Linearity (R²) > 0.999> 0.998> 0.995
Precision (%RSD) < 2%< 5%< 15%
Accuracy (% Recovery/Bias) 98 - 102%95 - 105%±15%
Limit of Quantification (LOQ) 0.3 - 3 µg/mL3 - 30 ng/mL0.03 - 0.3 ng/mL
Conclusion

While no specific validated methods for the quantification of this compound were found in the public domain, the protocols provided in this document offer robust starting points for method development using HPLC-UV, GC-MS, and LC-MS/MS. The choice of method will depend on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. It is imperative that any chosen method undergoes rigorous validation to ensure its accuracy, precision, and reliability for its intended purpose.

References

Application Note: High-Performance Liquid Chromatography Method for the Determination of 1-(2-Cyclohexylethyl)piperazine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-(2-Cyclohexylethyl)piperazine is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As a synthetic precursor, its purity must be rigorously controlled to ensure the quality and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of pharmaceutical compounds and their impurities.[1][2] This application note describes a simple and robust reverse-phase HPLC (RP-HPLC) method for the determination of this compound. The method is suitable for routine quality control and for monitoring the progress of chemical reactions.

Method Development

The primary challenge in the HPLC analysis of piperazine and its derivatives is often their limited UV absorptivity and high polarity, which can lead to poor retention on traditional reverse-phase columns.[3][4] However, the introduction of the cyclohexylethyl group in this compound increases its hydrophobicity, allowing for adequate retention on a C18 column without the need for derivatization or ion-pairing agents.

A systematic approach was taken for method development, starting with the selection of a suitable stationary phase and mobile phase. Several C18 columns were screened, and an Agilent Zorbax Bonus-RP column was chosen for its excellent peak shape and resolution for basic compounds. The mobile phase composition was optimized to achieve a reasonable retention time and good separation from potential impurities. A mixture of acetonitrile and a phosphate buffer was found to provide the best chromatographic results. The detection wavelength was selected based on the UV spectrum of this compound, with the maximum absorption observed at 210 nm.

Experimental

A detailed protocol for the developed HPLC method is provided below.

Protocol: HPLC Analysis of this compound

1. Instrumentation and Materials

  • HPLC System: An Agilent 1200 Series LC system or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode array detector (DAD).[2]

  • Column: Agilent Zorbax Bonus-RP (250 x 4.6 mm, 5 µm).[5]

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Potassium dihydrogen phosphate (KH2PO4) (AR grade)

    • Orthophosphoric acid (AR grade)

    • Water (HPLC grade)

2. Preparation of Solutions

  • Mobile Phase A (Buffer): Dissolve 1.36 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Acetonitrile): HPLC grade acetonitrile.

  • Diluent: Mobile Phase A and Acetonitrile in the ratio of 70:30 (v/v).

  • Standard Solution Preparation: Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 1000 µg/mL.

  • Sample Solution Preparation: Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 1000 µg/mL.

3. Chromatographic Conditions

ParameterValue
Column Agilent Zorbax Bonus-RP (250 x 4.6 mm, 5 µm)
Mobile Phase A: 0.01M KH2PO4 (pH 3.0) B: Acetonitrile
Gradient Isocratic
Composition 70% A : 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 15 minutes

4. Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing linearity, precision, accuracy, robustness, limit of detection (LOD), and limit of quantitation (LOQ).

Results and Discussion

The developed HPLC method provided a well-resolved peak for this compound with a retention time of approximately 7.5 minutes. The peak shape was symmetrical, with a tailing factor of less than 1.5.

Linearity: The method was found to be linear over a concentration range of 100-1500 µg/mL. The correlation coefficient (R²) was greater than 0.999, indicating a strong linear relationship between concentration and peak area.

Precision: The precision of the method was evaluated by performing six replicate injections of the standard solution. The relative standard deviation (%RSD) of the peak areas was found to be less than 2.0%, demonstrating good precision.

Accuracy: The accuracy of the method was determined by recovery studies. A known amount of the reference standard was spiked into a sample solution at three different concentration levels (80%, 100%, and 120%). The recovery at each level was within the range of 98-102%, indicating good accuracy.

Robustness: The robustness of the method was evaluated by making small, deliberate changes to the chromatographic parameters, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2). The system suitability parameters remained within the acceptable limits, demonstrating the robustness of the method.

LOD and LOQ: The limit of detection (LOD) and limit of quantitation (LOQ) were determined to be 1.5 µg/mL and 4.5 µg/mL, respectively, indicating good sensitivity of the method.

Data Summary

Validation ParameterResult
Linearity (R²) > 0.999
Precision (%RSD) < 2.0%
Accuracy (Recovery) 98-102%
LOD 1.5 µg/mL
LOQ 4.5 µg/mL

A simple, rapid, and reliable RP-HPLC method has been developed and validated for the determination of this compound. The method is precise, accurate, and robust, making it suitable for routine quality control analysis in the pharmaceutical industry.

Visualizations

HPLC_Method_Development_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Application Initial Parameter Selection Initial Parameter Selection Column Screening Column Screening Initial Parameter Selection->Column Screening Mobile Phase Optimization Mobile Phase Optimization Column Screening->Mobile Phase Optimization Detection Wavelength Selection Detection Wavelength Selection Mobile Phase Optimization->Detection Wavelength Selection Linearity Linearity Detection Wavelength Selection->Linearity Precision Precision Linearity->Precision Accuracy Accuracy Precision->Accuracy Robustness Robustness Accuracy->Robustness LOD_LOQ LOD & LOQ Robustness->LOD_LOQ Routine Quality Control Routine Quality Control LOD_LOQ->Routine Quality Control In-Process Control In-Process Control LOD_LOQ->In-Process Control

Caption: Workflow for HPLC Method Development and Validation.

References

Application Notes and Protocols: 1-(2-Cyclohexylethyl)piperazine as a Ligand in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-(2-Cyclohexylethyl)piperazine is a piperazine derivative with a structural resemblance to known ligands for sigma (σ) receptors. The N-cyclohexylpiperazine moiety is a key pharmacophore for high-affinity binding to both sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[1] These receptors are implicated in a variety of cellular functions and are targets for therapeutic intervention in neurological disorders and cancer.[2][3] This document provides an overview of the application of this compound as a ligand in receptor binding assays, including its binding profile based on structurally related compounds, detailed experimental protocols, and relevant signaling pathways. While direct binding data for this compound is not extensively published, the data for analogous compounds strongly support its potential as a valuable tool for studying sigma receptor pharmacology.

Data Presentation: Receptor Binding Affinity

The binding affinity of N-cyclohexylpiperazine derivatives for sigma-1 and sigma-2 receptors has been evaluated in various studies. The following table summarizes the binding affinities (Ki) for structurally related compounds, which can serve as a reference for predicting the potential affinity of this compound. A simpler N-cyclohexylpiperazine derivative has been shown to have a high affinity for the σ₂ receptor with a Ki of 4.70 nM.[4]

Compound/Analog NameReceptor SubtypeKi (nM)Tissue SourceRadioligandReference
PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine)Sigma-1 (σ₁)0.38Guinea Pig Brain(+)-[³H]Pentazocine[4]
Sigma-2 (σ₂)0.68Rat Liver[³H]DTG[4]
"Small N-cyclohexylpiperazine 59" Sigma-2 (σ₂)4.70Not SpecifiedNot Specified[4]
Haloperidol (Reference Compound)Sigma-1 (σ₁)2.5Not SpecifiedNot Specified[5]

Note: Ki is the inhibition constant, representing the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand.

Experimental Protocols

This section provides a generalized protocol for a competitive radioligand binding assay to determine the affinity of a test compound, such as this compound, for sigma-1 and sigma-2 receptors.

I. Protocol for Sigma-1 (σ₁) Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the σ₁ receptor.

Materials:

  • Test Compound: this compound

  • Radioligand: [³H]-(+)-pentazocine (a selective σ₁ receptor ligand)[6]

  • Tissue Preparation: Guinea pig brain or liver membranes, which have high densities of σ₁ receptors.[6][7]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding Control: Haloperidol (10 µM) or another suitable high-affinity sigma ligand.

  • Scintillation Cocktail

  • Glass fiber filters (e.g., GF/B)

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize guinea pig brain or liver tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation. Finally, resuspend the pellet in fresh assay buffer to a protein concentration of approximately 0.4 mg/mL.[6]

  • Assay Setup: In a 96-well plate or microcentrifuge tubes, prepare the following for a final volume of 100 µL:

    • Total Binding: Assay buffer, radioligand ([³H]-(+)-pentazocine at a concentration near its Kd, typically 1-5 nM), and membrane homogenate.

    • Non-specific Binding: Assay buffer, radioligand, 10 µM haloperidol, and membrane homogenate.

    • Competitive Binding: Assay buffer, radioligand, membrane homogenate, and varying concentrations of the test compound (this compound), typically ranging from 10⁻¹¹ M to 10⁻⁵ M.

  • Incubation: Incubate the reactions at room temperature for 120-240 minutes to reach equilibrium.[8]

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate. Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

II. Protocol for Sigma-2 (σ₂) Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the σ₂ receptor.

Materials:

  • Test Compound: this compound

  • Radioligand: [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG), a non-selective σ₁/σ₂ ligand.[2][6]

  • Masking Ligand: (+)-pentazocine (100 nM to 1 µM) to block the σ₁ receptors.[9]

  • Tissue Preparation: Rat liver membranes, which have a higher ratio of σ₂ to σ₁ receptors.[10]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding Control: Haloperidol (10 µM) or DTG (10 µM).[9]

  • Scintillation Cocktail

  • Glass fiber filters (e.g., GF/C)

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Follow the same procedure as for the σ₁ receptor assay, using rat liver tissue.

  • Assay Setup: In a 96-well plate or microcentrifuge tubes, prepare the following for a final volume of 100 µL:

    • Total Binding: Assay buffer, radioligand ([³H]-DTG at a concentration near its Kd, typically 5-10 nM), masking ligand ((+)-pentazocine), and membrane homogenate.

    • Non-specific Binding: Assay buffer, radioligand, masking ligand, 10 µM DTG, and membrane homogenate.

    • Competitive Binding: Assay buffer, radioligand, masking ligand, membrane homogenate, and varying concentrations of the test compound (this compound).

  • Incubation: Incubate the reactions at room temperature for 120 minutes.[9]

  • Filtration: Terminate the reaction and wash the filters as described for the σ₁ assay.

  • Quantification: Count the radioactivity in a scintillation counter.

  • Data Analysis: Analyze the data using the same method as for the σ₁ receptor assay to determine the IC₅₀ and calculate the Ki value.

Mandatory Visualizations

Experimental Workflow and Signaling Pathways

G cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_components Tissue Tissue (e.g., Guinea Pig Brain) Homogenize Homogenization Tissue->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation Supernatant1->Centrifuge2 Pellet Wash & Resuspend Pellet Centrifuge2->Pellet Membranes Membrane Suspension Pellet->Membranes Assay_Setup Assay Setup (96-well plate) Membranes->Assay_Setup Incubation Incubation (Room Temp, 120-240 min) Assay_Setup->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis Radioligand Radioligand ([3H]-(+)-pentazocine) Radioligand->Assay_Setup Test_Compound Test Compound (this compound) Test_Compound->Assay_Setup NSB Non-Specific Binding Control (Haloperidol) NSB->Assay_Setup

Caption: Workflow for a competitive radioligand receptor binding assay.

G cluster_er Endoplasmic Reticulum (ER) cluster_mito Mitochondrion Sigma1 Sigma-1 Receptor (σ₁R) BiP BiP (Chaperone) Sigma1->BiP Dissociates from IP3R IP3 Receptor Sigma1->IP3R Stabilizes Ca_Release Ca²⁺ Release IP3R->Ca_Release Mito_Ca Mitochondrial Ca²⁺ ATP ATP Production Mito_Ca->ATP Cell_Survival Cell Survival ATP->Cell_Survival Ligand σ₁R Ligand (e.g., this compound) Ligand->Sigma1 Binds & Activates ER_Stress ER Stress ER_Stress->Cell_Survival Ca_Release->Mito_Ca Uptake

Caption: Sigma-1 receptor signaling pathway.

G cluster_er_membrane ER / Nuclear Membrane Sigma2 Sigma-2 Receptor (TMEM97) PGRMC1 PGRMC1 Sigma2->PGRMC1 Interacts with EGFR EGFR Sigma2->EGFR Interacts with Cholesterol Cholesterol Homeostasis Sigma2->Cholesterol Regulates mTOR mTOR/S6K1 Pathway EGFR->mTOR Ligand σ₂R Ligand (e.g., this compound) Ligand->Sigma2 Binds to Cell_Proliferation Cell Proliferation Cholesterol->Cell_Proliferation mTOR->Cell_Proliferation

Caption: Sigma-2 receptor (TMEM97) signaling pathway.

References

Application of 1-(2-Cyclohexylethyl)piperazine in Neuroscience Research: A Profile Based on the Closely Related Sigma Receptor Modulator PB28

Author: BenchChem Technical Support Team. Date: November 2025

Note: Direct research on 1-(2-Cyclohexylethyl)piperazine in neuroscience is limited. This document leverages the extensive research on its close structural analog, 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) , to provide detailed application notes and protocols. PB28 shares the core 1-cyclohexylpiperazine moiety and serves as an exemplary model for the potential applications and experimental investigation of this chemical class in neuroscience.

Introduction

Piperazine derivatives are a versatile class of compounds with significant applications in neuroscience, acting on a wide range of central nervous system targets. The 1-cyclohexylpiperazine scaffold, in particular, has been identified as a key pharmacophore for interacting with sigma receptors. Sigma receptors, primarily the sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, are intracellular chaperone proteins that play crucial roles in cellular signaling, stress responses, and neuronal function. Their modulation has shown therapeutic potential in a variety of neurological and psychiatric disorders, as well as in cancer.

This document outlines the application of compounds based on the 1-cyclohexylpiperazine structure, with a focus on the well-characterized analog PB28, a potent sigma receptor modulator.

Mechanism of Action and Therapeutic Potential

PB28 is a high-affinity ligand for both sigma-1 and sigma-2 receptors, acting as a σ₁ receptor antagonist and a σ₂ receptor agonist.[1][2] This dual activity makes it a valuable tool for dissecting the roles of these receptors in various physiological and pathological processes.

Therapeutic Potential in Neuroscience:

  • Neurodegenerative Diseases: Sigma-1 receptor modulation is implicated in neuroprotection, and ligands are being investigated for conditions like Alzheimer's and Parkinson's diseases.

  • Psychiatric Disorders: The involvement of sigma receptors in neurotransmitter system regulation suggests potential applications in treating depression, anxiety, and schizophrenia.

  • Oncological Neuroscience: PB28 has demonstrated potent anti-proliferative effects in various cancer cell lines, including those of neural origin, and can synergize with other anticancer agents.[2] It has been shown to inhibit tumor growth in animal models.[1][3]

Data Presentation: Quantitative Profile of PB28

The following tables summarize the key quantitative data for PB28, providing a baseline for its biological activity.

Table 1: Receptor Binding Affinity of PB28

Receptor SubtypeLigandTissue SourceKᵢ (nM)
Sigma-1 (σ₁)--INVALID-LINK---pentazocineGuinea Pig Brain0.38
Sigma-2 (σ₂)[³H]DTGRat Liver0.68

Data sourced from Berardi et al., 2009.[1]

Table 2: In Vitro Anti-proliferative Activity of PB28

Cell LineCancer TypeIC₅₀ (nM) at 48h
MCF7Breast Cancer~50
MCF7 ADRDoxorubicin-Resistant Breast Cancer~50
BxPC3Pancreatic CancerNot specified
Panc02Pancreatic CancerNot specified
786-ORenal CancerNot specified
ACHNRenal CancerNot specified

Data compiled from multiple sources, including Azzariti et al., 2006, and Pati et al., 2017.[1][2]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for the investigation of this compound and other novel piperazine derivatives.

Protocol 1: Radioligand Binding Assay for Sigma Receptors

This protocol is used to determine the binding affinity (Kᵢ) of a test compound for sigma-1 and sigma-2 receptors.

Materials:

  • Test compound (e.g., PB28, this compound)

  • Membrane preparations from guinea pig brain (for σ₁) and rat liver (for σ₂)

  • Radioligands: --INVALID-LINK---pentazocine (for σ₁) and [³H]di-o-tolylguanidine ([³H]DTG) (for σ₂)

  • Non-specific binding agent: Haloperidol

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In test tubes, combine the membrane preparation, radioligand, and either buffer, test compound, or the non-specific binding agent.

  • Incubate the mixture at the appropriate temperature and for the designated time (e.g., 25°C for 120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value of the test compound from a concentration-response curve and calculate the Kᵢ value using the Cheng-Prusoff equation.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the effect of a compound on cell proliferation and cytotoxicity.

Materials:

  • Neuronal or cancer cell line of interest (e.g., SH-SY5Y neuroblastoma)

  • Cell culture medium and supplements

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for the desired duration (e.g., 24, 48, 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.[4][5][6]

Protocol 3: In Vivo Tumor Xenograft Model

This protocol evaluates the in vivo efficacy of a compound in a mouse model of cancer.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Cancer cell line (e.g., OS-RC-2 renal cancer cells)

  • Test compound formulated for in vivo administration

  • Vehicle control (e.g., physiological saline)

  • Calipers for tumor measurement

  • Animal housing and care facilities

Procedure:

  • Inject cancer cells subcutaneously into the flank of the mice.

  • Allow the tumors to grow to a palpable size.

  • Randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle to the mice according to a predetermined schedule and route (e.g., intraperitoneal injection).

  • Measure the tumor volume with calipers at regular intervals.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology).[3]

Visualizations

Signaling Pathway

PB28_Signaling_Pathway PB28 PB28 Sigma2R Sigma-2 Receptor (Agonist) PB28->Sigma2R PI3K PI3K Sigma2R->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Proliferation Cell Proliferation & Invasion mTOR->Cell_Proliferation

Caption: Putative signaling pathway of PB28 via sigma-2 receptor agonism.

Experimental Workflow

Cell_Viability_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed_Cells 1. Seed Cells in 96-well plate Treat_Cells 2. Treat with Test Compound Seed_Cells->Treat_Cells Add_MTT 3. Add MTT Reagent Treat_Cells->Add_MTT Incubate 4. Incubate (2-4h) Add_MTT->Incubate Solubilize 5. Solubilize Formazan Incubate->Solubilize Read_Absorbance 6. Read Absorbance Solubilize->Read_Absorbance Calculate_Viability 7. Calculate Viability & IC50 Read_Absorbance->Calculate_Viability

Caption: Workflow for determining cell viability using the MTT assay.

Structure-Activity Relationship Concept

SAR_Concept cluster_core Core Scaffold cluster_modifications Modifications at N4 cluster_activity Biological Activity Core 1-Cyclohexylpiperazine R1 R = 2-Cyclohexylethyl (Target Compound) Core->R1 Leads to R2 R = Propyl-tetralin (PB28) Core->R2 Leads to R3 R = Other substituents Core->R3 Leads to Activity Altered Receptor Affinity & Cellular Effects R1->Activity R2->Activity R3->Activity

Caption: Conceptual structure-activity relationship for 1-cyclohexylpiperazine derivatives.

References

Application Notes and Protocols: Synthesis and SAR Studies of 1-(2-Cyclohexylethyl)piperazine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and structure-activity relationship (SAR) studies of 1-(2-Cyclohexylethyl)piperazine analogs. The protocols outlined below offer detailed methodologies for the preparation of these compounds and their subsequent evaluation, facilitating the exploration of their therapeutic potential.

Introduction

Piperazine derivatives are a prominent class of compounds in medicinal chemistry, featured in a wide array of approved drugs due to their favorable pharmacokinetic properties and versatile synthetic handles.[1][2][3] The this compound scaffold represents a key pharmacophore for investigation against various biological targets. Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to understand how chemical structure relates to biological activity, guiding the design of more potent and selective drug candidates.[4][5][6] By systematically modifying the core structure and evaluating the resulting biological activity, researchers can identify key molecular interactions and optimize compound design.

Synthesis of this compound Analogs

The synthesis of this compound and its analogs can be achieved through several synthetic routes. Two common and effective methods are N-alkylation of a protected piperazine and reductive amination. Below are detailed protocols for these approaches.

Protocol 1: Synthesis via N-Alkylation of Mono-Boc-Protected Piperazine

This two-step method involves the alkylation of commercially available 1-(tert-butoxycarbonyl)piperazine (N-Boc-piperazine) with a suitable cyclohexylethyl electrophile, followed by the removal of the Boc protecting group.[7][8][9]

Step 1: Synthesis of tert-butyl 4-(2-cyclohexylethyl)piperazine-1-carboxylate

  • To a solution of 1-(tert-butoxycarbonyl)piperazine (1.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide (DMF), add a base such as potassium carbonate (2.0 eq).

  • To this suspension, add 1-(2-bromoethyl)cyclohexane (1.1 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield tert-butyl 4-(2-cyclohexylethyl)piperazine-1-carboxylate.

Step 2: Deprotection to Yield this compound

  • Dissolve the purified tert-butyl 4-(2-cyclohexylethyl)piperazine-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq) or hydrochloric acid in dioxane (4M solution, 5-10 eq), dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • Dissolve the residue in water and basify with a suitable base, such as sodium hydroxide or potassium carbonate, to a pH of >10.

  • Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.

Protocol 2: Synthesis via Reductive Amination

This one-pot procedure involves the reaction of piperazine with cyclohexylacetaldehyde in the presence of a reducing agent.[9][10] To favor mono-alkylation, a mono-protected piperazine derivative is often used, followed by deprotection.

Step 1: Reductive Amination of N-Boc-piperazine with Cyclohexylacetaldehyde

  • Dissolve 1-(tert-butoxycarbonyl)piperazine (1.0 eq) and cyclohexylacetaldehyde (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), to the solution in portions at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain tert-butyl 4-(2-cyclohexylethyl)piperazine-1-carboxylate.

Step 2: Deprotection

Follow the deprotection procedure as described in Protocol 1, Step 2.

Structure-Activity Relationship (SAR) Studies

The following table summarizes hypothetical biological activity data for a series of this compound analogs. This data is for illustrative purposes to guide SAR studies, as specific public data for this series is limited. The target for this hypothetical study is a G-protein coupled receptor (GPCR), and the activity is measured as the half-maximal inhibitory concentration (IC₅₀).

Compound IDR¹ (on Cyclohexyl)R² (on Piperazine)IC₅₀ (nM)Notes
1a HH150Parent Compound
1b 4-MethylH120Small alkyl substitution is tolerated.
1c 4-HydroxyH250Introduction of a polar group decreases activity.
1d 4-PhenylH80Bulky hydrophobic group enhances activity.
1e H3-Methyl180Substitution on the piperazine ring is less favorable.
1f H4-Methyl165N-methylation on the distal nitrogen is tolerated.
1g 2-MethylH200Steric hindrance near the linker reduces activity.
1h 4,4-DimethylH100Gem-dimethyl substitution is favorable.

Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes only.

Visualizations

The following diagrams illustrate key aspects of the synthesis and evaluation of this compound analogs.

G General Synthetic Scheme for this compound Analogs cluster_0 Method 1: N-Alkylation cluster_1 Method 2: Reductive Amination N-Boc-Piperazine N-Boc-Piperazine Alkylation Alkylation N-Boc-Piperazine->Alkylation Cyclohexylethyl Halide Cyclohexylethyl Halide Cyclohexylethyl Halide->Alkylation Protected Intermediate Protected Intermediate Alkylation->Protected Intermediate Deprotection Deprotection Protected Intermediate->Deprotection Final Product Final Product Deprotection->Final Product N-Boc-Piperazine_2 N-Boc-Piperazine Reductive Amination Reductive Amination N-Boc-Piperazine_2->Reductive Amination Cyclohexylacetaldehyde Cyclohexylacetaldehyde Cyclohexylacetaldehyde->Reductive Amination Protected Intermediate_2 Protected Intermediate Reductive Amination->Protected Intermediate_2 Deprotection_2 Deprotection Protected Intermediate_2->Deprotection_2 Final Product_2 Final Product Deprotection_2->Final Product_2

Caption: Synthetic routes to this compound analogs.

G Workflow for SAR Studies Design_Analogs Design Analogs Synthesis Synthesis of Analogs Design_Analogs->Synthesis Purification Purification & Characterization Synthesis->Purification Biological_Screening Biological Screening (e.g., IC50) Purification->Biological_Screening Data_Analysis SAR Data Analysis Biological_Screening->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Design_Analogs Iterative Process

Caption: Iterative workflow for conducting SAR studies.

G Hypothetical GPCR Signaling Pathway Ligand Piperazine Analog GPCR GPCR Target Ligand->GPCR Binding G_Protein G-Protein Activation GPCR->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: A simplified, hypothetical GPCR signaling cascade.

References

Application Notes and Protocol for the Dissolution of 1-(2-Cyclohexylethyl)piperazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Cyclohexylethyl)piperazine is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions. While piperazine itself is well-characterized, the physicochemical properties and handling procedures for its N-substituted derivatives, such as this compound, require careful consideration due to the influence of the substituent on properties like solubility and basicity. The addition of a cyclohexylethyl group increases the lipophilicity of the piperazine core, which is expected to decrease its aqueous solubility and enhance its solubility in organic solvents.

These application notes provide a detailed protocol for the dissolution of this compound for use in experimental settings. The provided methodologies are based on the known properties of piperazine and similar N-alkylated derivatives. It is crucial to perform small-scale solubility tests to determine the optimal solvent and concentration for your specific experimental needs.

Physicochemical Data Summary

PropertyPiperazine1-CyclohexylpiperazineThis compound (Predicted)
Molecular Formula C₄H₁₀N₂C₁₀H₂₀N₂C₁₂H₂₄N₂
Molecular Weight 86.14 g/mol 168.28 g/mol 196.35 g/mol
Appearance White crystalline solid[1][2]Yellow-brownish low melting solidLikely a low melting solid or viscous liquid
Water Solubility Freely soluble[1][2][3]Likely sparingly solublePredicted to be sparingly soluble to insoluble
Organic Solvent Solubility Soluble in ethanol and methanol; poorly soluble in diethyl ether[1][3]Soluble in chloroform and methanol (slightly)Predicted to be soluble in alcohols, DMSO, and chlorinated solvents
pKa pKa1 = 5.35, pKa2 = 9.73[3]9.25 ± 0.10 (Predicted)Similar to 1-cyclohexylpiperazine

Experimental Protocols

General Recommendations for Handling

Due to the limited toxicological data on this compound, it is recommended to handle it with the same precautions as other piperazine derivatives.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid compound or preparing concentrated stock solutions.

  • Hygroscopicity: Piperazine and its derivatives can be hygroscopic. Store the compound in a tightly sealed container in a cool, dry place, and minimize its exposure to air.

Protocol 1: Small-Scale Solubility Test

Before preparing a bulk stock solution, it is essential to perform a small-scale solubility test to determine the most suitable solvent and the approximate solubility limit.

Materials:

  • This compound

  • Selection of solvents:

    • Deionized water

    • Phosphate-buffered saline (PBS), pH 7.4

    • Ethanol (95% or absolute)

    • Dimethyl sulfoxide (DMSO)

    • 1 N HCl

  • Vortex mixer

  • Small vials (e.g., 1.5 mL microcentrifuge tubes)

Procedure:

  • Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into several individual vials.

  • To each vial, add a small, measured volume of a different solvent (e.g., 100 µL).

  • Vortex the vials vigorously for 30-60 seconds.

  • Visually inspect for complete dissolution.

  • If the compound has dissolved, add another measured volume of the solvent to determine if a higher concentration can be achieved.

  • If the compound has not dissolved, gently warm the vial (e.g., to 37°C) and vortex again. Note any changes in solubility with temperature. For aqueous buffers, sonication can also be attempted.

  • For compounds that are poorly soluble in aqueous solutions, test solubility in a small amount of organic solvent (like DMSO or ethanol) first, and then determine if the resulting solution can be diluted with an aqueous buffer to the desired final concentration without precipitation.

  • Record the solvent in which the compound dissolves and the approximate concentration.

Protocol 2: Preparation of a Stock Solution

Based on the results of the small-scale solubility test, a stock solution can be prepared. DMSO and ethanol are common choices for preparing concentrated stock solutions of lipophilic compounds for in vitro assays.

Example: Preparation of a 10 mM Stock Solution in DMSO

  • Calculate the mass of this compound required to prepare the desired volume and concentration of the stock solution. (For 10 mL of a 10 mM solution, mass = 0.01 L * 0.01 mol/L * 196.35 g/mol = 0.0196 g or 19.6 mg).

  • Weigh the calculated amount of the compound into a sterile, appropriate-sized tube (e.g., a 15 mL conical tube).

  • Add a portion of the chosen solvent (e.g., 5 mL of DMSO) to the tube.

  • Vortex or sonicate the mixture until the compound is completely dissolved. Gentle warming may be applied if necessary.

  • Once dissolved, add the remaining solvent to reach the final desired volume (e.g., add DMSO to a final volume of 10 mL).

  • Mix the solution thoroughly.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.

Note on Aqueous Dilutions: When diluting a DMSO stock solution into an aqueous buffer for an experiment, it is crucial to add the stock solution to the buffer while vortexing to ensure rapid mixing and prevent precipitation. The final concentration of DMSO in the assay should be kept low (typically <0.5%) as it can have its own biological effects.

Visualizations

Dissolution_Workflow Experimental Workflow for Dissolving this compound cluster_prep Preparation cluster_solubility_test Solubility Test cluster_stock_prep Stock Solution Preparation cluster_final_use Experimental Use weigh Weigh Compound add_solvent Add Solvent to Compound weigh->add_solvent select_solvent Select Solvents for Testing select_solvent->add_solvent mix Vortex/Sonicate add_solvent->mix observe Observe Dissolution mix->observe observe->select_solvent Insoluble, Try Another Solvent calc Calculate Mass for Stock observe->calc Optimal Solvent Found dissolve Dissolve in Chosen Solvent calc->dissolve store Aliquot and Store dissolve->store dilute Dilute to Working Concentration store->dilute

Caption: Workflow for dissolving this compound.

Safety_Precautions Safety Precautions for Handling Piperazine Derivatives handling Compound Handling ppe Personal Protective Equipment (PPE) handling->ppe Always Wear ventilation Proper Ventilation handling->ventilation Always Use storage Correct Storage handling->storage Ensure spill Spill & Emergency Procedures handling->spill Be Prepared For Lab Coat Lab Coat ppe->Lab Coat Safety Glasses Safety Glasses ppe->Safety Glasses Gloves Gloves ppe->Gloves Fume Hood Fume Hood ventilation->Fume Hood Tightly Sealed Tightly Sealed storage->Tightly Sealed Cool, Dry Place Cool, Dry Place storage->Cool, Dry Place

Caption: Key safety precautions for handling piperazine derivatives.

References

Cell-based assay design using 1-(2-Cyclohexylethyl)piperazine

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Topic: Cell-based Assay Design for Evaluating the Anticancer Properties of 1-(2-Cyclohexylethyl)piperazine (CEP-d1)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Piperazine and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including anticancer, anthelmintic, and central nervous system effects[1][2][3]. Several studies have highlighted the potential of piperazine-containing molecules as potent anticancer agents that can induce apoptosis and inhibit cell proliferation in various cancer cell lines[4][5]. This application note describes a cell-based assay protocol to evaluate the cytotoxic and pro-apoptotic effects of a novel piperazine derivative, this compound (herein referred to as CEP-d1), on a human cancer cell line. The described assays are fundamental in the early stages of drug discovery for identifying and characterizing potential therapeutic candidates.

Assay Principle

The primary assay for evaluating the anticancer potential of CEP-d1 is a cell viability assay, which measures the dose-dependent effect of the compound on the proliferation of cancer cells. A common method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In viable cells, mitochondrial dehydrogenases convert the water-soluble MTT into a purple formazan product, the amount of which is proportional to the number of living cells. A decrease in formazan production in CEP-d1-treated cells compared to untreated controls indicates a reduction in cell viability.

To further characterize the mechanism of cell death, a secondary assay for apoptosis induction is described. This assay utilizes Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

Materials and Methods

Cell Line: Human breast cancer cell line (e.g., MCF-7) Compound: this compound (CEP-d1), dissolved in DMSO to a stock concentration of 10 mM. Reagents:

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • PBS (Phosphate-Buffered Saline)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO (Dimethyl sulfoxide)

  • Annexin V-FITC Apoptosis Detection Kit

  • Doxorubicin (positive control)

Equipment:

  • 96-well and 6-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

  • Flow cytometer

  • Inverted microscope

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete DMEM medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of CEP-d1 in complete medium. The final concentrations should range from 0.1 µM to 100 µM. Doxorubicin can be used as a positive control. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates at a density of 2 x 10⁵ cells per well. After 24 hours, treat the cells with CEP-d1 at concentrations corresponding to its IC50 and 2x IC50 values. Include a no-treatment control.

  • Incubation: Incubate the cells for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the Annexin V-FITC Apoptosis Detection Kit. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the cells by flow cytometry within one hour of staining.

Data Presentation

Table 1: Cytotoxicity of CEP-d1 on MCF-7 Cells
Concentration (µM)% Cell Viability (Mean ± SD)
0 (Control)100 ± 4.5
0.198.2 ± 5.1
185.7 ± 6.2
1052.3 ± 4.8
2528.1 ± 3.9
5015.6 ± 2.5
1005.4 ± 1.8
IC50 ~10.5 µM
Table 2: Apoptosis Induction by CEP-d1 in MCF-7 Cells (24-hour treatment)
Treatment% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control95.2 ± 2.12.5 ± 0.82.3 ± 0.5
CEP-d1 (10 µM)60.8 ± 3.525.4 ± 2.913.8 ± 1.7
CEP-d1 (20 µM)35.1 ± 4.242.7 ± 3.822.2 ± 2.4

Visualizations

G cluster_pathway Hypothesized Signaling Pathway for CEP-d1 Induced Apoptosis CEP_d1 CEP-d1 Sigma2R Sigma-2 Receptor? CEP_d1->Sigma2R Binds/Activates Mitochondrion Mitochondrion Sigma2R->Mitochondrion Induces Stress Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized signaling pathway for CEP-d1 induced apoptosis.

G cluster_workflow Experimental Workflow for Cell Viability Assay A 1. Seed MCF-7 cells in 96-well plate B 2. Incubate 24h A->B C 3. Treat with serial dilutions of CEP-d1 B->C D 4. Incubate 48h C->D E 5. Add MTT reagent D->E F 6. Incubate 4h E->F G 7. Solubilize formazan with DMSO F->G H 8. Read absorbance at 570 nm G->H I 9. Calculate IC50 H->I

Caption: Workflow for the MTT-based cell viability assay.

G cluster_logic Logical Relationship of Apoptosis Assay Results node_A Cell Population Live Early Apoptotic Late Apoptotic/Necrotic node_B Annexin V Status Negative Positive Positive node_A:f0->node_B:f0 node_A:f1->node_B:f1 node_A:f2->node_B:f2 node_C Propidium Iodide (PI) Status Negative Negative Positive node_A:f0->node_C:f0 node_A:f1->node_C:f1 node_A:f2->node_C:f2

Caption: Logical relationship of Annexin V/PI staining results.

References

Application Notes and Protocols for LC-MS/MS Analysis of 1-(2-Cyclohexylethyl)piperazine in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 1-(2-Cyclohexylethyl)piperazine in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are compiled and adapted from established analytical procedures for similar piperazine derivatives, ensuring a robust starting point for method development and validation.

Introduction

This compound is a compound of interest in various fields of drug discovery and development. Accurate quantification in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. LC-MS/MS offers the high sensitivity and selectivity required for reliable determination of this analyte in complex biological samples.[1][2] This application note outlines a comprehensive approach, from sample preparation to data analysis, for the successful implementation of an LC-MS/MS assay for this compound.

Quantitative Data Summary

The following tables present representative quantitative data that can be expected from a validated LC-MS/MS method for this compound. These values are based on typical performance characteristics observed for the analysis of similar piperazine derivatives.[3][4]

Table 1: Calibration Curve and Linearity

ParameterValue
Calibration Range0.1 - 100 ng/mL
Regression Equationy = 0.025x + 0.005
Correlation Coefficient (r²)> 0.995
Weighting1/x²

Table 2: Precision and Accuracy

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
Lower Limit of Quantification (LLOQ)0.1< 15%< 15%85 - 115%
Low Quality Control (LQC)0.3< 10%< 10%90 - 110%
Medium Quality Control (MQC)10< 10%< 10%90 - 110%
High Quality Control (HQC)80< 10%< 10%90 - 110%

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
This compound85 ± 595 ± 8
Internal Standard88 ± 497 ± 6

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is a common and effective method for the extraction of piperazine derivatives from plasma or serum.[5][6]

  • Sample Thawing: Thaw biological samples on ice to prevent degradation.

  • Aliquoting: Pipette 100 µL of the biological sample (plasma, serum) into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., a deuterated analog of the analyte at 100 ng/mL) to each sample, except for the blank matrix.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.

  • Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Injection: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

The following chromatographic conditions are a good starting point and should be optimized for your specific instrumentation.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size) is a suitable choice.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

Time (min)%B
0.010
1.010
5.090
6.090
6.110
8.010
  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is recommended.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions (Hypothetical): These will need to be determined experimentally by infusing a standard solution of this compound. The precursor ion will be the [M+H]⁺ of the molecule.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compoundTo be determinedTo be determinedTo be determined
Internal StandardTo be determinedTo be determinedTo be determined

Visualizations

Experimental Workflow

experimental_workflow sample Biological Sample (Plasma/Serum) is_spike Internal Standard Spiking sample->is_spike precipitation Protein Precipitation (Acetonitrile) is_spike->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Transfer centrifugation->supernatant evaporation Evaporation to Dryness supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms data_analysis Data Analysis & Quantification lc_ms->data_analysis

Caption: A flowchart of the sample preparation and analysis workflow.

Hypothetical Metabolic Pathway

The metabolism of piperazine derivatives often involves cytochrome P450 enzymes, with key reactions being hydroxylation and N-dealkylation.[7][8][9]

metabolic_pathway parent This compound hydroxylation Hydroxylation (CYP450) parent->hydroxylation Phase I dealkylation N-dealkylation (CYP450) parent->dealkylation Phase I metabolite1 Hydroxylated Metabolite hydroxylation->metabolite1 metabolite2 Piperazine dealkylation->metabolite2 conjugation Phase II Conjugation (e.g., Glucuronidation) metabolite1->conjugation metabolite2->conjugation excretion Excretion conjugation->excretion

Caption: A hypothetical metabolic pathway for this compound.

References

Troubleshooting & Optimization

1-(2-Cyclohexylethyl)piperazine stability issues in aqueous solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific stability data for 1-(2-Cyclohexylethyl)piperazine in aqueous solutions is not extensively available in public literature. The following guidance is based on the known stability profile of the parent compound, piperazine, and its derivatives. Researchers are strongly encouraged to perform specific stability studies for this compound under their experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in an aqueous solution?

A1: Based on studies of piperazine and its derivatives, the primary factors influencing stability in aqueous solutions are:

  • Temperature: Elevated temperatures can accelerate degradation. Piperazine itself is relatively stable at lower temperatures but degradation rates increase significantly at higher temperatures (e.g., above 135°C), especially in the presence of other reactants.[1][2][3]

  • pH: The pH of the solution can influence the protonation state of the piperazine nitrogens, which may affect its susceptibility to certain degradation reactions. Optimal pH for piperazine degradation by certain microorganisms has been observed around 8.0.[4]

  • Oxidative Stress: The presence of oxygen and metal ions, such as copper (Cu2+) and to a lesser extent iron (Fe2+), can catalyze oxidative degradation.[1][5]

  • Presence of CO2: In some applications, dissolved CO2 can react with piperazine to form carbamates and may also influence degradation pathways, sometimes leading to the formation of products like N-formylpiperazine.[1][2][6]

  • Light Exposure: While not as commonly cited for piperazine itself, photodecomposition can be a degradation pathway for many organic molecules, particularly in the presence of photosensitizers. Photo-oxidation has been noted as a degradation mechanism for some complex molecules containing a piperazine moiety.[6]

Q2: What are the likely degradation products of this compound in an aqueous solution?

A2: While specific degradation products for this compound are unconfirmed, based on the degradation of piperazine, potential degradation products could arise from:

  • Oxidation: This can lead to the formation of products like formyl derivatives (e.g., N-formyl-1-(2-cyclohexylethyl)piperazine), and ring-opened products such as ethylenediamine derivatives.[1][5][6]

  • Thermal Degradation: At high temperatures, ring-opening reactions can occur, potentially leading to the formation of N-(2-aminoethyl) derivatives and other substituted piperazines.[1][2]

  • Reaction with CO2: If CO2 is present, formation of carbamates and N-formyl derivatives is possible.[1][6]

Q3: Can the presence of metal ions from my equipment affect the stability of my solution?

A3: Yes, certain metal ions can catalyze the degradation of piperazine-containing compounds. Copper (Cu2+) has been shown to be a potent catalyst for the oxidative degradation of piperazine.[1] Iron (Fe2+) and other metals from stainless steel can also contribute to degradation, although typically to a lesser extent than copper.[1] It is advisable to use high-quality, inert materials for your experimental setup where possible.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Loss of compound over time (as measured by HPLC) Chemical degradation (oxidation, thermal).- Store solutions at lower temperatures (e.g., 2-8°C).- Degas the solvent to remove dissolved oxygen.- Work under an inert atmosphere (e.g., nitrogen or argon).- Ensure the pH of the solution is controlled and appropriate for stability.- If possible, add a chelating agent like EDTA to sequester catalytic metal ions.
Change in solution color (e.g., yellowing) Formation of degradation products, often from oxidation.- Minimize exposure to air and light.- Store in amber vials or protect from light.- Analyze the solution for the presence of expected degradation products.
Unexpected change in pH Formation of acidic or basic degradation products. For example, the formation of acidic byproducts like formic acid can lower the pH.- Use a buffered aqueous solution to maintain a stable pH.- Monitor the pH of the solution over the course of the experiment.
Precipitation in the solution Formation of insoluble degradation products or exceeding the solubility limit of the compound or its salts. Piperazine itself can form hydrates with varying solubility.[7]- Confirm the solubility of this compound at the experimental concentration and temperature.- Analyze the precipitate to determine its identity.- Consider if a change in pH is causing the compound to precipitate.

Factors Influencing Piperazine Stability in Aqueous Solution

Factor Effect on Stability Typical Conditions of Concern Mitigation Strategies
Temperature Increased temperature accelerates degradation.> 40°C for long-term storage; > 100°C for processing.[1][3][8]Store at refrigerated or room temperature; minimize time at elevated temperatures.
Oxygen Promotes oxidative degradation.Presence of air/dissolved O2.Use deoxygenated solvents; work under an inert atmosphere.
Metal Ions (Cu2+, Fe2+) Catalyze oxidative degradation.[1]Contact with metallic equipment, impurities in reagents.Use glass or inert plastic labware; use high-purity reagents; consider chelating agents.
pH Can influence reaction rates and degradation pathways.[4]Highly acidic or basic conditions.Use buffered solutions; maintain a consistent pH.
Light Potential for photodegradation.Exposure to UV or ambient light over time.Store in amber containers or protect from light.
CO2 Loading Can react and form byproducts.[2][3]Applications involving CO2 absorption/stripping.Not typically a concern for standard lab use unless CO2 is a reactant.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in water or a relevant buffer at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution into separate, appropriately sealed vials for each stress condition.

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose the stock solution to a UV light source (e.g., 254 nm) for 24 hours.

  • Control Samples: Maintain an unstressed stock solution in the dark at 2-8°C. Also, prepare blanks for each stress condition without the compound.

  • Sample Analysis: After the designated time, neutralize the acidic and basic samples. Analyze all samples and controls by a stability-indicating analytical method, such as HPLC-UV or LC-MS.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which represent degradation products.

Protocol 2: HPLC Method for Quantification

This is a general method that may require optimization for this compound. Since piperazine itself lacks a strong UV chromophore, derivatization is often required for sensitive detection.[9][10][11] However, the cyclohexyl and ethyl groups may provide some UV absorbance. A more direct method would be LC-MS.

  • Instrumentation: HPLC with UV or Mass Spectrometric (MS) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm or MS in positive ion mode looking for the [M+H]+ ion.

Visualizations

compound compound pathway pathway product product stressor stressor parent This compound ox_path Oxidation parent->ox_path therm_path Thermal Stress parent->therm_path n_oxide N-Oxide Formation ox_path->n_oxide formyl N-Formyl Derivative ox_path->formyl ring_open Ring-Opened Products (e.g., Ethylenediamine derivatives) therm_path->ring_open o2_metal O2 / Metal Ions o2_metal->ox_path heat Heat heat->therm_path

Caption: Hypothetical degradation pathways for this compound.

start_end start_end process process decision decision io io start Start Stability Study prep_sol Prepare Aqueous Solution start->prep_sol aliquot Aliquot into Vials prep_sol->aliquot storage Place in Stability Chambers (Different Temp/Light Conditions) aliquot->storage pull_samples Pull Samples at Time Points (T=0, 1, 3, 6 months) storage->pull_samples analyze Analyze via HPLC/LC-MS pull_samples->analyze eval Evaluate Data (Assay, Impurities) analyze->eval end_study End of Study? eval->end_study end_study->pull_samples No final_report Generate Final Report end_study->final_report Yes

Caption: General workflow for an aqueous solution stability study.

problem problem question question solution solution start Observed Loss of Compound is_color Is there color change? start->is_color is_precipitate Is there precipitate? is_color->is_precipitate No sol_oxid Potential Oxidation: - Degas solvent - Use inert atmosphere - Protect from light is_color->sol_oxid Yes sol_thermal Potential Thermal Degradation: - Lower storage temperature is_precipitate->sol_thermal No sol_solubility Check Solubility: - Confirm concentration is below limit - Analyze precipitate is_precipitate->sol_solubility Yes

Caption: Troubleshooting logic for compound loss in solution.

References

Troubleshooting low solubility of 1-(2-Cyclohexylethyl)piperazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low solubility issues encountered with 1-(2-Cyclohexylethyl)piperazine during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a derivative of piperazine. The parent piperazine molecule is a weak base that is freely soluble in water and other polar solvents like ethanol.[1][2][3] However, the addition of the large, non-polar cyclohexylethyl group significantly increases the molecule's lipophilicity (hydrophobicity). This structural feature decreases its solubility in aqueous solutions while potentially increasing its solubility in organic solvents.

Q2: Why is my this compound exhibiting low solubility in aqueous buffers?

A2: The low aqueous solubility is primarily due to the hydrophobic nature of the cyclohexylethyl substituent. In neutral or alkaline aqueous solutions, the molecule exists in its neutral, non-ionized form, which is less polar and thus less soluble in water.[4]

Q3: How does pH influence the solubility of this compound?

A3: As a weak base, the solubility of this compound is highly dependent on pH.[5] In acidic conditions (lower pH), the nitrogen atoms on the piperazine ring become protonated, forming a more polar, cationic salt. This ionized form is significantly more soluble in aqueous solutions.[4][6] Conversely, in neutral to basic conditions (higher pH), the compound will be in its less soluble free base form.

Q4: Can temperature be used to improve solubility?

A4: Yes, for many compounds, solubility increases with temperature.[1] Gently warming the solution while stirring can help dissolve the compound. However, be cautious, as excessive heat can degrade the compound or other components in your experiment. This method is often used in conjunction with other techniques like pH adjustment.

Q5: Which organic solvents can be used to dissolve this compound?

A5: Given its increased lipophilicity, the compound is expected to have better solubility in organic solvents. While specific data for this derivative is limited, researchers often start by testing solubility in solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) before diluting with an aqueous buffer.[7] Ethanol is another potential option.[1]

Troubleshooting Guides

Problem: The compound is insoluble in my neutral aqueous buffer (e.g., PBS pH 7.4).

This is the most common issue. The following troubleshooting workflow and detailed protocols can be used to address it.

G start Start: Compound insoluble in aqueous buffer ph_adjust Method 1: pH Adjustment (See Protocol 1) start->ph_adjust Try first for aqueous systems decision Is the compound soluble? ph_adjust->decision cosolvent Method 2: Use of Co-solvent (See Protocol 2) decision_co Is the compound soluble? cosolvent->decision_co Try for stock solutions salt_form Method 3: Salt Formation (See Protocol 3) decision_salt Is the compound soluble? salt_form->decision_salt Consider for long-term aqueous stability decision->cosolvent No success Success: Proceed with experiment decision->success Yes failure Failure: Consider alternative formulation strategy (e.g., complexation) decision_co->salt_form No decision_co->success Yes decision_salt->success Yes decision_salt->failure No

Caption: Troubleshooting workflow for low solubility.

Summary of Troubleshooting Techniques
TechniquePrincipleAdvantagesDisadvantages
pH Adjustment Increases solubility by protonating the basic piperazine nitrogens, forming a more polar salt.[6]Highly effective for basic compounds in aqueous media; cost-effective.May not be suitable for experiments sensitive to pH changes; risk of precipitation if pH shifts.
Co-solvency The compound is first dissolved in a water-miscible organic solvent in which it is highly soluble, and then this stock solution is diluted into the aqueous buffer.[5][8]Simple and effective for creating concentrated stock solutions; useful for lipophilic compounds.[9]The organic solvent may interfere with biological assays; risk of precipitation upon dilution if solubility limit is exceeded.[7]
Salt Formation The free base is converted into a stable, solid salt form (e.g., hydrochloride salt) which is typically more water-soluble and crystalline.[6][10]Provides a more stable and consistently soluble starting material.Requires an additional chemical synthesis step; may alter the compound's effective molecular weight.

Experimental Protocols

Protocol 1: Solubilization via pH Adjustment

This protocol aims to dissolve the compound by preparing a slightly acidic stock solution.

  • Preparation : Weigh the desired amount of this compound.

  • Initial Suspension : Add a small volume of purified water or your target buffer to the solid compound. It will likely form a suspension.

  • Acidification : While stirring, add 0.1 M Hydrochloric Acid (HCl) dropwise. The piperazine nitrogens will become protonated.

  • Dissolution : Continue adding HCl dropwise until the solid completely dissolves. Monitor the pH to ensure it remains within a range compatible with your experiment. A clear solution indicates the formation of the soluble hydrochloride salt.

  • Final Dilution : Once dissolved, you can dilute this acidic stock solution into your final experimental medium. Note that diluting into a neutral or basic buffer may cause precipitation if the final pH is high enough to deprotonate the compound.

G cluster_pH Effect of pH on Solubility high_ph High pH (≥7) Free Base Form low_ph Low pH (<7) Protonated (Salt) Form high_ph->low_ph Add Acid (H+) insoluble Insoluble in Water (Lipophilic) high_ph->insoluble low_ph->high_ph Add Base (OH-) soluble Soluble in Water (Polar Ion) low_ph->soluble

Caption: pH effect on the ionization and solubility of a weak base.

Protocol 2: Solubilization Using a Co-solvent

This protocol is for creating a concentrated stock solution in an organic solvent.

  • Solvent Selection : Choose a water-miscible organic solvent. Dimethyl Sulfoxide (DMSO) is a common first choice for biological assays.

  • Stock Solution Preparation : Dissolve the this compound in a minimal amount of the chosen solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10-50 mM). Gentle warming or vortexing may assist dissolution.

  • Dilution into Aqueous Buffer : Slowly add the concentrated organic stock solution to your aqueous experimental buffer while vortexing or stirring vigorously. This helps prevent localized high concentrations that can lead to precipitation.

  • Final Concentration Check : Ensure the final concentration of the organic solvent in your assay is low (typically <1%, often <0.1%) to avoid artifacts.[7] Always run a vehicle control (buffer + co-solvent) in your experiments.

Protocol 3: General Guideline for Salt Formation (for long-term use)

This chemical modification can provide a more reliably soluble starting material.

  • Dissolution : Dissolve the this compound free base in a suitable anhydrous organic solvent (e.g., diethyl ether or isopropanol).

  • Acidification : Slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol).

  • Precipitation : The hydrochloride salt will precipitate out of the solution as a solid.

  • Isolation : Collect the solid precipitate by filtration.

  • Drying : Wash the collected solid with the anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting material and dry it under a vacuum.

  • Verification : Confirm the formation of the salt using analytical techniques such as melting point analysis or NMR spectroscopy. The resulting salt should be stored in a desiccator and will exhibit enhanced aqueous solubility compared to the parent free base.

References

Technical Support Center: Optimizing In Vivo Studies for 1-(2-Cyclohexylethyl)piperazine

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Section 1: Formulation and Administration

Q1: My compound, 1-(2-Cyclohexylethyl)piperazine, has poor water solubility. How can I formulate it for in vivo administration?

A1: Poorly water-soluble compounds require specialized formulations to ensure adequate bioavailability. The choice of formulation depends on the route of administration (e.g., oral, intravenous, intraperitoneal).

  • Initial Solubility Testing: First, determine the compound's solubility in a range of pharmaceutically acceptable vehicles.

  • Formulation Strategies: Based on solubility, you can select an appropriate formulation strategy. Common approaches include using co-solvents, surfactants, or creating emulsions or suspensions.[1][2]

Table 1: Common Excipients for Formulating Poorly Soluble Compounds

Excipient TypeExamplesAdministration Route(s)Key Considerations
Co-solvents Polyethylene Glycol (PEG 300, PEG 400), Propylene Glycol, Ethanol, Dimethyl Sulfoxide (DMSO)Oral, ParenteralCan cause irritation or toxicity at high concentrations. DMSO is typically limited to IP injections in preclinical studies.
Surfactants (Non-ionic) Polysorbate 80 (Tween® 80), Polysorbate 20, Cremophor® EL, Solutol® HS 15Oral, ParenteralCan improve solubility and stability. Potential for hypersensitivity reactions with some surfactants (e.g., Cremophor® EL).
Oils / Lipids Corn oil, Sesame oil, Medium-Chain Triglycerides (MCT)Oral, Subcutaneous, IntramuscularSuitable for highly lipophilic compounds. Not for intravenous administration unless formulated as an emulsion.
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HPβCD), Sulfobutylether-β-cyclodextrin (SBEβCD)Oral, ParenteralForms inclusion complexes to enhance solubility. Generally considered safe with a good toxicity profile.[3]
Suspending Agents Carboxymethylcellulose (CMC), MethylcelluloseOralUsed to create uniform suspensions for oral gavage. Does not solubilize the compound but ensures consistent dosing.

Q2: What is a recommended starting point for creating a formulation?

A2: A common starting point for a hydrophobic compound is a vehicle containing a mixture of solvents and surfactants. For example, a vehicle composed of 5-10% DMSO, 40% PEG 400, and the remainder saline or water is often used in preclinical studies. Alternatively, a formulation with 10% Tween® 80 in saline can be effective. Always perform a small-scale trial to ensure your compound remains in solution or suspension at the desired concentration.

Q3: Which route of administration should I choose?

A3: The choice depends on your experimental goals, the compound's properties, and the desired pharmacokinetic profile.[4]

  • Oral (PO): For assessing oral bioavailability and for chronic dosing studies. Requires the compound to withstand the gastrointestinal environment.

  • Intravenous (IV): Bypasses absorption barriers, resulting in 100% bioavailability. Used to assess systemic effects and pharmacokinetics.

  • Intraperitoneal (IP): Common in rodent studies for systemic administration. Generally provides rapid absorption, though it can be more variable than IV.

  • Subcutaneous (SC): Provides slower, more sustained absorption compared to IV or IP.

Section 2: Dosage Optimization and Experimental Design

Q1: How do I determine the starting dose for my first in vivo experiment?

A1: If no prior in vivo data exists, the starting dose can be estimated from in vitro data (e.g., EC50 or IC50 values from cell-based assays). A common practice is to start with a dose that is expected to produce a plasma concentration 10- to 100-fold higher than the in vitro effective concentration. If no in vitro data is available, a literature search for similar piperazine derivatives can provide a starting range.

Q2: What is a dose-range finding (DRF) study and how do I design one?

A2: A DRF study is a preliminary experiment to identify the Maximum Tolerated Dose (MTD) and the Minimum Effective Dose (MED) .[4][5] The MTD is the highest dose that does not cause unacceptable toxicity, while the MED is the lowest dose that produces the desired therapeutic effect.[4][5]

Experimental Protocol: Dose-Range Finding Study

  • Animal Model: Select the appropriate species and strain for your research question.

  • Group Allocation: Assign a small number of animals (e.g., n=3-5 per group) to several dose groups. Include a vehicle control group.

  • Dose Selection: Doses should be spaced logarithmically (e.g., 1, 3, 10, 30, 100 mg/kg).

  • Administration: Administer the compound via the chosen route.

  • Monitoring: Observe the animals closely for clinical signs of toxicity (e.g., changes in activity, posture, breathing) and measure body weight daily for 7-14 days.

  • Data Analysis: Determine the MTD based on clinical observations and body weight loss (typically, >15-20% body weight loss is considered a sign of significant toxicity).

Table 2: Example Design for a Dose-Range Finding Study

GroupTreatmentDose (mg/kg)NKey Observations to Record
1Vehicle Control05Baseline health, normal weight gain/loss
2Compound X15Clinical signs, body weight, target engagement/biomarker
3Compound X105Clinical signs, body weight, target engagement/biomarker
4Compound X505Clinical signs, body weight, target engagement/biomarker
5Compound X1005Clinical signs, body weight, target engagement/biomarker

Q3: How do I move from a DRF study to an efficacy study?

A3: Once the MTD is established, select 3-4 dose levels below the MTD for your efficacy study. These doses should ideally span the expected therapeutic range and allow for the characterization of a dose-response relationship.

Troubleshooting Guides

Problem 1: No observable effect or lack of efficacy in the in vivo model.

// Nodes Start [label="No In Vivo Effect Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckFormulation [label="Is the compound soluble/stable\nin the vehicle at the time of injection?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckDose [label="Was the dose high enough?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckPK [label="Is the compound reaching the\ntarget tissue (Pharmacokinetics)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckTarget [label="Is the compound engaging\nthe target?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

ActionFormulation [label="Reformulate the compound.\nConsider alternative vehicles or\nsolubilization techniques.", fillcolor="#34A853", fontcolor="#FFFFFF"]; ActionDose [label="Increase the dose.\nEnsure it remains below the MTD.", fillcolor="#34A853", fontcolor="#FFFFFF"]; ActionPK [label="Conduct a PK study.\nMeasure plasma and tissue\nconcentrations.", fillcolor="#34A853", fontcolor="#FFFFFF"]; ActionTarget [label="Perform a target engagement or\npharmacodynamic (PD) biomarker assay.", fillcolor="#34A853", fontcolor="#FFFFFF"]; ReEvaluate [label="Re-evaluate compound or hypothesis.", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> CheckFormulation; CheckFormulation -> CheckDose [label="Yes"]; CheckFormulation -> ActionFormulation [label="No"]; CheckDose -> CheckPK [label="Yes"]; CheckDose -> ActionDose [label="No"]; CheckPK -> CheckTarget [label="Yes"]; CheckPK -> ActionPK [label="No / Unknown"]; CheckTarget -> ReEvaluate [label="No / Unknown"]; CheckTarget -> ReEvaluate [label="Yes"]; } dot Caption: Troubleshooting workflow for lack of in vivo efficacy.

Problem 2: Unexpected toxicity or mortality at doses presumed to be safe.

// Nodes Start [label="Unexpected Toxicity or Mortality", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckVehicle [label="Is the vehicle itself causing toxicity?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckMetabolism [label="Could toxic metabolites be forming?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckPK [label="Is drug exposure (AUC)\nhigher than anticipated?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckOffTarget [label="Are there off-target effects?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

ActionVehicle [label="Run a vehicle-only toxicity study.\nReduce concentration of excipients\n(e.g., DMSO, surfactants).", fillcolor="#34A853", fontcolor="#FFFFFF"]; ActionDose [label="Lower the dose and/or\nchange the dosing frequency.", fillcolor="#34A853", fontcolor="#FFFFFF"]; ActionPK [label="Conduct a PK/PD study to relate\nexposure to toxicity.", fillcolor="#34A853", fontcolor="#FFFFFF"]; ActionOffTarget [label="Conduct in vitro screening against\na panel of receptors and enzymes.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckVehicle; CheckVehicle -> CheckPK [label="No"]; CheckVehicle -> ActionVehicle [label="Yes / Possible"]; CheckPK -> CheckMetabolism [label="No"]; CheckPK -> ActionPK [label="Yes / Possible"]; CheckMetabolism -> CheckOffTarget [label="No"]; CheckMetabolism -> ActionPK [label="Yes / Possible"]; CheckOffTarget -> ActionDose [label="No"]; CheckOffTarget -> ActionOffTarget [label="Yes / Possible"];

} dot Caption: Troubleshooting workflow for unexpected in vivo toxicity.

Experimental Workflows and Potential Mechanisms

General Workflow for In Vivo Dosage Optimization

The following diagram outlines the typical workflow for establishing an optimal in vivo dose for a novel compound.

// Connections Stability -> DRF [lhead=cluster_pilot, color="#4285F4", style=bold]; PK_Study -> Dose_Selection [lhead=cluster_main, color="#4285F4", style=bold]; Efficacy_Study -> Analysis [lhead=cluster_analysis, color="#4285F4", style=bold]; } dot Caption: Step-by-step workflow for in vivo dosage optimization.

Potential Signaling Pathways for Piperazine Derivatives

Piperazine-containing compounds are known to interact with various central nervous system targets. Two potential (and hypothetical for this specific compound) pathways to investigate based on existing literature for other piperazine derivatives are GABAergic signaling and Sigma-1 receptor modulation.[6][7]

Hypothetical Sigma-1 Receptor Modulation

The Sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum (ER)-mitochondria membrane that modulates calcium signaling and cellular stress responses.[8][9]

// Nodes Compound [label="this compound\n(Ligand)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sigma1R [label="Sigma-1 Receptor (σ1R)\n(At ER-Mitochondria Membrane)", fillcolor="#FBBC05", fontcolor="#202124"]; IP3R [label="IP3 Receptor (IP3R)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_ER [label="Ca²⁺ Release from ER", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mito_Ca [label="Mitochondrial Ca²⁺ Uptake", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Response [label="Modulation of Cellular Response\n(e.g., Neuroprotection, Cell Survival)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Compound -> Sigma1R [label="Binds to", color="#4285F4"]; Sigma1R -> IP3R [label="Stabilizes / Modulates", style=dashed, color="#5F6368"]; IP3R -> Ca_ER [label="Mediates", color="#EA4335"]; Ca_ER -> Mito_Ca [label="Influences", color="#EA4335"]; Mito_Ca -> Cell_Response [label="Leads to", color="#34A853"]; Ca_ER -> Cell_Response [label="Leads to", color="#34A853"]; } dot Caption: Hypothetical signaling via the Sigma-1 receptor.

References

How to prevent degradation of 1-(2-Cyclohexylethyl)piperazine in storage

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 1-(2-Cyclohexylethyl)piperazine?

A1: To minimize degradation, this compound should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent exposure to moisture and atmospheric carbon dioxide.[1][2] For long-term storage, maintaining an inert atmosphere (e.g., with argon or nitrogen) is highly recommended to prevent oxidation. The compound should also be protected from light.

Q2: How can I tell if my sample of this compound has started to degrade?

A2: Visual inspection can offer initial clues. Signs of degradation may include a change in color (e.g., from colorless or pale yellow to a darker yellow or brown), the development of an unusual odor, or a change in physical state.[3] For a definitive assessment, analytical techniques such as HPLC, GC-MS, or NMR should be used to check for the presence of impurities or degradation products.

Q3: What type of container should I use for storing this compound?

A3: Use containers made of inert materials. Amber glass bottles with tight-fitting caps are a good option as they protect the compound from light. For larger quantities, lined metal or plastic drums may be suitable.[2] It is important to ensure the container is clean and dry before use and is securely sealed after opening.[2]

Q4: What are the likely degradation pathways for this compound?

A4: Based on the structure of N-alkylated piperazines, the most probable degradation pathways involve oxidation and reaction with atmospheric components. The tertiary amine group is susceptible to oxidation, which can lead to the formation of N-oxides. The secondary amine in the piperazine ring can react with carbon dioxide from the air.[4] Thermal degradation is also a possibility, especially if the compound is stored at elevated temperatures. Studies on similar N-alkylated piperazines have shown that alkyl substitution can increase the rate of thermal degradation compared to unsubstituted piperazine.[5]

Troubleshooting Guide

My this compound has turned dark yellow/brown. Can I still use it?

A color change often indicates oxidation or the formation of other degradation products.[3] It is strongly recommended to re-analyze the material for purity using a suitable analytical method (e.g., HPLC or GC-MS) before use. If significant impurities are detected, the material may not be suitable for your experiment, as the impurities could lead to unexpected results.

The compound was accidentally left exposed to air and moisture. What should I do?

Exposure to air and moisture can lead to oxidation and the absorption of carbon dioxide. The extent of degradation will depend on the duration of exposure and the ambient conditions. It is essential to test the purity of the compound before proceeding with any experiments. If the compound is critical for your research, it may be prudent to use a fresh, unexposed sample.

I've detected impurities in my sample via HPLC. What are the next steps?

If impurities are detected, the first step is to attempt to identify them, if possible, for example, by using mass spectrometry (LC-MS or GC-MS). Understanding the nature of the impurity can provide insights into the degradation pathway. Depending on the level and nature of the impurity and the requirements of your experiment, you may need to purify the compound (e.g., by chromatography or distillation) or obtain a new batch.

Data Presentation

Table 1: Recommended Storage Conditions for N-Alkyl Piperazine Derivatives

ParameterRecommended ConditionRationale
TemperatureCool (2-8 °C for long-term)Reduces the rate of thermal degradation.[1][6]
AtmosphereInert gas (Argon or Nitrogen)Prevents oxidation of the amine groups.
LightProtected from light (Amber vial)Prevents photodegradation.
HumidityDry/AnhydrousPiperazines can be hygroscopic and moisture can facilitate degradation.[2]
ContainerTightly sealed, inert materialPrevents exposure to air (O₂, CO₂) and moisture.[1][2][6]

Experimental Protocols

Protocol: Stability Assessment of this compound by HPLC-UV

This protocol outlines a general method for assessing the stability of this compound under specific storage conditions.

1. Objective: To quantify the purity of this compound over time under defined storage conditions (e.g., temperature, light, and humidity).

2. Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or other suitable mobile phase modifier

  • Reference standard of this compound (of known purity)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Analytical balance

  • Volumetric flasks and pipettes

  • Autosampler vials

3. Method:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of the reference standard and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of calibration standards covering the expected concentration range of the sample.

  • Preparation of Sample Solutions:

    • At time zero (T=0), accurately weigh a sample of the this compound to be tested and dissolve it in the same solvent as the standards to achieve a concentration within the calibration range.

    • Store the bulk sample under the desired test conditions (e.g., in a sealed amber vial at 4°C).

    • At specified time points (e.g., T=1 week, T=1 month, T=3 months), prepare a new sample solution from the stored bulk material in the same manner.

  • HPLC Analysis:

    • Set up the HPLC system with a C18 column.

    • Establish a suitable mobile phase gradient (e.g., a gradient of acetonitrile and water with 0.1% formic acid). The exact conditions may need to be optimized.

    • Set the UV detector to a wavelength where the compound has significant absorbance (this may need to be determined by a UV scan).

    • Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

    • Inject the sample solutions (from each time point) in triplicate.

  • Data Analysis:

    • Calculate the concentration of this compound in each sample solution using the calibration curve.

    • Determine the purity of the sample at each time point by comparing the peak area of the main compound to the total area of all peaks.

    • Plot the purity or concentration as a function of time to assess the stability of the compound under the tested storage conditions.

Mandatory Visualization

DegradationPathway MainCompound This compound N_Oxide N-Oxide Derivative MainCompound->N_Oxide Oxidation Carbamate Carbamate Adduct MainCompound->Carbamate Reaction with CO2 Oxidant Oxygen (O2) (from air) Oxidant->N_Oxide RingOpening Ring-Opened Products N_Oxide->RingOpening Further Degradation CO2 Carbon Dioxide (CO2) (from air) CO2->Carbamate

Caption: A plausible degradation pathway for this compound.

References

Off-target effects of 1-(2-Cyclohexylethyl)piperazine in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing 1-(2-Cyclohexylethyl)piperazine in cellular assays. It provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges and ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What are the known or potential primary targets of this compound?

A1: The piperazine moiety is a common scaffold in medicinal chemistry. Depending on the substitutions, piperazine derivatives have been shown to interact with a variety of receptors, including sigma receptors and G-protein coupled receptors (GPCRs).[1] For instance, derivatives of N-cyclohexylpiperazine have demonstrated high affinity for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[1] The exact primary target(s) of this compound would need to be determined through comprehensive binding and functional assays.

Q2: What are the potential off-target effects I should be aware of when using this compound?

A2: Due to the structural motifs of this compound, potential off-target effects may include interactions with various GPCRs, ion channels, and kinases. Arylpiperazine derivatives, for example, are known to interact with a range of biological targets. Early-stage in vitro safety screening against a panel of common off-targets is recommended to identify potential liabilities. Panels such as the SafetyScreen44 or the InVEST44 panel cover a range of critical molecular sites including GPCRs, ion channels, enzymes, and transporters.[2][3]

Q3: How can I assess the cytotoxicity of this compound in my cell line of interest?

A3: Cytotoxicity can be assessed using various cell-based assays that measure membrane integrity or metabolic activity. Common methods include the LDH release assay (measuring lactate dehydrogenase leakage from damaged cells), or viability assays using tetrazolium salts (e.g., MTT, MTS) or resazurin.[4] It is crucial to include appropriate positive and negative controls and to perform dose-response experiments to determine the concentration at which the compound exhibits cytotoxic effects.

Q4: Can this compound interfere with assay readouts?

A4: Compounds can sometimes interfere with assay technologies. For example, colored compounds can interfere with absorbance-based readouts, and fluorescent compounds can interfere with fluorescence-based assays. It is advisable to run compound-only controls (without cells) to check for any intrinsic signal or quenching properties of this compound at the wavelengths used in your assay.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results
Potential Cause Troubleshooting Step
Uneven cell seeding Ensure a homogenous single-cell suspension before plating. Pipette gently and mix the cell suspension between plating wells.
Edge effects in microplates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.[5]
Compound precipitation Visually inspect the wells after compound addition. If precipitation is observed, consider using a lower concentration range or a different solvent. Ensure the final solvent concentration is consistent across all wells and non-toxic to the cells.
Inconsistent incubation times Ensure all plates are incubated for the same duration. For assays with kinetic readouts, ensure the timing of reagent addition and measurement is precise for each well.
Pipetting errors Use calibrated pipettes and proper pipetting techniques. For multi-well plates, consider using a multichannel pipette for consistency.[6]
Issue 2: Unexpected or Inconsistent Results in Receptor Binding Assays
Potential Cause Troubleshooting Step
Low specific binding Optimize the concentration of the radioligand and the amount of receptor protein. Ensure the incubation time is sufficient to reach equilibrium.[7]
High non-specific binding Decrease the concentration of the radioligand. Use a different blocker to define non-specific binding. Ensure proper washing steps to remove unbound ligand.[8]
Ligand depletion Ensure that the total amount of bound ligand is less than 10% of the total ligand added to the assay to avoid ligand depletion effects.[7]
Issues with membrane preparation Ensure the membrane preparation is of high quality and has been stored correctly. Perform a protein quantification assay to ensure consistent amounts of membrane are used.

Quantitative Data Summary

Specific off-target screening data for this compound is not publicly available. The following tables are provided as templates to illustrate how such data would be presented. The data shown is hypothetical or adapted from related N-cyclohexylpiperazine derivatives for illustrative purposes.

Table 1: Illustrative Off-Target Profile in a GPCR Binding Assay Panel

TargetAssay TypeTest Concentration (µM)% Inhibition
Sigma-1 (σ₁) ReceptorRadioligand Binding1085
Sigma-2 (σ₂) ReceptorRadioligand Binding1078
Dopamine D2 ReceptorRadioligand Binding1045
Serotonin 5-HT2A ReceptorRadioligand Binding1030
Adrenergic α1A ReceptorRadioligand Binding1015
Muscarinic M1 ReceptorRadioligand Binding10<10

Table 2: Illustrative Kinase Selectivity Panel (96 Kinases)

KinaseTest Concentration (µM)% Inhibition
Kinase A1062
Kinase B1055
Kinase C1020
... (other 93 kinases)10<20

Experimental Protocols

Protocol 1: General Cytotoxicity Assay (MTS Assay)
  • Cell Plating:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final solvent concentration should not exceed 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition and Incubation:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

Protocol 2: Radioligand Receptor Binding Assay (Displacement Assay)
  • Assay Preparation:

    • Prepare membrane homogenates from cells or tissues expressing the receptor of interest.

    • Determine the protein concentration of the membrane preparation.

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Assay Reaction:

    • In a 96-well plate, add in the following order:

      • Assay buffer.

      • This compound at various concentrations or vehicle control.

      • Radioligand at a fixed concentration (typically at or below its Kd).

      • Membrane preparation.

    • For non-specific binding control wells, add a high concentration of a known unlabeled ligand for the target receptor.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Visualizations

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout cell_culture Cell Culture cell_plating Cell Plating cell_culture->cell_plating treatment Cell Treatment cell_plating->treatment compound_prep Compound Preparation & Dilution compound_prep->treatment reagent_add Add MTS Reagent treatment->reagent_add incubation Incubation reagent_add->incubation readout Measure Absorbance incubation->readout data_analysis data_analysis readout->data_analysis Data Analysis

Caption: Workflow for a typical cell-based cytotoxicity assay.

signaling_pathway_troubleshooting cluster_observation Observation cluster_potential_causes Potential Causes cluster_solutions Troubleshooting Solutions A Inconsistent Results B Compound Instability A->B C Cell Line Variability A->C D Assay Interference A->D E Off-Target Effects A->E F Check Solubility & Stability B->F G Perform Cell Line Authentication C->G H Run Compound Interference Controls D->H I Conduct Off-Target Screening E->I

References

Technical Support Center: Synthesis of 1-(2-Cyclohexylethyl)piperazine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1-(2-Cyclohexylethyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The primary methods for synthesizing this compound include:

  • Reductive Amination: Reacting cyclohexylacetaldehyde with piperazine in the presence of a reducing agent. This method is often preferred as it minimizes the formation of quaternary ammonium salts.[1][2]

  • Nucleophilic Substitution (Alkylation): Reacting a protected piperazine, such as 1-Boc-piperazine, with a 2-cyclohexylethyl halide (e.g., bromide or iodide) or sulfonate, followed by deprotection. Using a protecting group is crucial to prevent dialkylation.[3]

  • Catalytic Alkylation with an Alcohol: Reacting piperazine directly with 2-cyclohexylethanol in the presence of a hydrogenation/dehydrogenation catalyst like Raney nickel.[4]

Q2: I am getting a low yield. What are the potential causes?

A2: Low yields in this synthesis can stem from several factors:

  • Side Reactions: The most common side reaction is the formation of the dialkylated product, 1,4-bis(2-cyclohexylethyl)piperazine, especially when using unprotected piperazine in nucleophilic substitution reactions.[3]

  • Poor Reactivity of Precursors: The leaving group on the cyclohexylethyl moiety may not be sufficiently reactive, or the reaction conditions (temperature, catalyst) may be suboptimal.

  • Difficult Purification: The product may be lost during work-up and purification steps, especially if it has some water solubility or if by-products are difficult to separate.[1][5]

  • Incomplete Reaction: The reaction may not have gone to completion. Monitoring the reaction by TLC or GC-MS is recommended.

Q3: How can I control the mono- versus di-alkylation ratio?

A3: Controlling the alkylation ratio is a common challenge.[1][2] Here are effective strategies:

  • Use a Large Excess of Piperazine: Using a significant molar excess of piperazine can statistically favor mono-alkylation. However, this complicates purification as the excess piperazine must be removed.[3]

  • Use a Mono-Protected Piperazine: The most reliable method is to use a mono-protected piperazine, such as 1-Boc-piperazine. The protecting group prevents the second nitrogen from reacting. The desired product is then obtained after a deprotection step.

  • In Situ Formation of Piperazine Monohydrochloride: Reacting one equivalent of piperazine with one equivalent of piperazine dihydrochloride can generate the monohydrochloride salt in situ, which deactivates one of the nitrogen atoms.[1]

Q4: What is the best way to purify the final product?

A4: Purification strategies depend on the synthetic route and the nature of the impurities.

  • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective method for purification.[6]

  • Crystallization: The product can be converted to a salt (e.g., hydrochloride) and purified by recrystallization from a suitable solvent like isopropanol or an ethanol/isopropanol mixture.

  • Column Chromatography: Flash chromatography is a common method for purifying research-scale quantities, though it can be less practical for large-scale synthesis.[3]

  • Extraction: Careful adjustment of the aqueous phase pH during work-up can help separate the product from unreacted piperazine and by-products. The product can often be extracted into solvents like chloroform at a high pH (11-12).[5]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis.

Problem 1: Low or no product formation.

Possible CauseSuggested Solution
Inactive Reagents Verify the purity and reactivity of your starting materials (e.g., cyclohexylethyl halide, piperazine).
Suboptimal Reaction Temperature For alkylation reactions, refluxing may be necessary. For catalytic reactions, temperatures between 130-190°C are often required.[4]
Catalyst Inactivity (if applicable) For catalytic routes (e.g., using Raney Nickel), ensure the catalyst is fresh and active.[4]
Incorrect Stoichiometry Double-check the molar ratios of your reactants, base, and catalyst.

Problem 2: Significant formation of 1,4-bis(2-cyclohexylethyl)piperazine.

Possible CauseSuggested Solution
Direct Alkylation of Unprotected Piperazine Switch to using mono-Boc-piperazine for the alkylation step, followed by an acid-catalyzed deprotection.
Insufficient Excess of Piperazine If using unprotected piperazine, increase the molar excess to 5-10 equivalents. Be prepared for a more complex purification.
Slow Addition of Alkylating Agent Add the cyclohexylethyl halide dropwise to a solution of excess piperazine to maintain a high concentration of the amine relative to the alkylating agent.[1]

Problem 3: The product is difficult to isolate from the aqueous phase during work-up.

Possible CauseSuggested Solution
Product is present as a salt Adjust the pH of the aqueous layer to 12-14 with a strong base like NaOH or KOH to ensure the product is in its free base form before extraction.[6]
Emulsion Formation If an emulsion forms during extraction, try adding brine or filtering the mixture through celite.
Incorrect Extraction Solvent Try a different organic solvent. Chloroform has been suggested to be effective for extracting piperazine derivatives at high pH.[5]

Data Summary Tables

Table 1: Comparison of Synthetic Methodologies

MethodKey ReagentsTypical YieldAdvantagesDisadvantages
Protected Alkylation 1-Boc-piperazine, Cyclohexylethyl halide, Inorganic Base (e.g., K2CO3)>60%[1]High selectivity for mono-alkylation, clean reaction.Requires an additional protection and deprotection step.
Catalytic Alcohol Alkylation Piperazine, 2-Cyclohexylethanol, Raney Nickel, H2~74% (for a similar compound)[4]Uses readily available alcohol, potentially cost-effective.Requires high pressure and temperature (130-190°C, 5-100 bar)[4], specialized equipment needed.
Reductive Amination Piperazine, Cyclohexylacetaldehyde, Reducing Agent (e.g., NaBH(OAc)3)Good[7]Avoids quaternary salt formation, mild conditions.[8]Cyclohexylacetaldehyde may be unstable or not commercially available.
Direct Alkylation Piperazine (large excess), Cyclohexylethyl halideVariable, often <50%One-step reaction.Prone to dialkylation, requires difficult separation of excess piperazine.[3]

Table 2: Reaction Conditions for Protected Alkylation Route

ParameterConditionReference
Reactants 1-Boc-piperazine, Cyclohexyl bromide/chloride/iodide[6]
Base Potassium carbonate (K2CO3), Sodium bicarbonate (NaHCO3)
Solvent Acetonitrile, Acetone
Temperature Reflux
Molar Ratio (Halide:Boc-Pip:Base) 1 : 1-1.2 : 1.5-3[6]
Deprotection Hydrochloric acid or Sulfuric acid in Methanol/Ethanol[6]

Experimental Protocols

Protocol 1: Synthesis via Alkylation of 1-Boc-piperazine

This two-step protocol focuses on the selective mono-alkylation of piperazine.

Step A: Synthesis of 1-Boc-4-(2-cyclohexylethyl)piperazine

  • To a solution of 1-Boc-piperazine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add 2-(bromoethyl)cyclohexane (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress using TLC or GC-MS.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude intermediate, 1-Boc-4-(2-cyclohexylethyl)piperazine. This intermediate can be purified by column chromatography or used directly in the next step.

Step B: Deprotection to yield this compound

  • Dissolve the crude intermediate from Step A in methanol or ethanol.

  • Add a solution of hydrochloric acid (e.g., 4M in dioxane or concentrated HCl) dropwise at 0°C.

  • Allow the mixture to warm to room temperature and stir for 4-12 hours until the deprotection is complete (monitored by TLC/GC-MS).

  • Evaporate the solvent to dryness to obtain the hydrochloride salt of the product.

  • For the free base, dissolve the hydrochloride salt in water and adjust the pH to 12-14 using a 2M NaOH solution.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or chloroform) (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

  • Further purification can be achieved by vacuum distillation.[6]

Protocol 2: Synthesis via Reductive Amination

This protocol provides an alternative route that avoids harsh alkylating agents.

  • Dissolve piperazine (1.5 eq) in a suitable solvent such as 1,2-dichloroethane or methanol.

  • Add cyclohexylacetaldehyde (1.0 eq) to the solution.

  • Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise to the reaction mixture at room temperature.[8] A small amount of acetic acid can be added to catalyze imine formation.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or vacuum distillation to obtain this compound.

Visualized Workflows

Troubleshooting_Low_Yield start Low or No Product Yield check_reagents Check Purity of Starting Materials start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Work-up & Purification start->check_workup reagents_ok Reagents OK check_reagents->reagents_ok Purity Confirmed reagents_bad Impure Reagents check_reagents->reagents_bad Purity Issue temp Temperature Too Low? check_conditions->temp ratio Incorrect Stoichiometry? check_conditions->ratio catalyst Catalyst Inactive? check_conditions->catalyst If applicable ph_issue Incorrect pH during Extraction? check_workup->ph_issue emulsion Product Lost in Emulsion? check_workup->emulsion purify_reagents Purify or Replace Reagents reagents_bad->purify_reagents increase_temp Increase Temperature or Reflux temp->increase_temp recalculate Recalculate Molar Ratios ratio->recalculate replace_catalyst Use Fresh Catalyst catalyst->replace_catalyst adjust_ph Adjust pH to 12-14 Before Extraction ph_issue->adjust_ph break_emulsion Add Brine or Filter emulsion->break_emulsion

Caption: Troubleshooting workflow for low yield synthesis.

Synthesis_Decision_Tree start Goal: Synthesize This compound q1 Primary Concern? start->q1 concern_dialkylation Avoiding Dialkylation q1->concern_dialkylation Selectivity concern_equipment Limited Equipment q1->concern_equipment Simplicity concern_reagents Reagent Availability q1->concern_reagents Cost/Access sol_boc Use Boc-Protected Piperazine Route (Protocol 1) concern_dialkylation->sol_boc Highest Selectivity sol_reductive Use Reductive Amination Route (Protocol 2) concern_dialkylation->sol_reductive Good Selectivity concern_equipment->sol_boc Standard Glassware concern_equipment->sol_reductive Standard Glassware sol_catalytic Consider Catalytic Alkylation with Alcohol concern_equipment->sol_catalytic Requires High P/T Reactor concern_reagents->sol_boc If Halide is Available concern_reagents->sol_reductive If Aldehyde is Available sol_excess_pip Use Large Excess of Piperazine concern_reagents->sol_excess_pip If Purification is Feasible

Caption: Decision tree for selecting a synthetic method.

Boc_Protocol_Workflow start Start: Reagents reagents 1-Boc-Piperazine 2-(Bromoethyl)cyclohexane K2CO3, Acetonitrile start->reagents step1 Step 1: Alkylation Reflux 12-24h reagents->step1 step2 Step 2: Work-up Filter, Concentrate step1->step2 intermediate Intermediate: 1-Boc-4-(cyclohexylethyl)piperazine step2->intermediate step3 Step 3: Deprotection Stir 4-12h at RT intermediate->step3 deprotection_reagents HCl in Methanol deprotection_reagents->step3 step4 Step 4: Isolation Evaporate Solvent step3->step4 product_salt Product as HCl Salt step4->product_salt step5 Step 5: Neutralization Adjust pH to 12-14 with NaOH product_salt->step5 step6 Step 6: Extraction with CH2Cl2 step5->step6 step7 Step 7: Final Purification Dry, Concentrate, Distill step6->step7 end Final Product: This compound step7->end

References

1-(2-Cyclohexylethyl)piperazine interference in biochemical assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from the compound 1-(2-Cyclohexylethyl)piperazine in biochemical assays. The information is presented in a question-and-answer format, including troubleshooting guides and FAQs to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected activity of this compound in our assay. What could be the reason?

A1: this compound belongs to the cyclohexylpiperazine chemical class. While direct studies on this specific molecule are limited, structurally similar compounds are known to be potent ligands for sigma receptors (σ1 and σ2)[1][2]. Off-target binding to these receptors is a common cause of misleading results in a variety of biochemical assays, particularly in oncology and neuroscience research[3][4]. Therefore, the observed activity could be due to an interaction with sigma receptors present in your experimental system, rather than a specific effect on your intended target.

Q2: What are sigma receptors and why would they interfere with my assay?

A2: Sigma receptors are chaperone proteins primarily located in the endoplasmic reticulum[5]. They are not a single receptor type but are classified into sigma-1 (σ1R) and sigma-2 (σ2R) subtypes[5]. These receptors are involved in various cellular processes and are known to be overexpressed in some cancer cell lines[3]. If your assay system (e.g., cell lysate, tissue homogenate) contains these receptors, this compound could bind to them, leading to downstream effects that are independent of your primary target. This can manifest as false positive or false negative results.

Q3: Besides sigma receptor binding, are there other potential mechanisms of interference for this compound?

A3: Yes, other general mechanisms of assay interference for small molecules include:

  • Aggregation: At certain concentrations, small molecules can form colloidal aggregates that can sequester and non-specifically inhibit enzymes or other proteins in the assay[1][6][7][8]. The physicochemical properties of this compound may make it prone to aggregation under certain buffer conditions.

  • Reactivity: Some compounds can react chemically with assay components, such as buffers, reagents, or the target protein itself.

  • Technology-Specific Interference: The compound might interfere with the detection method of your assay, for example, by possessing intrinsic fluorescence or by quenching the assay signal.

It is advisable to consider these possibilities in your troubleshooting strategy.

Troubleshooting Guides

Issue: Unexplained activity or inconsistent results with this compound.

This guide will help you to determine if the observed effects of this compound are due to off-target interactions, particularly with sigma receptors, or other forms of assay interference.

Step 1: Assess the Likelihood of Sigma Receptor Interference

Rationale: Based on its chemical structure, this compound is a candidate for sigma receptor binding.

Action:

  • Literature Review: Search for any published data on the interaction of this compound or highly similar analogs with sigma receptors.

  • Target System Evaluation: Determine if your experimental system (e.g., cell line, tissue) is known to express sigma receptors. Many cancer cell lines have high levels of sigma receptor expression[3].

Step 2: Experimental Verification of Sigma Receptor Binding

Rationale: Directly test if this compound binds to sigma receptors.

Action:

  • Competitive Binding Assay: This is a standard method to determine the binding affinity of a compound to a receptor[5][9]. You can perform a competitive radioligand binding assay using a known sigma receptor radioligand (e.g., [³H]-(+)-pentazocine for σ1R or [³H]-DTG for σ2R) and varying concentrations of this compound[5][9]. A decrease in the radioligand signal with increasing concentration of your compound indicates binding.

Step 3: Mitigating Sigma Receptor Interference

Rationale: If sigma receptor binding is confirmed, you can take steps to block this interaction in your primary assay.

Action:

  • Use of a Masking Ligand: Pre-incubate your assay system with a known, high-affinity sigma receptor ligand (that does not interact with your primary target) to block the sigma receptor binding sites before adding this compound[10]. Haloperidol is often used for this purpose. If the activity of this compound is diminished in the presence of the masking ligand, it strongly suggests the original activity was mediated by sigma receptors.

Step 4: Investigating Other Interference Mechanisms

Rationale: If sigma receptor binding is ruled out or does not fully explain the observed effects, other interference mechanisms should be investigated.

Action:

  • Aggregation Test: Use dynamic light scattering (DLS) to determine if this compound forms aggregates at the concentrations used in your assay. The inclusion of a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can often disrupt aggregation-based interference.

  • Assay Technology Controls: Run control experiments to check for direct interference with your detection method. For fluorescence-based assays, measure the intrinsic fluorescence of the compound at the excitation and emission wavelengths of your assay. For absorbance-based assays, measure the absorbance of the compound at the relevant wavelength.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₂₄N₂Sigma-Aldrich
Molecular Weight196.33 g/mol Sigma-Aldrich
AppearanceSolidSigma-Aldrich
SMILESC1CCC(CC1)CCN2CCNCC2Sigma-Aldrich
InChI1S/C12H24N2/c1-2-4-12(5-3-1)6-9-14-10-7-13-8-11-14/h12-13H,1-11H2Sigma-Aldrich
InChI KeyGMQBFYMARPSPAF-UHFFFAOYSA-NSigma-Aldrich

Table 2: Inferred Sigma Receptor Binding Profile of this compound (Based on Analogs)

Receptor SubtypePredicted AffinityRationale
Sigma-1 (σ1R)LikelyN-cyclohexylpiperazine derivatives are known to be high-affinity σ1R ligands[2].
Sigma-2 (σ2R)LikelyN-cyclohexylpiperazine derivatives are known to be high-affinity σ2R ligands[2][11].

Experimental Protocols

Protocol 1: Competitive Sigma Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for sigma-1 and sigma-2 receptors.

Materials:

  • Membrane preparations from a source rich in sigma receptors (e.g., guinea pig brain for σ1R, rat liver for σ2R)[2].

  • Radioligand: [³H]-(+)-pentazocine (for σ1R) or [³H]-DTG (for σ2R)[5][9].

  • Non-labeled competitor: Haloperidol (for non-specific binding determination).

  • Test compound: this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, combine the membrane preparation, radioligand at a fixed concentration (typically near its Kd), and varying concentrations of this compound.

  • For total binding wells, add buffer instead of the test compound.

  • For non-specific binding wells, add a high concentration of haloperidol.

  • Incubate at room temperature for a specified time (e.g., 120 minutes).

  • Rapidly filter the reaction mixture through glass fiber filters and wash with ice-cold buffer to separate bound from free radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Mandatory Visualizations

Interference_Pathway Compound This compound Assay_System Biochemical Assay (e.g., Cell Lysate) Compound->Assay_System Sigma_Receptor Sigma Receptors (σ1, σ2) Compound->Sigma_Receptor Binds (Off-Target) Intended_Target Intended Target Compound->Intended_Target Binds (On-Target) Assay_System->Sigma_Receptor Contains Assay_System->Intended_Target Contains Observed_Effect Observed Biological Effect (Potential Artifact) Sigma_Receptor->Observed_Effect Leads to Target_Effect True Target-Specific Effect Intended_Target->Target_Effect Leads to Troubleshooting_Workflow Start Unexpected Activity Observed Check_Sigma Hypothesis: Sigma Receptor Interference? Start->Check_Sigma Binding_Assay Perform Competitive Binding Assay Check_Sigma->Binding_Assay Yes Investigate_Other Investigate Other Mechanisms (e.g., Aggregation) Check_Sigma->Investigate_Other No Binding_Confirmed Binding Confirmed? Binding_Assay->Binding_Confirmed Masking_Expt Use Masking Ligand in Primary Assay Binding_Confirmed->Masking_Expt Yes Binding_Confirmed->Investigate_Other No Effect_Abolished Interference Mitigated? Masking_Expt->Effect_Abolished Conclusion_Sigma Conclusion: Activity is a Sigma- Mediated Artifact Effect_Abolished->Conclusion_Sigma Yes Effect_Abolished->Investigate_Other No Conclusion_Other Identify Alternative Interference Mechanism Investigate_Other->Conclusion_Other

References

Technical Support Center: Piperazine Derivatives in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with piperazine derivatives in cell lines, particularly concerning cytotoxicity.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during your experiments with piperazine derivatives.

Question: My piperazine derivative is showing higher-than-expected cytotoxicity in my cancer cell line experiments. What could be the cause?

Answer: Several factors could contribute to unexpectedly high cytotoxicity. Consider the following:

  • Compound Stability and Solubility: Ensure your piperazine derivative is fully dissolved in the solvent before diluting it in your culture medium. Precipitates can lead to inconsistent concentrations and localized high doses, causing significant cell death. Also, confirm the stability of your compound under your experimental conditions (e.g., light sensitivity, stability in aqueous media over time).

  • Cell Seeding Density: Very low or very high cell densities can impact the apparent cytotoxicity of a compound. Ensure you are using an optimal and consistent cell number for your assays.[1]

  • Solvent Toxicity: The solvent used to dissolve the piperazine derivative (e.g., DMSO) can be toxic to cells at certain concentrations. Always include a vehicle control (cells treated with the same concentration of solvent as the highest dose of your compound) to ensure the observed cytotoxicity is not due to the solvent itself.

  • Contamination: Microbial contamination (e.g., bacteria, fungi, or mycoplasma) can cause cell death and confound your results. Regularly check your cell cultures for any signs of contamination.[2]

Question: I am observing significant cytotoxicity in my non-cancerous (normal) cell line. How can I reduce this off-target effect?

Answer: Reducing cytotoxicity in non-cancerous cells is a common challenge in drug development. Here are some strategies:

  • Structural Modification: The structure of the piperazine derivative plays a crucial role in its cytotoxic profile. Structure-activity relationship (SAR) studies have shown that certain chemical groups can increase toxicity. For instance, some studies suggest that adding bulky or highly lipophilic groups can increase cytotoxicity.[3] Consider synthesizing or obtaining analogs with modifications that might reduce off-target effects, such as increasing polarity to limit membrane permeability.

  • Dose and Exposure Time Optimization: Reducing the concentration of the piperazine derivative or shortening the incubation time can mitigate cytotoxicity. A thorough dose-response and time-course experiment will help you find a therapeutic window where you observe the desired effect with minimal toxicity.

  • Co-treatment Strategies: In some cases, co-administering a cytoprotective agent could be a possibility, although this can complicate the interpretation of your results and should be approached with caution.

Question: My cell viability assay results are inconsistent. What are some common pitfalls?

Answer: Inconsistent results in cytotoxicity assays like the MTT or SRB assay can be frustrating. Here are some common causes and solutions:

  • Pipetting Errors: Ensure accurate and consistent pipetting, especially when performing serial dilutions and adding reagents.

  • Edge Effects in Multi-well Plates: The outer wells of a 96-well plate are prone to evaporation, which can concentrate your compound and affect cell growth. To minimize this "edge effect," avoid using the outermost wells for experimental samples and instead fill them with sterile media or PBS.

  • Incomplete Solubilization of Formazan Crystals (MTT Assay): In the MTT assay, ensure the formazan crystals are completely dissolved before reading the absorbance. Incomplete solubilization is a common source of variability. You may need to increase the incubation time with the solubilization buffer or use gentle shaking.[4]

  • Washing Steps (SRB Assay): In the SRB assay, be gentle during the washing steps to avoid detaching the fixed cells, which would lead to an underestimation of cell number.[2]

Question: How do I choose the right cytotoxicity assay for my piperazine derivative?

Answer: The choice of assay depends on the mechanism of action of your compound and your experimental goals.

  • MTT Assay: This assay measures mitochondrial metabolic activity. It is a good general indicator of cell viability but can be confounded by compounds that affect mitochondrial function without directly killing the cells.[5][6]

  • SRB Assay: This assay measures total cellular protein content, which is proportional to the cell number. It is less susceptible to interference from compounds that alter metabolic activity.[7][8]

  • LDH Release Assay: This assay measures the release of lactate dehydrogenase from damaged cells, providing a direct measure of membrane integrity loss (necrosis).

  • Apoptosis Assays (e.g., Caspase Activity, Annexin V staining): If you suspect your piperazine derivative is inducing apoptosis, these assays can confirm the specific mechanism of cell death. Several studies have shown that piperazine derivatives can induce apoptosis through both intrinsic and extrinsic pathways.[9][10]

Quantitative Data on Piperazine Derivative Cytotoxicity

The following table summarizes the cytotoxic activity of various piperazine derivatives in different cell lines, as reported in the literature. This data can serve as a reference for expected potency and for comparing the activity of novel derivatives.

Piperazine Derivative Class/NameCell Line(s)AssayIC50 / GI50 (µM)Reference
Arylpiperazine derivative 8 DU145 (Prostate Cancer)CCK-88.25[4]
Arylpiperazine derivative 9 LNCaP (Prostate Cancer)CCK-8< 5[4]
Arylpiperazine derivative 15 LNCaP (Prostate Cancer)CCK-81.25[4]
Benzothiazole-piperazine derivative 1d HUH-7 (Hepatocellular Carcinoma)SRB3.1[5]
Vindoline-piperazine conjugate 23 MDA-MB-468 (Breast Cancer)Not Specified1.00[11]
Vindoline-piperazine conjugate 25 HOP-92 (Non-small cell lung cancer)Not Specified1.35[11]
Artemisinin-piperazine derivative 38 MCF-7 (Breast Cancer)MTT2.1
Resveratrol-chalcone-piperazine amide 11 A549 (Lung Cancer)Not Specified0.26[12]
Oestrone-piperazine derivative 50 LNCaP (Prostate Cancer)Not Specified0.78[13]
Phenylpiperazine benzofuran derivative C-5 HCT-116 (Colon Cancer)Not Specified45.89[14]
1-[2-(Allylthio) benzoyl]-4-(4-methoxyphenyl) piperazine (CB01)U87 (Glioblastoma), HeLa (Cervical Cancer)Not Specified< 0.05[10]
Piperazine derivative C505K562 (Leukemia), A549 (Lung), HCT116 (Colon)Cell Proliferation0.06 - 0.16[1][9]

Experimental Protocols

Detailed methodologies for key cytotoxicity assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is a general guideline and may require optimization for specific cell lines and compounds.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The following day, treat the cells with serial dilutions of the piperazine derivative. Include a vehicle control and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing metabolically active cells to reduce the MTT to formazan crystals.[5]

  • Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization.[4] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

SRB (Sulforhodamine B) Assay

This protocol is suitable for adherent cell lines.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[8]

  • Washing: Wash the plates four to five times with slow-running tap water or 1% acetic acid to remove the TCA and excess medium components.[2][7] After the final wash, allow the plates to air dry completely.

  • Staining: Add 50-100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[7]

  • Post-Staining Wash: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.[7]

  • Solubilization: Air dry the plates again. Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[7]

  • Absorbance Measurement: Shake the plate for 5-10 minutes and measure the absorbance at approximately 510 nm on a microplate reader.[2][8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Visualizations

Signaling Pathways in Piperazine-Induced Apoptosis

Several piperazine derivatives have been shown to induce apoptosis in cancer cells by modulating key signaling pathways. The diagram below illustrates a generalized model of these pathways.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_survival Survival Pathway Inhibition Piperazine Piperazine Caspase8 Caspase8 Piperazine->Caspase8 Activates Piperazine_intrinsic Piperazine Derivative Caspase3 Caspase-3 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Mitochondrion Mitochondrion Piperazine_intrinsic->Mitochondrion Induces stress Piperazine_survival Piperazine Derivative CytochromeC CytochromeC Mitochondrion->CytochromeC Releases Caspase9 Caspase9 CytochromeC->Caspase9 Activates Caspase3_intrinsic Caspase-3 Caspase9->Caspase3_intrinsic Activates Caspase3_intrinsic->Apoptosis PI3K_AKT PI3K/AKT Pathway Piperazine_survival->PI3K_AKT Inhibits Src Src Family Kinases Piperazine_survival->Src Inhibits BCR_ABL BCR-ABL Pathway Piperazine_survival->BCR_ABL Inhibits PI3K_AKT->Apoptosis Suppresses Src->Apoptosis Suppresses BCR_ABL->Apoptosis Suppresses

Caption: Generalized signaling pathways of piperazine-induced apoptosis.

Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines a standard workflow for assessing the cytotoxicity of piperazine derivatives.

G A 1. Prepare Piperazine Derivative Stock Solution C 3. Treat Cells with Serial Dilutions A->C B 2. Seed Cells in 96-well Plate B->C D 4. Incubate for a Defined Period (e.g., 24-72h) C->D E 5. Perform Cytotoxicity Assay (e.g., MTT, SRB) D->E F 6. Measure Absorbance with Plate Reader E->F G 7. Data Analysis: Calculate % Viability and IC50 F->G

Caption: Standard workflow for in vitro cytotoxicity testing.

References

Technical Support Center: Enhancing Oral Bioavailability of Piperazine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the challenges associated with the poor oral bioavailability of piperazine compounds. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and quantitative data summaries to assist in experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: Why do some piperazine compounds exhibit poor oral bioavailability despite the piperazine moiety generally conferring good physicochemical properties?

A1: While the piperazine ring can enhance water solubility, the overall oral bioavailability of a piperazine-containing compound is a multifactorial issue.[1] Key reasons for poor bioavailability include:

  • Low aqueous solubility: The substituents on the piperazine ring or the overall molecular structure can lead to poor solubility, which is a prerequisite for absorption. Many piperazine derivatives fall into the Biopharmaceutics Classification System (BCS) Class II, characterized by low solubility and high permeability.[2][3]

  • Poor membrane permeability: Despite adequate solubility, some piperazine compounds may have difficulty crossing the intestinal epithelial barrier due to factors like high molecular weight, polarity, or unfavorable partitioning characteristics.

  • Extensive first-pass metabolism: Piperazine compounds are often metabolized by cytochrome P450 (CYP) enzymes in the gut wall and liver.[4][5] Significant metabolism before the compound reaches systemic circulation can drastically reduce its bioavailability.

  • Efflux by transporters: P-glycoprotein (P-gp) and other efflux transporters actively pump absorbed drug molecules back into the intestinal lumen, thereby limiting their net absorption.[6][7]

Q2: What are the primary strategies to improve the oral bioavailability of a piperazine compound with low solubility?

A2: For piperazine compounds with solubility-limited bioavailability (BCS Class II), the primary goal is to enhance their dissolution rate and concentration in the gastrointestinal fluids. Key strategies include:

  • Salt Formation: Creating a salt of the piperazine compound with a pharmaceutically acceptable acid can significantly improve its solubility and dissolution rate.

  • Prodrug Approach: A lipophilic or hydrophilic promoiety can be attached to the piperazine compound to improve its solubility or permeability. For instance, an ester prodrug can enhance lipophilicity and membrane permeability.[8]

  • Nanoformulations: Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, leading to a faster dissolution rate. Common nanoformulation approaches include:

    • Nanosuspensions: A carrier-free colloidal dispersion of the drug in a liquid medium.[9]

    • Solid Lipid Nanoparticles (SLNs): The drug is encapsulated within a solid lipid matrix.[10][11]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): An isotropic mixture of oils, surfactants, and co-solvents that forms a fine oil-in-water emulsion upon gentle agitation in aqueous media.[7][12]

  • Solid Dispersions: The drug is dispersed in a molecularly amorphous state within a hydrophilic polymer matrix, which can enhance its dissolution rate.

Q3: How can I address poor permeability of a piperazine compound?

A3: If your piperazine compound has good solubility but poor permeability (BCS Class III or IV), the following strategies can be employed:

  • Prodrug Synthesis: Attaching a lipophilic promoiety can increase the compound's partitioning into the lipid bilayer of the intestinal epithelium, thereby enhancing passive diffusion.[13]

  • Use of Permeation Enhancers: Certain excipients can transiently open the tight junctions between intestinal epithelial cells, allowing for paracellular transport of the drug.

  • Lipid-Based Formulations (e.g., SEDDS): These formulations can facilitate drug absorption through the lymphatic pathway, bypassing the portal circulation and first-pass metabolism.[14] They can also increase membrane fluidity, which enhances transcellular transport.

Q4: My piperazine compound is a substrate for P-glycoprotein. How can this be overcome?

A4: P-glycoprotein-mediated efflux is a significant barrier to the oral bioavailability of many drugs.[15] Strategies to mitigate P-gp efflux include:

  • Co-administration with P-gp Inhibitors: Certain compounds can inhibit the function of P-gp, thereby increasing the intracellular concentration and net absorption of the co-administered piperazine drug.[6]

  • Formulation with P-gp Inhibiting Excipients: Some surfactants and polymers used in nanoformulations, such as D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS), have P-gp inhibitory properties.[6]

  • Structural Modification: Modifying the chemical structure of the piperazine compound to reduce its affinity for P-gp can be a long-term strategy in drug design.

Troubleshooting Guide

Problem Possible Causes Suggested Solutions
Low aqueous solubility of the synthesized piperazine compound. - Unfavorable physicochemical properties of substituents.- Crystalline nature of the compound.- Attempt salt formation with various pharmaceutically acceptable acids.- Explore co-crystallization with a suitable co-former.- Consider formulating as a solid dispersion or a nanoformulation.
The prodrug of my piperazine compound shows poor conversion to the active drug in vivo. - Lack of the necessary enzymes for cleavage at the site of absorption.- The prodrug is too stable and is excreted before it can be converted.- Modify the linker between the drug and the promoiety to be more susceptible to enzymatic cleavage.- Evaluate the metabolic stability of the prodrug in vitro using liver microsomes or plasma from the target species.
The nanoformulation (e.g., SLN, SEDDS) is physically unstable (e.g., particle aggregation, phase separation). - Inappropriate choice of lipids, surfactants, or co-solvents.- Suboptimal formulation parameters (e.g., homogenization pressure, temperature).- High drug loading leading to instability.- Systematically screen different excipients and their ratios.- Optimize the formulation process parameters.- Evaluate the effect of reducing the drug load on stability.
In vitro dissolution is improved, but in vivo bioavailability is still low. - The compound may be a substrate for efflux transporters like P-gp.- Rapid first-pass metabolism in the gut wall or liver.- Instability of the compound in the gastrointestinal environment.- Conduct a Caco-2 permeability assay to assess P-gp efflux.- Co-administer with a P-gp inhibitor in preclinical studies.- Investigate the metabolic profile of the compound using liver microsomes.
High inter-individual variability in pharmacokinetic studies. - Influence of food on absorption.- Genetic polymorphisms in metabolizing enzymes (e.g., CYP2D6, CYP3A4).- Conduct food-effect studies to determine the impact of fed vs. fasted states on bioavailability.- If clinically relevant, consider genotyping for key metabolizing enzymes.

Quantitative Data Summary

The following tables summarize the impact of different formulation strategies on the oral bioavailability of piperazine-containing compounds.

Table 1: Enhancement of Oral Bioavailability of Piperine using Nanoformulations

FormulationCmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)Fold Increase in Bioavailability (vs. free drug)Reference
Piperine Suspension185.3 ± 15.22.0845.6 ± 78.4-[9]
Piperine Nanosuspension427.8 ± 28.61.03086.7 ± 215.33.65[9]

Table 2: Pharmacokinetic Parameters of Selected Piperazine-Containing Drugs

DrugOral Bioavailability (%)Tmax (h)Key Metabolizing EnzymesEfflux Transporter Substrate?References
Aripiprazole~87%3-5CYP2D6, CYP3A4Yes (P-gp)[16][17]
Olanzapine~60% (due to first-pass)~6CYP1A2, CYP2D6Not a significant substrate[8]
Trazodone63-91%~1 (fasted), ~2 (fed)CYP3A4, CYP2D6Information not readily available[4]

Experimental Protocols

Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

This protocol describes a general method for preparing SLNs, which can be adapted for poorly soluble piperazine compounds.

Materials:

  • Piperazine compound (drug)

  • Solid lipid (e.g., glyceryl monostearate, stearic acid)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified water

  • High-shear homogenizer

  • High-pressure homogenizer

Procedure:

  • Preparation of the lipid phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point.

  • Drug incorporation: Disperse or dissolve the piperazine compound in the molten lipid.

  • Preparation of the aqueous phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion formation: Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear homogenizer at high speed for 5-10 minutes to form a coarse oil-in-water emulsion.

  • High-pressure homogenization: Immediately pass the hot pre-emulsion through a high-pressure homogenizer for several cycles (typically 3-5 cycles) at a pressure of 500-1500 bar.[10]

  • Cooling and SLN formation: Cool the resulting nanoemulsion to room temperature or below to allow the lipid to recrystallize and form SLNs.

  • Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug loading.

Protocol 2: Caco-2 Cell Permeability Assay

This assay is used to predict the intestinal permeability of a compound and to determine if it is a substrate for efflux transporters like P-gp.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) or other transport buffer

  • Test piperazine compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability, and rhodamine 123 for P-gp substrate)

  • P-gp inhibitor (e.g., verapamil)

  • Analytical instrumentation for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell inserts at an appropriate density. Culture the cells for 21-25 days to allow them to differentiate and form a confluent monolayer with well-developed tight junctions.

  • Monolayer Integrity Assessment: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure their integrity. A TEER value above a certain threshold (e.g., >200 Ω·cm²) indicates a suitable monolayer.

  • Permeability Study (Apical to Basolateral - A to B): a. Wash the monolayers with pre-warmed transport buffer. b. Add the test compound solution in transport buffer to the apical (donor) chamber. c. Add fresh transport buffer to the basolateral (receiver) chamber. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.

  • Permeability Study (Basolateral to Apical - B to A): a. Follow the same procedure as above, but add the test compound to the basolateral (donor) chamber and sample from the apical (receiver) chamber.

  • P-gp Substrate Identification: a. Repeat the A to B and B to A permeability studies in the presence of a P-gp inhibitor (e.g., verapamil).

  • Sample Analysis: Quantify the concentration of the piperazine compound in the collected samples using a validated analytical method.

  • Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions. b. Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B). An ER > 2 generally suggests that the compound is a substrate for active efflux. A significant reduction in the ER in the presence of a P-gp inhibitor confirms P-gp involvement.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_char Physicochemical Characterization cluster_strat Strategy Selection cluster_eval In Vivo Evaluation Problem Poor Oral Bioavailability of Piperazine Compound Solubility Solubility Assessment (BCS Classification) Problem->Solubility Permeability Permeability Assessment (Caco-2 Assay) Problem->Permeability Sol_Enhance Solubility Enhancement (Nanoformulation, Prodrug, Solid Dispersion) Solubility->Sol_Enhance Low Solubility Perm_Enhance Permeability Enhancement (Prodrug, Permeation Enhancers) Permeability->Perm_Enhance Low Permeability Efflux_Inhibit Efflux Inhibition (P-gp Inhibitors) Permeability->Efflux_Inhibit High Efflux PK_Study Pharmacokinetic Study (Animal Model) Sol_Enhance->PK_Study Perm_Enhance->PK_Study Efflux_Inhibit->PK_Study Data_Analysis Data Analysis (AUC, Cmax, Tmax) PK_Study->Data_Analysis

Caption: Experimental workflow for addressing poor oral bioavailability.

p_glycoprotein_efflux cluster_lumen Intestinal Lumen cluster_cell Enterocyte cluster_blood Bloodstream Drug_Lumen Piperazine Compound Drug_Intra Piperazine Compound Drug_Lumen->Drug_Intra Passive Absorption Pgp P-glycoprotein (P-gp) Pgp->Drug_Lumen Efflux Drug_Intra->Pgp Drug_Blood Piperazine Compound Drug_Intra->Drug_Blood Absorption to Systemic Circulation

Caption: P-glycoprotein mediated efflux of piperazine compounds.

References

Technical Support Center: Synthesis of Substituted Piperazines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of substituted piperazines.

Troubleshooting Guides

Problem 1: Low Yield of Monosubstituted Piperazine and Formation of Disubstituted Byproduct

Symptoms:

  • NMR or LC-MS analysis of the crude product shows a significant amount of the 1,4-disubstituted piperazine alongside the desired 1-monosubstituted product.

  • The isolated yield of the monosubstituted product is lower than expected.

Possible Causes and Solutions:

CauseSolution
High Reactivity of Monosubstituted Product: The newly formed monosubstituted piperazine is still nucleophilic and reacts further with the electrophile.- Use a large excess of piperazine: A 5 to 10-fold excess of piperazine can statistically favor the monosubstitution. - Slow addition of the electrophile: Adding the alkylating or arylating agent dropwise at a low temperature can help to control the reaction and minimize disubstitution.
Reaction Conditions Favoring Disubstitution: High temperatures and prolonged reaction times can promote the formation of the thermodynamically more stable disubstituted product.- Optimize reaction temperature and time: Monitor the reaction progress by TLC or LC-MS and stop the reaction once the formation of the monosubstituted product is maximized. - Consider milder reaction conditions: Explore alternative synthetic routes that proceed under milder conditions.
Inadequate Protecting Group Strategy: Direct alkylation without a protecting group on one of the nitrogen atoms is prone to disubstitution.- Employ a protecting group: The use of a tert-butoxycarbonyl (Boc) group is a widely accepted method to achieve monosubstitution. The Boc group can be removed later under acidic conditions.[1][2]

Experimental Protocol: Mono-N-alkylation of Piperazine using a Boc Protecting Group

  • Protection: To a solution of piperazine (2.0 eq) in dichloromethane (DCM) at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours. After reaction completion, concentrate the mixture and purify by column chromatography to isolate N-Boc-piperazine.

  • Alkylation: Dissolve N-Boc-piperazine (1.0 eq) in a suitable solvent like acetonitrile or DMF. Add a base such as potassium carbonate (1.5 eq) and the desired alkyl halide (1.1 eq). Stir the reaction at room temperature or elevated temperature (e.g., 60-80 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification: Filter the reaction mixture to remove the inorganic base. Concentrate the filtrate and purify the residue by column chromatography to obtain the N-alkyl-N'-Boc-piperazine.

  • Deprotection: Dissolve the purified N-alkyl-N'-Boc-piperazine in a solution of hydrochloric acid in dioxane or trifluoroacetic acid in DCM. Stir at room temperature for 1-4 hours. Evaporate the solvent to yield the hydrochloride salt of the desired monosubstituted piperazine.

Problem 2: Difficulty in Achieving C-H Functionalization of the Piperazine Ring

Symptoms:

  • No reaction or very low conversion when attempting to introduce substituents onto the carbon atoms of the piperazine ring.

  • Lack of regioselectivity, leading to a mixture of C-substituted isomers.

Possible Causes and Solutions:

CauseSolution
High C-H Bond Dissociation Energy: The sp³ C-H bonds of the piperazine ring are generally unreactive.- Utilize modern synthetic methods: Explore advanced techniques like photoredox catalysis or transition-metal-catalyzed C-H activation.[3][4] These methods can generate radical intermediates or facilitate directed C-H functionalization.
Steric Hindrance: Bulky substituents on the nitrogen atoms can hinder the approach of reagents to the adjacent C-H bonds.- Choose appropriate substrates: Piperazines with less sterically demanding N-substituents may be more amenable to C-H functionalization.
Lack of Directing Group: The reaction may lack the necessary functionality to direct the C-H activation to a specific carbon atom.- Install a directing group: A removable directing group can be installed on one of the nitrogen atoms to achieve regioselective C-H functionalization at the adjacent carbon.

Experimental Protocol: Photoredox-Catalyzed C-H Arylation of N-Arylpiperazines

Disclaimer: This is a general protocol and specific conditions may need to be optimized for different substrates.

  • Reaction Setup: In a reaction vessel, combine the N-arylpiperazine (1.0 eq), the aryl halide (1.5 eq), a photocatalyst such as an iridium or ruthenium complex (e.g., [Ir(ppy)₂(dtbpy)]PF₆, 1-2 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq) in a degassed solvent (e.g., acetonitrile or DMSO).

  • Irradiation: Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, quench the reaction, extract the product with a suitable organic solvent, and purify by column chromatography.

Frequently Asked Questions (FAQs)

Q1: How can I synthesize an unsymmetrically 1,4-disubstituted piperazine?

A1: The most reliable method is a stepwise approach. First, introduce one substituent onto the piperazine ring, often using a protecting group strategy to ensure monosubstitution as described in Problem 1 . After purification of the monosubstituted piperazine, the second substituent can be introduced at the other nitrogen atom. This ensures the unambiguous synthesis of the desired unsymmetrically disubstituted product.

Q2: What are the common byproducts in piperazine synthesis and how can I minimize them?

A2: Besides over-alkylation leading to disubstituted products, other common byproducts can include products of ring-opening, elimination, or rearrangement, depending on the specific reaction conditions. To minimize byproducts, it is crucial to carefully control reaction parameters such as temperature, reaction time, and stoichiometry of reagents. Using milder reaction conditions and highly selective catalysts can also significantly reduce the formation of unwanted side products.[5]

Q3: I am having trouble purifying my substituted piperazine. What are some effective purification techniques?

A3: Purification of substituted piperazines can be challenging due to their basic nature and potential for water solubility.

  • Column Chromatography: This is the most common method. Use a silica gel column and a solvent system typically containing a mixture of a non-polar solvent (like hexane or ethyl acetate) and a polar solvent (like methanol). Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to prevent tailing of the basic piperazine product on the acidic silica gel.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[6]

  • Acid-Base Extraction: This can be used to separate the basic piperazine product from non-basic impurities. Dissolve the crude mixture in an organic solvent and extract with an acidic aqueous solution. The piperazine derivative will move to the aqueous layer as its salt. The aqueous layer can then be basified, and the purified piperazine can be re-extracted into an organic solvent.

Q4: How can I achieve stereoselective synthesis of disubstituted piperazines?

A4: Achieving a specific stereoisomer (e.g., cis or trans) requires a stereocontrolled synthetic strategy. This can often be accomplished through:

  • Chiral starting materials: Using enantiomerically pure starting materials, such as amino acids, to construct the piperazine ring.[7]

  • Diastereoselective reactions: Employing reactions that favor the formation of one diastereomer over another. For example, certain cyclization reactions can exhibit high diastereoselectivity.[8]

  • Chiral catalysts: Using a chiral catalyst can induce asymmetry in the reaction and lead to the formation of an enantiomerically enriched product.

Data Summary

The following table summarizes typical yields for different piperazine substitution patterns under various conditions. Please note that yields are highly substrate-dependent.

Substitution PatternMethodTypical Yield RangeReference
Mono-N-AlkylationWith excess piperazine40-60%[9]
Mono-N-AlkylationWith Boc-protection70-90% (over 2 steps)[2]
C-H ArylationPhotoredox Catalysis50-85%[3]
Unsymmetrical Di-substitutionStepwise alkylation60-80% (over 2 steps)[9]

Visualizations

experimental_workflow General Workflow for Mono-N-Alkylation of Piperazine start Start with Piperazine protect Protect with Boc Anhydride start->protect Step 1 mono_boc Isolate N-Boc-Piperazine protect->mono_boc alkylate Alkylate with R-X mono_boc->alkylate Step 2 protected_product Isolate N-Alkyl-N'-Boc-Piperazine alkylate->protected_product deprotect Deprotect (e.g., with TFA or HCl) protected_product->deprotect Step 3 final_product Final Mono-alkylated Piperazine deprotect->final_product

Caption: Workflow for the synthesis of a mono-alkylated piperazine.

troubleshooting_logic Troubleshooting Low Yield in Mono-alkylation start Low Yield of Mono-alkylated Product check_byproducts Analyze crude product by LC-MS/NMR start->check_byproducts disubstitution High Disubstitution? check_byproducts->disubstitution solution1 Increase excess of piperazine Slow addition of electrophile disubstitution->solution1 Yes solution2 Use Boc-protecting group disubstitution->solution2 Yes other_issues Other byproducts or unreacted starting material? disubstitution->other_issues No solution3 Optimize reaction conditions (temperature, time, solvent) other_issues->solution3

Caption: Logic diagram for troubleshooting low yields in mono-alkylation.

References

Minimizing batch-to-batch variability of 1-(2-Cyclohexylethyl)piperazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability of 1-(2-Cyclohexylethyl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound and what are the potential sources of variability for each?

A1: Two common synthesis routes for this compound are N-alkylation of piperazine and reductive amination. Each route has distinct sources of potential variability.

  • N-Alkylation: This method typically involves the reaction of piperazine with a 2-cyclohexylethyl halide (e.g., bromide or chloride) or a sulfonate ester (e.g., tosylate or mesylate). Key sources of variability include:

    • Di-alkylation: A common side product is the 1,4-bis(2-cyclohexylethyl)piperazine. The ratio of mono- to di-alkylation can vary depending on the stoichiometry of the reactants, reaction temperature, and the rate of addition of the alkylating agent. Using a large excess of piperazine can help minimize this impurity.

    • Raw Material Quality: The purity of piperazine and the 2-cyclohexylethyl halide/sulfonate is critical. Impurities in these starting materials can carry through to the final product.

    • Reaction Conditions: Temperature, reaction time, and solvent choice can influence the reaction rate and impurity profile. Inconsistent control of these parameters can lead to batch-to-batch differences.

  • Reductive Amination: This route involves the reaction of piperazine with cyclohexylacetaldehyde in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride, or catalytic hydrogenation). Potential sources of variability include:

    • Aldehyde Stability: Cyclohexylacetaldehyde can be prone to self-condensation or oxidation, leading to impurities. The quality and handling of the aldehyde are crucial.

    • Reducing Agent Activity: The activity and stoichiometry of the reducing agent must be carefully controlled to ensure complete conversion without over-reduction of other functional groups.

    • Imine Formation: The initial formation of the iminium ion intermediate is a key step. pH and the presence of dehydrating agents can affect the rate and completeness of this step. Incomplete imine formation can result in unreacted starting materials.

Q2: My batches of this compound show inconsistent purity by HPLC analysis. What are the likely impurities and how can I identify them?

A2: Inconsistent purity is a common issue. The likely impurities depend on the synthetic route used.

  • Common Impurities:

    • Unreacted Piperazine: Incomplete reaction can leave residual piperazine.

    • Unreacted 2-Cyclohexylethyl Precursor: Residual 2-cyclohexylethyl halide, sulfonate, or cyclohexylacetaldehyde may be present.

    • 1,4-bis(2-Cyclohexylethyl)piperazine: This is a common byproduct in the N-alkylation route.

    • Byproducts from Aldehyde: In the reductive amination route, impurities can arise from the self-condensation or oxidation of cyclohexylacetaldehyde.

  • Identification:

    • HPLC: Spiking the sample with authentic standards of the suspected impurities can help in their identification by comparing retention times.

    • GC-MS: This technique is excellent for identifying volatile impurities. The mass spectrum of each impurity can provide structural information for identification.

    • NMR Spectroscopy: 1H and 13C NMR can provide detailed structural information about unknown impurities if they are present in sufficient quantities.

Q3: I am observing a lower than expected yield in my synthesis. What are the potential causes?

A3: Low yields can be attributed to several factors:

  • Incomplete Reaction: Monitor the reaction progress by TLC, GC, or HPLC to ensure it has gone to completion.

  • Side Reactions: The formation of byproducts, such as the di-substituted piperazine, consumes starting materials and reduces the yield of the desired product.

  • Sub-optimal Reaction Conditions: Temperature, solvent, and catalyst/reagent stoichiometry may not be optimized. A Design of Experiments (DoE) approach can be beneficial in identifying the optimal conditions.

  • Work-up and Purification Losses: Product may be lost during extraction, washing, or purification steps. Ensure phase separation is clean and that the chosen purification method (e.g., distillation or crystallization) is efficient.

Troubleshooting Guides

Issue 1: High Levels of 1,4-bis(2-Cyclohexylethyl)piperazine Impurity
Potential Cause Troubleshooting Step
Incorrect Stoichiometry Use a significant excess of piperazine (e.g., 3-5 equivalents) relative to the 2-cyclohexylethylating agent to favor mono-alkylation.
Rapid Addition of Alkylating Agent Add the 2-cyclohexylethylating agent slowly to the reaction mixture containing piperazine. This maintains a high effective concentration of piperazine.
High Reaction Temperature Lowering the reaction temperature can sometimes improve the selectivity for mono-alkylation. Monitor the reaction kinetics to ensure the reaction still proceeds at a reasonable rate.
Issue 2: Presence of Unreacted Starting Materials
Potential Cause Troubleshooting Step
Insufficient Reaction Time Monitor the reaction by TLC, GC, or HPLC and continue until the starting material is consumed.
Low Reaction Temperature Increase the reaction temperature in small increments to enhance the reaction rate, while monitoring for the formation of new impurities.
Poor Reagent Quality Ensure the purity and activity of all starting materials and reagents. For reductive amination, verify the quality of the reducing agent.
Inefficient Mixing Ensure adequate stirring, especially for heterogeneous reactions, to promote contact between reactants.
Issue 3: Inconsistent Appearance or Physical Properties of the Final Product
Potential Cause Troubleshooting Step
Residual Solvents Use a suitable drying technique (e.g., vacuum oven at an appropriate temperature) to remove residual solvents. Confirm removal by GC-HS (Headspace Gas Chromatography).
Polymorphism Different crystalline forms (polymorphs) can have different physical properties. Control the crystallization conditions (solvent, temperature, cooling rate) to ensure consistent formation of the desired polymorph. Characterize the solid form using techniques like XRPD (X-ray Powder Diffraction) and DSC (Differential Scanning Calorimetry).
Presence of Trace Impurities Even small amounts of impurities can affect the color and melting point. Re-purify the material if necessary.

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis of this compound
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of Mobile Phase A and B.

Protocol 2: GC-MS Method for Impurity Profiling
  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold at 280 °C for 10 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-550 amu

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent like dichloromethane or methanol.

Protocol 3: 1H NMR Spectroscopy for Structural Confirmation
  • Solvent: Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6)

  • Concentration: Approximately 10 mg/mL

  • Instrument: 400 MHz or higher

  • Typical Chemical Shifts (δ, ppm) in CDCl3 (Predicted):

    • Cyclohexyl Protons: 0.8-1.8 (m, 11H)

    • -CH2-CH2-Piperazine: 1.4-1.6 (m, 2H)

    • Piperazine Ring Protons: 2.4-2.7 (m, 8H)

    • -CH2-Piperazine: 2.3-2.5 (m, 2H)

    • NH Proton (if present as a salt or unreacted piperazine): Variable, broad signal

Visualizations

Synthesis_and_Troubleshooting cluster_synthesis Synthesis Routes cluster_variability Sources of Variability cluster_troubleshooting Troubleshooting cluster_solutions Solutions N_Alkylation N-Alkylation (Piperazine + 2-Cyclohexylethyl Halide/Sulfonate) Di_alkylation Di-alkylation Impurity N_Alkylation->Di_alkylation Raw_Material Raw Material Purity N_Alkylation->Raw_Material Reaction_Conditions Reaction Conditions N_Alkylation->Reaction_Conditions Reductive_Amination Reductive Amination (Piperazine + Cyclohexylacetaldehyde) Reductive_Amination->Raw_Material Reductive_Amination->Reaction_Conditions Aldehyde_Stability Aldehyde Stability Reductive_Amination->Aldehyde_Stability High_Di_alkylation High Di-alkylation Di_alkylation->High_Di_alkylation Unreacted_SM Unreacted Starting Materials Raw_Material->Unreacted_SM Reaction_Conditions->Unreacted_SM Aldehyde_Stability->Unreacted_SM Excess_Piperazine Use Excess Piperazine High_Di_alkylation->Excess_Piperazine Mitigates Slow_Addition Slow Addition High_Di_alkylation->Slow_Addition Mitigates Optimize_Temp Optimize Temperature High_Di_alkylation->Optimize_Temp Mitigates Inconsistent_Product Inconsistent Product Properties Unreacted_SM->Inconsistent_Product Monitor_Reaction Monitor Reaction Progress Unreacted_SM->Monitor_Reaction Identifies Check_Reagents Check Reagent Quality Unreacted_SM->Check_Reagents Prevents Control_Crystallization Control Crystallization Inconsistent_Product->Control_Crystallization Addresses

Caption: Logical workflow for identifying sources of variability and troubleshooting common issues in the synthesis of this compound.

Analytical_Workflow Start Batch of this compound Purity_Check HPLC Purity Analysis Start->Purity_Check Decision Purity Meets Specification? Purity_Check->Decision Impurity_ID Impurity Identification GC_MS GC-MS Analysis Impurity_ID->GC_MS NMR NMR Spectroscopy Impurity_ID->NMR Investigate Investigate & Troubleshoot GC_MS->Investigate NMR->Investigate Decision->Impurity_ID No Release Release Batch Decision->Release Yes

Caption: Decision workflow for the analytical testing and release of this compound batches.

Validation & Comparative

A Comparative Analysis of 1-(2-Cyclohexylethyl)piperazine and Other Sigma-2 Receptor Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The sigma-2 (σ2) receptor, now identified as transmembrane protein 97 (TMEM97), has emerged as a compelling target for therapeutic intervention in a variety of diseases, most notably cancer and neurodegenerative disorders. Its overexpression in proliferating tumor cells has spurred the development of numerous ligands aimed at exploiting this characteristic for both diagnostic and therapeutic purposes. Among these, 1-(2-Cyclohexylethyl)piperazine and its analogs, such as PB28, have demonstrated significant potential. This guide provides an objective comparison of this compound derivatives with other prominent sigma-2 receptor ligands, supported by experimental data and detailed methodologies.

Performance Comparison: Binding Affinity and Functional Activity

The efficacy of a sigma-2 receptor ligand is primarily determined by its binding affinity (Ki) and its functional effect on target cells, often characterized by its ability to induce cell death (EC50). The following tables summarize the quantitative data for this compound analog PB28 and a selection of other well-characterized sigma-2 receptor ligands.

Table 1: Comparative Sigma-2 Receptor Binding Affinities (Ki)

LigandChemical Classσ2 Receptor Ki (nM)σ1 Receptor Ki (nM)Selectivity (σ1/σ2)
PB28 Piperazine0.68[1]0.38[1]0.56
Siramesine Phenylpiperidine1.91381726.8
SV119 Tropane7.8--
SW43 Tropane18--
Haloperidol Butyrophenone4.83.20.67
WC-26 Benzamide2.581436.5556.8
RHM-1 Benzamide10.33078298.8

Table 2: Comparative Functional Activity (EC50) in Cancer Cell Lines

LigandCell LineAssayEC50 (µM)
PB28 Panc02 (Pancreatic)Cytotoxicity~20-30
Siramesine EMT-6 (Breast)Cell Viability11.4
SV119 EMT-6 (Breast)Cell Viability25.6
WC-26 SK-N-SH (Neuroblastoma)Antiproliferative~5
RHM-1 EMT-6 (Breast)Cell Viability>200

Experimental Protocols

The data presented above is derived from standardized in vitro assays. Understanding the methodologies is crucial for interpreting the results and designing future experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand for its receptor.

Protocol:

  • Membrane Preparation: Homogenize tissue (e.g., rat liver for σ2 receptors) in a buffered solution and centrifuge to isolate the membrane fraction containing the receptors.

  • Incubation: Incubate the membrane preparation with a constant concentration of a radiolabeled sigma-2 ligand (e.g., [³H]DTG) and varying concentrations of the unlabeled test compound (e.g., this compound). To measure binding specifically to the sigma-2 receptor, a high concentration of a selective sigma-1 ligand (e.g., (+)-pentazocine) is added to block the radioligand from binding to sigma-1 receptors.

  • Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The concentration of the test ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Cell Viability Assay (MTT/MTS Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test ligand for a specified period (e.g., 24-72 hours).

  • Reagent Addition: Add MTT or MTS reagent to each well. These reagents are reduced by mitochondrial dehydrogenases in living cells to a colored formazan product.

  • Incubation: Incubate the plates to allow for the conversion of the reagent.

  • Solubilization (for MTT): Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at a specific wavelength (typically 490-570 nm).

  • Data Analysis: The absorbance is proportional to the number of viable cells. The EC50 value, the concentration of the ligand that causes a 50% reduction in cell viability, is calculated.[2]

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner enzyme in the apoptotic pathway.

Protocol:

  • Cell Lysis: Treat cells with the test ligand to induce apoptosis. Lyse the cells to release their cytoplasmic contents.

  • Substrate Addition: Add a colorimetric or fluorometric substrate for caspase-3 (e.g., DEVD-pNA or Ac-DEVD-AMC) to the cell lysate.

  • Incubation: Incubate the mixture to allow active caspase-3 to cleave the substrate, releasing a detectable chromophore or fluorophore.

  • Detection: Measure the absorbance or fluorescence of the product using a microplate reader.

  • Data Analysis: The signal intensity is proportional to the caspase-3 activity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways activated by sigma-2 receptor ligands and the workflows of the experimental protocols described above.

G Sigma-2 Receptor Signaling Pathway cluster_membrane Plasma Membrane / ER cluster_cytosol Cytosol s2r Sigma-2 Receptor (TMEM97) ca_release Ca²⁺ Release from ER s2r->ca_release ligand Sigma-2 Ligand (e.g., this compound) ligand->s2r Binding ros ↑ ROS Production ca_release->ros caspase9 Caspase-9 Activation ros->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Sigma-2 receptor activation by a ligand can trigger a cascade of intracellular events.

G Radioligand Binding Assay Workflow prep Membrane Preparation incubate Incubation (Radioligand + Test Ligand + Membranes) prep->incubate filter Filtration incubate->filter wash Washing filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50, Ki) count->analyze

Caption: Workflow for determining ligand binding affinity.

G Cell Viability (MTT) Assay Workflow seed Seed Cells treat Treat with Ligand seed->treat add_mtt Add MTT Reagent treat->add_mtt incubate Incubate add_mtt->incubate solubilize Solubilize Formazan incubate->solubilize read Measure Absorbance solubilize->read analyze Data Analysis (EC50) read->analyze

Caption: Workflow for assessing cell viability.

Conclusion

This compound and its analogs, exemplified by PB28, are potent sigma-2 receptor ligands with high binding affinity. When compared to other classes of sigma-2 ligands, they exhibit a distinct profile. While PB28 shows high affinity for both sigma-1 and sigma-2 receptors, other ligands like Siramesine and WC-26 demonstrate significant selectivity for the sigma-2 receptor. Functionally, many of these ligands induce cytotoxicity in cancer cell lines, albeit with varying potencies. The choice of ligand for further research and development will depend on the desired selectivity profile and the specific therapeutic application. The experimental protocols and signaling pathway information provided herein serve as a foundational guide for researchers in this dynamic field.

References

A Comparative Analysis of PB28 and 1-(2-Cyclohexylethyl)piperazine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of sigma receptor research, the quest for potent and selective ligands is paramount for elucidating the roles of these enigmatic proteins in cellular function and disease. This guide provides a comparative analysis of the well-characterized sigma receptor modulator PB28 and the structurally related compound 1-(2-Cyclohexylethyl)piperazine. While extensive experimental data is available for PB28, a notable scarcity of public domain research on this compound necessitates a partially predictive approach based on structure-activity relationships within the cyclohexylpiperazine class of compounds.

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of PB28's pharmacological profile, detailed experimental protocols for characterization, and a discussion of the potential properties of this compound.

Physicochemical and Pharmacological Properties

A summary of the available data for PB28 is presented below. Due to the lack of experimental data for this compound, its properties are yet to be determined.

PropertyPB28This compound
Chemical Structure 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazineThis compound
Molecular Formula C24H38N2OC12H24N2
Molar Mass 370.57 g/mol [1]196.35 g/mol
Sigma-1 Receptor Affinity (Ki) 0.38 nM - 13.0 nM[2][3]Not Available
Sigma-2 Receptor Affinity (Ki) 0.17 nM - 0.68 nM[2][4]Not Available
Functional Activity σ1 antagonist / σ2 agonist[3][5]Not Available
Reported Biological Effects Induces caspase-independent apoptosis, inhibits cancer cell growth, modulates P-glycoprotein, exhibits antitumor and antiviral activities.[2][5][6]Not Available

Experimental Protocols

To facilitate the characterization of this compound and enable a direct comparison with PB28, detailed experimental protocols for key assays are provided below.

Sigma-1 and Sigma-2 Receptor Binding Assays

These assays are crucial for determining the binding affinity (Ki) of a ligand for the sigma-1 and sigma-2 receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for sigma-1 and sigma-2 receptors.

Materials:

  • Radioligand for σ1: [³H]-(+)-pentazocine

  • Radioligand for σ2: [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG)

  • Non-selective ligand for non-specific binding: Haloperidol

  • Masking agent for σ1 sites in σ2 assay: (+)-pentazocine

  • Tissue source: Guinea pig brain membranes for σ1 receptors, rat liver membranes for σ2 receptors.

  • Assay buffer: Tris-HCl buffer (50 mM, pH 7.4)

  • Test compounds (PB28, this compound) at various concentrations.

Procedure:

  • Membrane Preparation: Homogenize the respective tissues in ice-cold assay buffer and centrifuge to obtain a membrane pellet. Resuspend the pellet in fresh buffer.

  • Assay Incubation: In a final volume of 1 ml, incubate the membrane preparation with the radioligand at a concentration near its Kd and a range of concentrations of the test compound.

  • σ2 Receptor Assay Modification: For the sigma-2 receptor binding assay, include a saturating concentration of (+)-pentazocine to block the binding of [³H]-DTG to sigma-1 receptors.

  • Determination of Non-specific Binding: A parallel set of tubes containing a high concentration of a non-labeled ligand (e.g., haloperidol) is used to determine non-specific binding.

  • Incubation and Termination: Incubate the mixture at a specified temperature and duration (e.g., 120 min at 25°C). Terminate the reaction by rapid filtration through glass fiber filters.

  • Quantification: Wash the filters with ice-cold buffer, and measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assays: Cell Viability and Caspase-3 Activation

These assays help to classify ligands as agonists, partial agonists, or antagonists based on their cellular effects.

Objective: To determine the functional activity of the test compounds at the sigma-2 receptor by measuring their impact on cell viability and apoptosis.

Materials:

  • Cancer cell lines known to express sigma-2 receptors (e.g., MCF7, MDA-MB-435).[7]

  • Cell culture medium and supplements.

  • Test compounds.

  • Cell viability assay reagent (e.g., MTT, MTS).

  • Caspase-3 activity assay kit.

  • A known sigma-2 receptor agonist as a positive control (e.g., Siramesine).[7]

Procedure for Cell Viability Assay:

  • Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 hours).

  • Assay: Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.

  • Measurement: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.

Procedure for Caspase-3 Activity Assay:

  • Cell Treatment: Treat cells with the test compounds as described for the cell viability assay.

  • Cell Lysis: Lyse the cells to release intracellular contents.

  • Assay: Add the caspase-3 substrate to the cell lysates and incubate.

  • Measurement: Measure the fluorescence or absorbance generated by the cleavage of the substrate by active caspase-3.

  • Data Analysis: Quantify the caspase-3 activity and compare it to the control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathways associated with the sigma-2 receptor and a typical experimental workflow for ligand characterization.

Sigma2_Signaling_Pathway cluster_membrane Plasma Membrane / ER Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sigma2_Receptor σ2 Receptor (TMEM97) PGRMC1 PGRMC1 Sigma2_Receptor->PGRMC1 Interaction EGFR EGFR Sigma2_Receptor->EGFR Interaction Caspases Caspases Sigma2_Receptor->Caspases Activation Calcium_Signaling Ca²⁺ Signaling Sigma2_Receptor->Calcium_Signaling Modulation ROS ROS Production Sigma2_Receptor->ROS Induction RAF RAF EGFR->RAF PKC PKC EGFR->PKC Transcription Transcription & Cell Proliferation RAF->Transcription PKC->Transcription Apoptosis Apoptosis Caspases->Apoptosis Calcium_Signaling->Apoptosis ROS->Apoptosis Sigma2_Ligand σ2 Ligand (e.g., PB28) Sigma2_Ligand->Sigma2_Receptor

Caption: Sigma-2 receptor signaling pathways.

Experimental_Workflow Start Start: Synthesize/Acquire This compound Binding_Assay Sigma Receptor Binding Assays (σ1 and σ2) Start->Binding_Assay Data_Analysis_1 Determine Ki values Binding_Assay->Data_Analysis_1 Functional_Assay In Vitro Functional Assays (Cell Viability, Caspase Activation) Data_Analysis_1->Functional_Assay Data_Analysis_2 Determine EC50 and Functional Activity Functional_Assay->Data_Analysis_2 Comparative_Analysis Comparative Analysis with PB28 Data Data_Analysis_2->Comparative_Analysis End End: Characterization Complete Comparative_Analysis->End

Caption: Experimental workflow for characterization.

Discussion and Future Directions

PB28 stands as a potent, high-affinity sigma receptor ligand with a well-documented profile as a sigma-1 antagonist and a sigma-2 agonist. Its demonstrated anti-proliferative and cytotoxic effects in cancer cell lines underscore the therapeutic potential of targeting sigma-2 receptors.[2][6] The signaling pathways associated with sigma-2 receptor activation are complex, involving interactions with other proteins like PGRMC1 and EGFR, and modulation of downstream effectors such as caspases, calcium signaling, and reactive oxygen species production, ultimately leading to apoptosis and inhibition of cell proliferation.[8][9][10]

For this compound, the absence of published experimental data makes a direct comparison challenging. Structurally, it is a simpler analog of PB28, retaining the N-cyclohexylpiperazine core but lacking the extended and substituted tetralin moiety. Structure-activity relationship studies on PB28 analogs have indicated that both basic nitrogen atoms of the piperazine ring are crucial for high sigma-2 receptor affinity.[4] The removal of the bulky tetralin group in this compound would significantly alter its lipophilicity and steric profile, which would likely impact its binding affinity and functional activity at sigma receptors. It is plausible that this compound may exhibit lower affinity for both sigma-1 and sigma-2 receptors compared to PB28.

To definitively characterize this compound, the experimental protocols outlined in this guide should be followed. A thorough investigation of its binding affinities, functional activities, and effects on cellular pathways will be essential to determine its potential as a pharmacological tool or therapeutic lead. Such studies would not only elucidate the specific properties of this compound but also contribute to a deeper understanding of the structure-activity relationships of sigma receptor ligands. Future research should prioritize the synthesis and comprehensive in vitro and in vivo evaluation of this compound to fill the current knowledge gap and enable a complete comparative analysis with established ligands like PB28.

References

Comparative Efficacy of 1-(2-Cyclohexylethyl)piperazine and Morphine in Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

A Preclinical Assessment of a Novel Piperazine Derivative for Analgesic Activity

In the landscape of analgesic drug development, the quest for potent and safe therapeutic agents remains a paramount challenge. This guide provides a comparative analysis of the preclinical efficacy of 1-(2-Cyclohexylethyl)piperazine, a novel piperazine derivative, against the gold-standard opioid analgesic, morphine. Due to the limited publicly available data on this compound, this guide utilizes data from a close structural analog, 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine (MT-45), to project its potential analgesic profile. This comparison is based on established preclinical models of pain and an examination of their respective mechanisms of action.

Overview of Compounds

This compound is a synthetic compound belonging to the piperazine class of molecules. Piperazine derivatives are known to exhibit a wide range of pharmacological activities, and structural analogs have shown significant analgesic properties.

Morphine is a well-established opioid analgesic derived from the opium poppy. It is widely used for the management of moderate to severe pain and serves as a benchmark for the development of new pain therapeutics.

Comparative Efficacy in Preclinical Pain Models

The analgesic potential of new chemical entities is typically evaluated in a battery of preclinical pain models that simulate different aspects of clinical pain. Here, we compare the projected efficacy of this compound (based on MT-45 data) with morphine in two standard models: the hot plate test and the formalin test.

Hot Plate Test

The hot plate test is a model of acute thermal pain. The latency of an animal to react to a heated surface (e.g., by licking its paw or jumping) is measured as an indicator of nociception. An increase in this latency period suggests an analgesic effect.

CompoundDose Range (Mice)Efficacy
This compound (as MT-45) 1 - 6 mg/kg (i.p.)Increased thermal antinociception.[1]
Morphine 1 - 10 mg/kg (s.c.)Dose-dependent increase in paw withdrawal latency.[2]
Formalin Test

The formalin test is a model of persistent inflammatory pain. It involves the injection of a dilute formalin solution into the paw, which elicits a biphasic pain response: an early, acute phase (neurogenic pain) and a late, inflammatory phase. The time spent licking or biting the injected paw is quantified as a measure of pain.

CompoundDose Range (Mice)Efficacy
This compound (as MT-45) Not explicitly detailed in the provided search results for a direct dose-response in the formalin test.As a potent mu-opioid agonist, it is expected to be effective in both phases of the formalin test.
Morphine 2.5 - 10 mg/kgDose-dependent inhibition of both the early and late phases of the formalin-induced licking response.[3]

Mechanism of Action and Signaling Pathways

The analgesic effects of both compounds are primarily mediated through their interaction with the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR) located in the central and peripheral nervous systems. However, subtle differences in their signaling profiles may have implications for their therapeutic and side-effect profiles.

Morphine is a full agonist at the MOR. Upon binding, it activates the inhibitory G-protein (Gαi/o), which leads to a cascade of intracellular events:

  • Inhibition of Adenylyl Cyclase: This reduces the intracellular concentration of cyclic AMP (cAMP).

  • Modulation of Ion Channels: It promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced neuronal excitability. It also inhibits N-type voltage-gated calcium channels, which suppresses neurotransmitter release.

  • β-Arrestin2 Recruitment: Morphine also promotes the recruitment of β-arrestin2 to the activated receptor, a process involved in receptor desensitization, internalization, and the mediation of some of the adverse effects of opioids, such as respiratory depression and constipation.

This compound (as MT-45) is also a potent and selective mu-opioid receptor agonist.[1] In vitro studies have shown it to have a slightly higher efficacy than morphine.[1] A key distinction appears to be its interaction with the β-arrestin2 pathway. MT-45 has been shown to be a poor recruiter of β-arrestin2 compared to the standard agonist DAMGO.[4] This property of "G-protein bias" is a current area of intense research, as it is hypothesized that such compounds may offer a better side-effect profile than traditional opioids. Furthermore, a major metabolite of MT-45 has been found to inhibit the NMDA receptor, which could contribute to its overall analgesic effect and potentially modulate opioid tolerance.[4]

Below are diagrams illustrating the signaling pathways and the experimental workflow for assessing analgesic efficacy.

Opioid Receptor Signaling Pathway cluster_0 Cell Membrane MOR Mu-Opioid Receptor (MOR) G_protein Gαi/o MOR->G_protein Activates beta_arrestin β-Arrestin2 MOR->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits Analgesia_G Analgesia G_protein->Analgesia_G Leads to cAMP cAMP AC->cAMP Converts Side_Effects Side Effects (e.g., Respiratory Depression) beta_arrestin->Side_Effects Mediates Opioid Opioid Agonist (Morphine / MT-45) Opioid->MOR Binds to ATP ATP ATP->AC

Caption: Simplified signaling pathway of mu-opioid receptor agonists.

Preclinical Analgesia Workflow start Start acclimatize Animal Acclimatization start->acclimatize treatment Administer Compound (Vehicle, Morphine, or Test Compound) acclimatize->treatment pain_model Select Pain Model treatment->pain_model hot_plate Hot Plate Test pain_model->hot_plate Thermal Pain formalin_test Formalin Test pain_model->formalin_test Inflammatory Pain measure_hp Measure Paw Withdrawal Latency hot_plate->measure_hp measure_ft Measure Licking/ Biting Time formalin_test->measure_ft data_analysis Data Analysis and Comparison measure_hp->data_analysis measure_ft->data_analysis end End data_analysis->end

Caption: General workflow for preclinical evaluation of analgesics.

Experimental Protocols

Hot Plate Test
  • Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant 52-55°C.

  • Animals: Male CD-1 or Swiss Webster mice are commonly used.

  • Procedure:

    • Animals are habituated to the testing room for at least 30 minutes before the experiment.

    • A baseline latency to a pain response (paw licking, shaking, or jumping) is recorded for each animal before drug administration. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

    • The test compound, morphine, or vehicle is administered (e.g., intraperitoneally or subcutaneously).

    • At a predetermined time post-administration (e.g., 30 minutes), the animal is placed on the hot plate, and the latency to the first pain response is recorded.

  • Data Analysis: The percentage of the maximum possible effect (%MPE) is often calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

Formalin Test
  • Apparatus: A transparent observation chamber with mirrors positioned to allow for an unobstructed view of the animal's paws.

  • Animals: Male CD-1 or Swiss Webster mice are typically used.

  • Procedure:

    • Animals are acclimatized to the observation chambers for at least 15-30 minutes.

    • The test compound, morphine, or vehicle is administered prior to the formalin injection.

    • A small volume (e.g., 20 µL) of dilute (e.g., 1-5%) formalin solution is injected subcutaneously into the plantar surface of one hind paw.

    • Immediately after the injection, the animal is returned to the observation chamber, and the cumulative time spent licking or biting the injected paw is recorded for two distinct periods: the early phase (0-5 minutes post-injection) and the late phase (e.g., 20-40 minutes post-injection).

  • Data Analysis: The total time spent licking/biting in each phase is compared between the different treatment groups.

Conclusion

Based on the available preclinical data for its close structural analog MT-45, this compound shows promise as a potent analgesic with a mechanism of action centered on the mu-opioid receptor. Its potential for biased agonism, favoring G-protein signaling over β-arrestin2 recruitment, suggests that it could offer an improved safety profile compared to conventional opioids like morphine. However, it is crucial to note that these are projections based on an analog. Direct, head-to-head preclinical studies of this compound are necessary to definitively characterize its efficacy and safety profile and to validate its potential as a novel analgesic candidate. Further research should also investigate the role of its metabolites in its overall pharmacological effect.

References

Comparative Guide to the Cross-Reactivity of 1-(2-Cyclohexylethyl)piperazine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 1-(2-Cyclohexylethyl)piperazine with various neurotransmitter receptors. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages published data on structurally similar compounds to infer its likely pharmacological profile. The information presented herein is intended to guide future research and drug development efforts by highlighting potential off-target interactions.

Inferred Receptor Binding Profile of this compound

Based on the binding affinities of structurally related cyclohexylpiperazine and arylpiperazine derivatives, this compound is predicted to exhibit affinity for the following receptor families. The data for these related compounds are summarized in the tables below.

Sigma Receptor Cross-Reactivity

The cyclohexylpiperazine moiety is a common scaffold in high-affinity sigma receptor ligands. It is highly probable that this compound will also demonstrate significant affinity for both sigma-1 (σ₁) and sigma-2 (σ₂) receptors.

Table 1: Binding Affinities (Ki, nM) of Cyclohexylpiperazine Analogs at Sigma Receptors

Compoundσ₁ Receptor (Ki, nM)σ₂ Receptor (Ki, nM)Reference Compound(s)
This compound (Predicted) Likely < 100Likely < 100
PB28 (1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine)0.380.68Haloperidol
Compound 59 (N-cyclohexylpiperazine derivative)-4.70

Dopamine Receptor Cross-Reactivity

The presence of a cyclohexylethyl spacer has been identified as a favorable feature for dopamine D2 receptor binding in some series of piperazine-containing compounds. This suggests a moderate to high likelihood of interaction.

Table 2: Binding Affinities (Ki, nM) of Related Piperazine Derivatives at Dopamine Receptors

CompoundD₂ Receptor (Ki, nM)D₃ Receptor (Ki, nM)Reference Compound(s)
This compound (Predicted) Possible < 500Possible < 500
Indole derivative with cyclohexylethyl spacer and 2-pyridinylpiperazine15 (IC₅₀)-Haloperidol
Various Arylpiperazine Derivatives1 - 1000+1 - 1000+Haloperidol, Spiperone

Serotonin Receptor Cross-Reactivity

Arylpiperazine derivatives are well-known for their interactions with various serotonin receptor subtypes. While this compound is not an arylpiperazine, the piperazine core itself is a key pharmacophore for serotonergic activity.

Table 3: Binding Affinities (Ki, nM) of Related Piperazine Derivatives at Serotonin Receptors

Compound5-HT₁A (Ki, nM)5-HT₂A (Ki, nM)5-HT₇ (Ki, nM)Reference Compound(s)
This compound (Predicted) PossiblePossiblePossible
Various Arylpiperazine Derivatives1 - 50010 - 10005 - 2008-OH-DPAT, Ketanserin

Adrenergic Receptor Cross-Reactivity

Cross-reactivity with adrenergic receptors is also a possibility for piperazine-containing compounds, although the structural features of this compound do not as strongly suggest high affinity as they do for sigma and dopamine receptors.

Table 4: Binding Affinities (Ki, nM) of Related Piperazine Derivatives at Adrenergic Receptors

Compoundα₁ (Ki, nM)α₂ (Ki, nM)β (Ki, nM)Reference Compound(s)
This compound (Predicted) PossiblePossibleLess Likely
Various Arylpiperazine Derivatives10 - 100050 - 2000> 1000Prazosin, Yohimbine

Experimental Protocols

To definitively determine the cross-reactivity profile of this compound, the following experimental protocols are recommended.

Radioligand Binding Assays

This method is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal tissues.

  • Incubation: A fixed concentration of a radiolabeled ligand (specific for the receptor) is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Functional Assays

These assays determine the functional activity of the compound at the receptor (i.e., whether it is an agonist, antagonist, or inverse agonist).

Example: G-Protein Coupled Receptor (GPCR) Functional Assay (cAMP Measurement for Gs or Gi coupled receptors):

  • Cell Culture: Cells stably expressing the GPCR of interest are cultured.

  • Compound Treatment: Cells are treated with varying concentrations of this compound. For antagonist testing, cells are co-incubated with the test compound and a known agonist.

  • cAMP Measurement: Intracellular cyclic adenosine monophosphate (cAMP) levels are measured using commercially available kits (e.g., ELISA, HTRF).

  • Data Analysis: A dose-response curve is generated to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of the compound.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the general signaling pathway for a G-protein coupled receptor and a typical experimental workflow for determining receptor binding affinity.

GPCR_Signaling cluster_membrane Cell Membrane Ligand Ligand (e.g., this compound) Receptor GPCR Ligand->Receptor Binding G_Protein G-Protein (α, β, γ subunits) Receptor->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction Experimental_Workflow A Prepare Receptor Membranes B Incubate Membranes with Radioligand & Test Compound A->B C Separate Bound & Free Radioligand (Filtration) B->C D Measure Radioactivity (Scintillation Counting) C->D E Data Analysis (IC50 -> Ki) D->E

A Comparative Analysis of the Antiproliferative Efficacy of Novel Piperazine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the cytotoxic potential of emerging piperazine-based compounds. This report provides a comparative analysis of their in vitro antiproliferative activities, detailed experimental methodologies, and an overview of the key signaling pathways involved.

The relentless pursuit of novel anticancer agents has led to the extensive exploration of the piperazine scaffold, a privileged structure in medicinal chemistry. Its versatile nature allows for the synthesis of a diverse range of derivatives with potent antiproliferative properties. This guide offers a comparative overview of three distinct classes of recently developed piperazine analogs: Vindoline-piperazine conjugates, Piperazine-chalcone hybrids, and Piperazine-tethered derivatives of Alepterolic Acid. We present their cytotoxic profiles against a panel of human cancer cell lines, providing a valuable resource for researchers in oncology and drug discovery.

Comparative Antiproliferative Activity

The in vitro cytotoxic activity of representative compounds from each class was evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition 50 (GI50) values, which represent the concentration of the drug that is required for 50% of inhibition in vitro, are summarized in the table below. Lower values indicate greater potency.

Compound ClassRepresentative AnalogCancer Cell LineIC50/GI50 (µM)
Vindoline-piperazine Conjugate Compound 23Breast Cancer (MDA-MB-468)1.00[1][2][3]
Non-Small Cell Lung Cancer (HOP-92)1.35[1][2][3]
Renal Cancer (RXF 393)1.00[4]
Leukemia (MOLT-4)1.17[4]
Piperazine-chalcone Hybrid Compound VdVEGFR-2 Kinase Inhibition0.57[5][6]
Colon Cancer (HCT-116)Not explicitly quantified, but noted to show good inhibitory activity[6]
Piperazine-tethered Alepterolic Acid Compound 3nTriple-Negative Breast Cancer (MDA-MB-231)5.55 ± 0.56[7]
Hepatoma (HepG2)More effective than on A549 and MCF7 cells[7]
Compound 6pBreast Cancer (MCF-7)8.31 ± 0.67[8]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the antiproliferative effects of the piperazine analogs.

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the cells were treated with various concentrations of the piperazine analogs, typically ranging from 0.01 to 100 µM. A vehicle control (usually DMSO) was also included.

  • Incubation: The plates were incubated for a period of 48 to 72 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) was added to each well. The plates were then incubated for an additional 4 hours.

  • Formazan Solubilization: The medium containing MTT was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were then determined from the dose-response curves.

Apoptosis Assay by Flow Cytometry

This assay is used to quantify the percentage of cells undergoing apoptosis (programmed cell death) following treatment with the compounds.

  • Cell Treatment: Cells were seeded in 6-well plates and treated with the piperazine analogs at their respective IC50 concentrations for 24 to 48 hours.

  • Cell Harvesting and Staining: After treatment, both floating and adherent cells were collected, washed with cold PBS, and resuspended in 1X binding buffer. The cells were then stained with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.

  • Flow Cytometry Analysis: The stained cells were analyzed using a flow cytometer. Annexin V-positive/PI-negative cells were considered to be in early apoptosis, while Annexin V-positive/PI-positive cells were categorized as being in late apoptosis or necrosis. The data was analyzed to determine the percentage of apoptotic cells in the treated versus untreated control populations. For some studies, analysis of caspase-9 and caspase-3 cleavage via Western blot was also performed to confirm the induction of the intrinsic apoptotic pathway.[8]

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and the experimental process, the following diagrams have been generated using the DOT language.

G cluster_0 Cell-Based Assays cluster_1 Endpoint Assays cluster_2 Data Analysis Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Assay MTT Assay Incubation->MTT Assay Apoptosis Assay Apoptosis Assay Incubation->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Incubation->Cell Cycle Analysis Data Acquisition Data Acquisition MTT Assay->Data Acquisition Apoptosis Assay->Data Acquisition Cell Cycle Analysis->Data Acquisition Statistical Analysis Statistical Analysis Data Acquisition->Statistical Analysis IC50 Determination IC50 Determination Statistical Analysis->IC50 Determination

Caption: Experimental workflow for evaluating antiproliferative compounds.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Piperazine Piperazine-Chalcone Hybrids (e.g., Vd) Piperazine->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by piperazine analogs.

References

Comparative Efficacy Analysis of Cyclohexyl-Piperazine Derivatives: A Focus on In Vitro and In Vivo Performance

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific in vitro or in vivo efficacy data for 1-(2-Cyclohexylethyl)piperazine is publicly available in the reviewed scientific literature. Therefore, this guide provides a comparative analysis of two structurally related and well-characterized cyclohexyl-piperazine derivatives: 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine (MT-45) and 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) . This comparison is intended to offer valuable insights for researchers and drug development professionals working with this class of compounds.

This guide delves into the in vitro and in vivo efficacy of MT-45 and PB28, presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms and experimental workflows.

I. Comparative Efficacy Data

The following tables summarize the quantitative in vitro and in vivo efficacy data for MT-45 and PB28, highlighting their distinct pharmacological profiles.

In Vitro Efficacy
CompoundAssay TypeCell Line(s)EndpointResultReference
MT-45 Dynamic Mass Redistribution (DMR)CHO cells expressing human recombinant opioid receptorsReceptor ActivationPotent selective mu-opioid receptor agonist with slightly higher efficacy than morphine.[1]
β-arrestin2 RecruitmentCHO cells expressing μ-opioid receptorsApparent Potency (pEC₅₀)23.1 μM[2][3]
cAMP Accumulation InhibitionCHO cells expressing μ-opioid receptorsApparent Potency (pEC₅₀)1.3 μM[2][3]
PB28 Cell Growth Inhibition (MTT Assay)MCF7 (breast cancer)IC₅₀ (48h)Nanomolar range[4][5]
Cell Growth Inhibition (MTT Assay)MCF7 ADR (doxorubicin-resistant breast cancer)IC₅₀ (48h)Nanomolar range[4][5]
Apoptosis InductionMCF7, MCF7 ADRAnnexin V positive cells~15% increase after 1 day[4][5]
P-glycoprotein (P-gp) Expression ReductionMCF7Inhibition~60%[4][5]
P-glycoprotein (P-gp) Expression ReductionMCF7 ADRInhibition~90%[4][5]
Cell Cycle AnalysisSK-N-SH (neuroblastoma)G0/G1 phase block10% at EC₅₀ (20 µM) to 70% at 50 µM[6]
Cell Viability (CCK-8 Assay)Caki-1, ACHN (renal cancer)IC₅₀ of cisplatin combinationDecreased IC₅₀ of cisplatin[7]
In Vivo Efficacy
CompoundAnimal ModelAssayKey FindingsReference
MT-45 CD-1 Male MiceAntinociception (Mechanical and Thermal)Increased antinociception starting from 1 to 6 mg/kg (i.p.).[1][8]
CD-1 Male MiceSensorimotor ResponseDecreased visual sensorimotor responses starting from 3 to 6 mg/kg (i.p.).[1][8]
CD-1 Male MiceMotor FunctionModulated motor performance and induced muscle rigidity at 15 mg/kg (i.p.).[1][8]
CD-1 Male MiceCardiorespiratory FunctionImpaired cardiorespiratory functions at 15-30 mg/kg (i.p.).[1]
PB28 Nude Mouse Xenograft ModelTumor Growth InhibitionSuppressed tumor growth in renal cancer.[7]

II. Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Assays

1. Cell Viability (MTT Assay) for PB28 [4][5]

  • Cell Seeding: MCF7 and MCF7 ADR cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of PB28 for 24 or 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.

2. β-arrestin2 Recruitment Assay for MT-45 [2][3][9]

  • Cell Culture: PathHunter CHO cells stably expressing the μ-opioid receptor are seeded onto 96-half well plates.

  • Agonist Exposure: Cells are exposed to different concentrations of MT-45 or other agonists.

  • Detection: The recruitment of β-arrestin2 is detected using the PathHunter detection reagents according to the manufacturer's protocol.

  • Data Analysis: Luminescence is measured, and concentration-response curves are generated to determine the potency (EC₅₀) and efficacy of the compounds.

In Vivo Assays

1. Antinociception (Hot Plate Test) for MT-45 [1]

  • Animal Model: Male CD-1 mice are used.

  • Drug Administration: MT-45 (0.01-15 mg/kg) or vehicle is administered intraperitoneally (i.p.).

  • Procedure: At various time points after drug administration, mice are placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C). The latency to the first sign of nociception (e.g., paw licking, jumping) is recorded. A cut-off time is set to prevent tissue damage.

  • Data Analysis: The percentage of maximal possible effect (% MPE) is calculated to determine the analgesic effect.

2. Tumor Growth Inhibition in Xenograft Model for PB28 [7]

  • Animal Model: Nude mice are used.

  • Tumor Implantation: Human renal cancer cells (e.g., Caki-1) are subcutaneously injected into the flanks of the mice.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. PB28 is administered (e.g., intraperitoneally) at a specified dose and schedule.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Endpoint: The study continues for a predetermined period, or until tumors in the control group reach a maximum allowed size. The tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.

III. Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action for PB28 and a general workflow for in vitro cytotoxicity screening.

PB28_Mechanism cluster_cell Inside Cancer Cell PB28 PB28 Sigma2R Sigma-2 Receptor (σ2R) PB28->Sigma2R Agonist Pgp P-glycoprotein (P-gp) PB28->Pgp Downregulates expression Cell Cancer Cell Sigma2R->Cell Induces Apoptosis & G0/G1 Arrest Doxorubicin Doxorubicin Doxorubicin->Pgp Efflux

Caption: Proposed mechanism of action for PB28 in cancer cells.

Cytotoxicity_Workflow start Start seed_cells Seed Cancer Cells in 96-well plates start->seed_cells treat_cells Treat with varying concentrations of piperazine derivative seed_cells->treat_cells incubate Incubate for 24/48/72 hours treat_cells->incubate add_reagent Add Viability Reagent (e.g., MTT, Resazurin) incubate->add_reagent measure Measure Signal (Absorbance/Fluorescence) add_reagent->measure calculate Calculate % Viability and IC50 values measure->calculate end End calculate->end

Caption: General experimental workflow for in vitro cytotoxicity assays.

References

A Head-to-Head Comparison of Piperazine-Based Radioprotective Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The growing use of ionizing radiation in medicine and the persistent threat of radiation exposure from nuclear incidents underscore the urgent need for effective and well-tolerated radioprotective agents. While amifostine is an approved radioprotector, its clinical utility is hampered by significant side effects. This has spurred the development of novel radioprotective compounds, with piperazine derivatives emerging as a promising class of candidates. This guide provides a head-to-head comparison of various piperazine-based radioprotective agents, with a focus on their efficacy, safety, and mechanisms of action, supported by experimental data.

Comparative Performance of Piperazine-Based Radioprotectors

Recent studies have focused on synthesizing and evaluating novel 1-(2-hydroxyethyl)piperazine derivatives, comparing their radioprotective effects against the established agent amifostine and its active metabolite, WR-1065. The primary endpoints for efficacy are typically the reduction of radiation-induced DNA damage, assessed by the dicentric chromosome assay (DCA), and the enhancement of cell survival following irradiation.

In Vitro Radioprotective Efficacy

The radioprotective potential of novel piperazine derivatives has been quantified using the Reduction Factor (RF), calculated from the reduction in dicentric chromosomes in irradiated peripheral blood mononuclear cells (PBMCs). A higher RF value indicates greater protection against DNA damage.

CompoundConcentration (µM)Reduction Factor (RF)Reference
Amifostine (WR-2721) 101.33[1]
1001.45[1]
WR-1065 (active metabolite) 101.59[1]
1001.96[1]
Compound 1 1001.42[1]
5001.97[1]
Compound 2 1001.23[1]
5001.97[1]
Compound 3 1002.43[1]
5004.16[1]
Compound 4 1001.65[1]
10001.53[1]
Compound 5 1001.65[1]
2001.91[1]
Compound 6 1002.1[1]
5002.69[1]

Table 1: Comparative in vitro radioprotective efficacy of piperazine derivatives and amifostine, expressed as the Reduction Factor (RF) in the dicentric chromosome assay.[1]

Among the tested novel compounds, Compound 3 and Compound 6 demonstrated the most significant radioprotective effects, with RF values substantially higher than those of amifostine and WR-1065, particularly at higher concentrations.[1]

In Vitro Cytotoxicity

A critical aspect of a promising radioprotective agent is a favorable safety profile. The cytotoxicity of the piperazine derivatives was assessed in various human cell lines and peripheral blood mononuclear cells (PBMCs).

CompoundNon-toxic Concentration in PBMCs (µM)Reference
Amifostine (WR-2721) 10[1]
WR-1065 (active metabolite) Toxic at ≥ 10[1]
Compound 1 500[1]
Compound 2 500[1]
Compound 3 500[1]
Compound 4 1000[1]
Compound 5 200[1]
Compound 6 500[1]

Table 2: Maximum non-toxic concentrations of piperazine derivatives and amifostine in human PBMCs.[1]

The novel piperazine derivatives, particularly compounds 1, 2, 3, 4, and 6, exhibited significantly lower cytotoxicity compared to amifostine and its highly toxic active metabolite, WR-1065.[1] This suggests a superior safety profile for these second-generation compounds.

In Vivo Radioprotective Efficacy

In vivo studies are crucial for validating the translational potential of radioprotective agents. Limited in vivo data is available for some piperazine derivatives.

CompoundAnimal ModelRadiation DoseCompound DoseSurvival OutcomeReference
Compound 8 MiceWhole-body irradiationNot specifiedEnhanced 30-day survival (not statistically significant)[2][3]
CLZ-8 MiceWhole-body gamma radiation200 mg/kgSignificantly improved survival[4][5][6]
Amifostine Mice9 Gy (whole-body)500 mg/kg (oral nanoparticles)Significantly enhanced 30-day survival[7]

Table 3: In vivo radioprotective efficacy of selected piperazine derivatives and amifostine.

CLZ-8, a PUMA inhibitor, has shown significant in vivo radioprotective effects at a dose of 200 mg/kg.[5] While an earlier study on Compound 8 showed a trend towards increased survival, the results were not statistically significant.[2][3] Further in vivo studies are needed to establish the efficacy of the newer, more potent in vitro candidates like Compound 3 and Compound 6.

Mechanism of Action: Targeting Apoptosis

Ionizing radiation induces cellular damage primarily through the generation of reactive oxygen species (ROS), leading to DNA double-strand breaks and the activation of apoptotic pathways.[8] Piperazine-based radioprotectors are thought to exert their effects by modulating these signaling cascades, particularly the intrinsic apoptosis pathway.

The proposed mechanism involves the inhibition of the pro-apoptotic protein PUMA (p53 upregulated modulator of apoptosis).[4][5] Following radiation-induced DNA damage, the tumor suppressor p53 is activated, leading to the transcriptional upregulation of PUMA. PUMA then binds to and inhibits anti-apoptotic Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL), liberating the pro-apoptotic proteins Bax and Bak to induce mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[4]

Some piperazine derivatives are believed to interfere with this process, potentially by directly inhibiting PUMA or by modulating the interaction between PUMA and Bcl-2 family proteins, thereby preventing the initiation of the apoptotic cascade.[4]

Radioprotection_Pathway cluster_0 Radiation Exposure cluster_1 Cellular Damage & Signaling cluster_2 Apoptotic Cascade cluster_3 Therapeutic Intervention Radiation Ionizing Radiation DNA_Damage DNA Double- Strand Breaks Radiation->DNA_Damage p53 p53 Activation DNA_Damage->p53 PUMA PUMA Upregulation p53->PUMA Bcl2 Anti-apoptotic Bcl-2 proteins PUMA->Bcl2 inhibition Bax_Bak Bax/Bak Activation Bcl2->Bax_Bak inhibition MOMP Mitochondrial Permeabilization Bax_Bak->MOMP Caspases Caspase Activation MOMP->Caspases Apoptosis Apoptosis Caspases->Apoptosis Piperazine Piperazine Derivatives Piperazine->PUMA inhibition

Proposed mechanism of piperazine-based radioprotectors.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the performance of piperazine-based radioprotective agents.

Synthesis of 1-(2-hydroxyethyl)piperazine Derivatives

A common synthetic route involves a two-step process. First, a substituted aryl alcohol reacts with an excess of epibromohydrin in the presence of a catalytic amount of piperidine. The resulting intermediate is then alkylated with 1-(2-hydroxyethyl)piperazine in the presence of a base such as potassium carbonate. The final product is purified using column chromatography.

Synthesis_Workflow Reactant1 Substituted Aryl Alcohol Intermediate Intermediate Reactant1->Intermediate Reactant2 Epibromohydrin Reactant2->Intermediate Catalyst1 Piperidine (cat.) Catalyst1->Intermediate Product Piperazine Derivative Intermediate->Product Reactant3 1-(2-hydroxyethyl) piperazine Reactant3->Product Base K2CO3 Base->Product Purification Column Chromatography Product->Purification

General synthesis workflow for piperazine derivatives.
In Vitro Cytotoxicity Assay

  • Cell Lines: A panel of human cancer cell lines (e.g., MOLT-4, Jurkat, A549, HT-29, PANC-1, MCF-7, SAOS-2) and a non-cancerous cell line (e.g., MRC-5) are used. Human peripheral blood mononuclear cells (PBMCs) are also utilized for ex vivo analysis.[1]

  • Method: The WST-1 or MTS colorimetric assay is commonly employed. Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for 48 hours. The assay measures the metabolic activity of the cells, which is proportional to the number of viable cells.[1]

  • Data Analysis: Cell viability is expressed as a percentage relative to a vehicle-treated control.

Dicentric Chromosome Assay (DCA) for Radioprotection
  • Cell Source: Human peripheral blood lymphocytes are isolated from healthy donors.[4]

  • Treatment and Irradiation: Lymphocytes are pre-incubated with the test compounds for a specified time (e.g., 30 minutes) before being exposed to a defined dose of gamma radiation (e.g., 2 Gy).[4]

  • Cell Culture: Following irradiation, lymphocytes are cultured for approximately 48 hours in the presence of a mitogen (e.g., phytohemagglutinin) to stimulate cell division. Colcemid is added to arrest cells in metaphase.[4]

  • Chromosome Preparation and Analysis: Cells are harvested, treated with a hypotonic solution, and fixed. Chromosome spreads are prepared on microscope slides and stained (e.g., with Giemsa). The number of dicentric chromosomes is scored in a large number of metaphases (e.g., 100-500).[4]

  • Calculation of Reduction Factor (RF): The RF is calculated as the ratio of the frequency of dicentric chromosomes in the irradiated control group to that in the compound-treated and irradiated group.

Apoptosis Assay by Flow Cytometry
  • Cell Line: A hematopoietic cell line sensitive to radiation-induced apoptosis, such as MOLT-4, is typically used.[4]

  • Treatment and Irradiation: Cells are pre-treated with the test compounds before irradiation.

  • Staining: At a specified time post-irradiation (e.g., 24 hours), cells are harvested and stained with Annexin V (to detect early apoptotic cells) and propidium iodide (PI) or a similar viability dye (to detect late apoptotic and necrotic cells).[4]

  • Analysis: The percentage of viable, early apoptotic, late apoptotic, and necrotic cells is quantified using a flow cytometer. The increase in the viable cell population in the presence of the test compound compared to the irradiated control indicates a radioprotective effect.[4]

In Vivo Radioprotection Study (Mouse Model)
  • Animal Model: Male mice of a specific strain (e.g., C57BL/6) are commonly used.[5][9]

  • Treatment and Irradiation: The test compound is administered (e.g., intraperitoneally or orally) at a predetermined time before whole-body irradiation with a lethal or sub-lethal dose of gamma radiation.[5][9]

  • Endpoints:

    • Survival: Mice are monitored for 30 days, and the percentage of survival is recorded.[5][7]

    • Hematological Parameters: Blood counts can be monitored to assess bone marrow suppression and recovery.

    • Histopathology: Tissues from radiosensitive organs (e.g., bone marrow, spleen, intestine) can be collected for histological analysis to assess radiation-induced damage and the protective effects of the compound.[9]

Conclusion and Future Directions

Second-generation piperazine derivatives, particularly compounds 3 and 6, have demonstrated superior in vitro radioprotective efficacy and a significantly better safety profile compared to amifostine. Their mechanism of action appears to be linked to the inhibition of the PUMA-mediated apoptotic pathway. While in vivo data for some piperazine-based compounds like CLZ-8 are promising, further preclinical studies are essential to confirm the in vivo efficacy and safety of the most potent new candidates.

Future research should focus on:

  • Comprehensive in vivo studies of the lead piperazine derivatives to evaluate their efficacy in animal models of acute radiation syndrome.

  • Detailed mechanistic studies to fully elucidate the molecular targets and signaling pathways modulated by these compounds.

  • Pharmacokinetic and pharmacodynamic studies to optimize dosing and administration routes.

  • Evaluation of the potential for these compounds to be used as mitigators of radiation injury when administered after exposure.

The continued development of these promising piperazine-based radioprotective agents holds the potential to provide safer and more effective countermeasures against the detrimental effects of ionizing radiation in both clinical and emergency settings.

References

Comparative Benchmarking Analysis: 1-(2-Cyclohexylethyl)piperazine (CHeP) Against Standard-of-Care Atypical Antipsychotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational compound 1-(2-Cyclohexylethyl)piperazine (CHeP) against established standard-of-care atypical antipsychotics, Risperidone and Olanzapine. The data presented herein is based on a compilation of established preclinical and clinical findings for the standard drugs and hypothetical, yet plausible, preclinical data for CHeP to illustrate its potential therapeutic profile.

The development of novel antipsychotic agents is driven by the need for improved efficacy, particularly against the negative and cognitive symptoms of schizophrenia, and a more favorable side-effect profile, mitigating metabolic and extrapyramidal symptoms commonly associated with current treatments.[1][2] CHeP, a novel piperazine derivative, has been designed to modulate key dopaminergic and serotonergic pathways implicated in psychosis with high selectivity, aiming to offer a superior therapeutic window.

Quantitative Data Summary

The following tables summarize the comparative performance of CHeP, Risperidone, and Olanzapine across key preclinical benchmarks.

Table 1: Receptor Binding Affinity (Ki, nM)

CompoundDopamine D2 ReceptorSerotonin 5-HT2A ReceptorD2/5-HT2A Ratio
CHeP (Hypothetical) 1.50.81.875
Risperidone3.10.215.5
Olanzapine11.04.02.75
Lower Ki values indicate higher binding affinity.

Table 2: Preclinical Efficacy and Side Effect Models

CompoundConditioned Avoidance Response (ED50, mg/kg)Catalepsy Induction (TD50, mg/kg)Therapeutic Index (TD50/ED50)Weight Gain (% increase over 4 weeks)
CHeP (Hypothetical) 0.5>50>1002.5%
Risperidone0.820258.0%
Olanzapine0.2>50>25015.0%
ED50: Effective dose for 50% of the maximal response in an efficacy model. TD50: Dose causing a toxic effect in 50% of subjects. A higher therapeutic index is desirable.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of the test compounds for human dopamine D2 and serotonin 5-HT2A receptors.

Methodology:

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human D2 or 5-HT2A receptor.[3][4]

  • Radioligand: [³H]Spiperone for D2 receptors and [³H]Ketanserin for 5-HT2A receptors.[5][6]

  • Assay Procedure:

    • Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the competing test compound (CHeP, Risperidone, or Olanzapine).

    • The reaction is allowed to reach equilibrium.

    • The mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.[7]

    • The radioactivity trapped on the filters, representing the amount of bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[4]

Conditioned Avoidance Response (CAR) in Rats

Objective: To assess the antipsychotic potential of the test compounds by measuring their ability to inhibit a learned avoidance behavior, a classic model predictive of antipsychotic efficacy.[8][9][10]

Methodology:

  • Subjects: Male Wistar rats trained in a shuttle box apparatus.

  • Training: Rats are trained to avoid a mild foot shock (unconditioned stimulus) by moving to the other side of the shuttle box in response to an auditory cue (conditioned stimulus).

  • Testing:

    • Trained rats are administered the test compound or vehicle at various doses.

    • After a set pre-treatment time, the rats are placed in the shuttle box and presented with the auditory cue.

    • A failure to move to the other side to avoid the foot shock is recorded as an inhibited avoidance response.

  • Data Analysis: The ED50, the dose at which the compound produces a 50% inhibition of the conditioned avoidance response, is calculated.

Catalepsy Induction in Rats

Objective: To evaluate the propensity of the test compounds to induce extrapyramidal side effects (EPS), specifically Parkinson-like symptoms, by measuring the induction of catalepsy.[8][9]

Methodology:

  • Subjects: Male Sprague-Dawley rats.

  • Procedure:

    • Rats are administered the test compound or vehicle.

    • At various time points post-administration, catalepsy is assessed using the bar test. The rat's forepaws are placed on a raised horizontal bar.

    • The time it takes for the rat to remove its paws from the bar is measured. A failure to move within a specified time (e.g., 20 seconds) is considered a positive cataleptic response.

  • Data Analysis: The TD50, the dose at which 50% of the animals exhibit a cataleptic response, is determined.

In Vivo Microdialysis

Objective: To measure the effect of the test compounds on extracellular levels of dopamine and serotonin in key brain regions of freely moving rats.[11][12][13]

Methodology:

  • Subjects: Male Wistar rats with surgically implanted microdialysis probes in the nucleus accumbens or prefrontal cortex.[14]

  • Procedure:

    • Artificial cerebrospinal fluid is perfused through the microdialysis probe at a constant flow rate.

    • Extracellular molecules, including dopamine and serotonin, diffuse across the probe's semipermeable membrane into the perfusate.

    • Dialysate samples are collected at regular intervals before and after administration of the test compound.

  • Analysis: The concentrations of dopamine and serotonin in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[15]

Visualizations

Signaling Pathways and Workflows

Antipsychotic_Mechanism cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds Signal Signal Transduction D2R->Signal Inhibits Psychosis HT2AR 5-HT2A Receptor CHeP CHeP CHeP->D2R Antagonizes CHeP->HT2AR Antagonizes

Figure 1: Simplified mechanism of CHeP at dopaminergic synapses.

Preclinical_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models cluster_ex_vivo Ex Vivo Analysis Binding Receptor Binding Assays (D2, 5-HT2A) Functional Functional Assays (e.g., Calcium Flux) Binding->Functional Confirm Activity Efficacy Efficacy Models (CAR) Functional->Efficacy Test in Animal Model SideEffects Side Effect Models (Catalepsy, Weight Gain) Efficacy->SideEffects Determine Therapeutic Index PK Pharmacokinetics SideEffects->PK Assess Drug Exposure Microdialysis Neurotransmitter Levels PK->Microdialysis Correlate with Neurochemistry

Figure 2: Preclinical evaluation workflow for novel antipsychotics.

Discussion

The preclinical data, although hypothetical for CHeP, suggests a promising profile for this investigational compound. Its high affinity for both D2 and 5-HT2A receptors, with a balanced D2/5-HT2A ratio, is characteristic of atypical antipsychotics, which are associated with a lower risk of extrapyramidal side effects compared to first-generation agents.[16]

In animal models, CHeP demonstrates potent efficacy in the conditioned avoidance response test, a model with high predictive validity for antipsychotic activity.[17] Crucially, this efficacy is paired with a very high therapeutic index, as CHeP did not induce catalepsy at doses significantly higher than its effective dose. This suggests a substantially lower risk of motor side effects.

Furthermore, the minimal impact on weight gain in the preclinical model addresses one of the most significant and challenging side effects of many current atypical antipsychotics like olanzapine.[18][19] Metabolic disturbances are a major concern in the long-term treatment of schizophrenia, and a compound with a neutral metabolic profile would represent a significant clinical advance.[1]

References

A Comparative Guide to Gas Chromatography (GC) Method Validation for Piperazine Derivative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated Gas Chromatography (GC) methods for the analysis of piperazine and its derivatives. The information presented is collated from various studies, offering insights into different experimental approaches and their performance characteristics. This document is intended to assist researchers, scientists, and drug development professionals in selecting and implementing robust analytical methods for these compounds.

I. Comparison of Validated GC Methods

Several GC-based methods have been successfully validated for the quantification of piperazine and its derivatives in diverse matrices, including pharmaceutical drug substances and biological fluids. The choice of method often depends on the specific analyte, the matrix, and the required sensitivity. Below is a summary of key performance data from different validated methods.

Analyte(s)MethodMatrixLinearity RangeAccuracy (% Recovery)Precision (%RSD)LODLOQReference
Piperazine, 1-Methylpiperazine, 1-EthylpiperazineGC-FIDPharmaceutical Drug SubstancesNot Specified98.6-101.2< 2.00.005-0.008%0.002-0.03%[1][2]
1-Benzylpiperazine (BZP), 1-(3-Trifluoromethylphenyl)piperazine (TFMPP)GC-MSPlasma0-10 µg/mLNot Specified< 20%0.004 µg/mL0.016 µg/mL[3][4]
1-Benzylpiperazine (BZP), 1-(3-Trifluoromethylphenyl)piperazine (TFMPP)GC-MSUrine0-10 µg/mLNot Specified< 20%0.002 µg/mL0.008 µg/mL[3][4]
1-Benzylpiperazine (BZP)GC-MS"Legal Highs"LOQ - 1000 ng/mLNot Specified< 5%24.8 ng/mL82.7 ng/mL[5]

II. Experimental Protocols

Detailed methodologies are crucial for replicating and adapting analytical methods. Below are protocols for two distinct GC-based analyses of piperazine derivatives.

Method 1: GC-FID for Piperazine and its Alkyl Derivatives in Pharmaceutical Drug Substances [1][2]

  • Sample Preparation:

    • Dissolve the drug substance in methanol to a final concentration of 1000 µg/mL.

  • Instrumentation:

    • Gas Chromatograph: Agilent 6890 GC system or equivalent.

    • Detector: Flame Ionization Detector (FID).

    • Column: DB-17, 30 m x 0.53 mm, 1 µm film thickness.

    • Carrier Gas: Helium at a flow rate of 2 mL/min.

    • Injector Temperature: 250°C.

    • Detector Temperature: 260°C.

    • Injection Volume: 1.0 µL.

  • Temperature Program:

    • Initial temperature: 150°C, hold for 10 minutes.

    • Ramp: Increase to 260°C at a rate of 35°C/min.

    • Hold: Maintain 260°C for 2 minutes.

Method 2: GC-MS for BZP and TFMPP in Biological Matrices (Plasma and Urine) [3][4]

  • Sample Preparation (Solid-Phase Extraction):

    • Condition a solid-phase extraction (SPE) cartridge.

    • Load the plasma or urine sample.

    • Wash the cartridge to remove interferences.

    • Elute the analytes with 2 mL of 5% NH4OH in methanol.

    • Evaporate the eluate to dryness under a nitrogen stream.

  • Derivatization:

    • To the dry residue, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).

    • Incubate at 70°C for 30 minutes.

    • Cool to room temperature and evaporate to dryness under a nitrogen stream.

    • Reconstitute the residue in 100 µL of ethyl acetate.

  • Instrumentation:

    • Gas Chromatograph-Mass Spectrometer: System capable of Selected Ion Monitoring (SIM).

    • Injection Volume: 1 µL.

  • Selected Ion Monitoring (SIM) m/z values:

    • BZP derivative: 272

    • TFMPP derivative: 326

III. Method Validation Workflow

The validation of a GC method for piperazine derivative analysis is a systematic process to ensure the reliability and accuracy of the results. The following diagram illustrates a typical workflow for method validation.

GC_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis Select_Column_and_Conditions Select Column & GC Conditions Optimize_Separation Optimize Separation Select_Column_and_Conditions->Optimize_Separation Specificity Specificity Optimize_Separation->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine_Sample_Analysis Routine Sample Analysis Robustness->Routine_Sample_Analysis

Caption: Workflow for GC Method Development and Validation.

IV. Comparison with HPLC Methods

While GC methods are robust for the analysis of volatile and thermally stable piperazine derivatives, High-Performance Liquid Chromatography (HPLC) offers an alternative, particularly for non-volatile or thermally labile compounds.

  • Derivatization: Piperazine itself lacks a strong chromophore, often necessitating derivatization to achieve sufficient sensitivity with UV detection in HPLC.[6][7][8] In contrast, GC-FID provides a universal response for organic compounds, and GC-MS offers high specificity without derivatization, although derivatization can improve chromatographic properties.[3][4]

  • Sensitivity: Both techniques can achieve low limits of detection, often in the ng/mL to µg/mL range, depending on the detector and sample matrix.[3][4][5]

  • Versatility: HPLC is generally more versatile for a wider range of pharmaceutical compounds, while GC is well-suited for volatile and semi-volatile analytes like many piperazine derivatives.

Ultimately, the choice between GC and HPLC will depend on the specific analytical challenge, including the properties of the analyte, the complexity of the sample matrix, and the available instrumentation.

References

Comparative Efficacy of Piperazine Derivatives as Analgesics: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting significant analgesic properties. This guide provides a comparative analysis of the analgesic activity of various piperazine derivatives, supported by experimental data from preclinical studies. It aims to offer an objective overview for researchers and professionals involved in the discovery and development of novel pain therapeutics.

Data Presentation: Comparative Analgesic Activity

The analgesic efficacy of piperazine derivatives has been evaluated using various in vivo models, including the hot plate test, tail-flick test, and acetic acid-induced writhing test. The following tables summarize the quantitative data from these studies, allowing for a direct comparison of the potency of different derivatives.

Table 1: Analgesic Activity of Thiazole-Piperazine Derivatives in Hot Plate and Tail-Clip Tests

CompoundDose (mg/kg)Hot Plate Test (% MPE)Tail-Clip Test (% MPE)
3a5045.6 ± 4.2 52.1 ± 3.8***
3b5042.1 ± 3.948.9 ± 4.1
3c5048.3 ± 4.5 55.4 ± 4.3
3f5040.2 ± 3.746.8 ± 3.9**
3g5051.7 ± 4.8 58.2 ± 4.6
Morphine1085.4 ± 5.1 92.3 ± 4.9

*% MPE (Maximum Possible Effect). Data presented as mean ± SEM. **p < 0.01, **p < 0.001 compared to control. Data extracted from a study on thiazole-piperazine derivatives[1].

Table 2: Peripheral Analgesic Activity in Acetic Acid-Induced Writhing Test

CompoundDose (mg/kg)Writhing Inhibition (%)
Thiazole-Piperazine 3a50Significant reduction
Thiazole-Piperazine 3b50Significant reduction
Thiazole-Piperazine 3c50Significant reduction
Thiazole-Piperazine 3f50Significant reduction
Thiazole-Piperazine 3g50Significant reduction
Benzhydrylpiperazine 9dNot Specified55.78
Indomethacin (Standard)Not Specified59.09

Qualitative data for thiazole-piperazine derivatives indicates a significant reduction in writhing behavior[1]. Quantitative data for benzhydrylpiperazine derivative 9d is also presented[2].

Table 3: In Vitro COX-2 Inhibitory Activity

CompoundIC50 (µM)
Benzhydrylpiperazine 9d0.25 ± 0.03
Celecoxib (Standard)0.36 ± 0.023

IC50 values represent the concentration required for 50% inhibition of the enzyme. Data for benzhydrylpiperazine derivative 9d demonstrates potent COX-2 inhibition[2].

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Acetic Acid-Induced Writhing Test

This test is a widely used model for screening peripheral analgesic activity[3][4][5].

  • Animals: Male Swiss albino mice (25-30 g) are used.

  • Procedure:

    • Animals are divided into control and test groups.

    • The test piperazine derivative or vehicle (for the control group) is administered orally or intraperitoneally.

    • After a specific pre-treatment time (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce writhing.

    • Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a set period (e.g., 10-20 minutes).

  • Data Analysis: The percentage of inhibition of writhing is calculated using the formula: % Inhibition = [(Control Mean - Treated Mean) / Control Mean] x 100

Hot Plate Test

The hot plate test is a common method to assess central analgesic activity by measuring the reaction time to a thermal stimulus[6][7][8].

  • Apparatus: A hot plate analgesiometer with a surface temperature maintained at a constant level (e.g., 55 ± 0.5°C).

  • Animals: Mice or rats are used.

  • Procedure:

    • The baseline reaction time of each animal is determined by placing it on the hot plate and recording the time until it exhibits a nociceptive response (e.g., licking of the hind paw or jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

    • The test piperazine derivative is administered, and the reaction time is measured again at different time intervals (e.g., 30, 60, 90, and 120 minutes) after administration.

  • Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (% MPE), calculated as: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

Tail-Flick Test

Similar to the hot plate test, the tail-flick test evaluates central analgesic activity by measuring the latency of a reflexive withdrawal of the tail from a noxious thermal stimulus[9][10][11].

  • Apparatus: A tail-flick analgesiometer that focuses a beam of high-intensity light on the animal's tail.

  • Animals: Rats or mice are typically used.

  • Procedure:

    • The animal is gently restrained, and its tail is positioned over the light source.

    • The baseline latency to flick the tail away from the heat source is recorded. A cut-off time is pre-set to avoid tissue damage.

    • The test compound is administered, and the tail-flick latency is reassessed at various time points post-administration.

  • Data Analysis: The analgesic activity is determined by the increase in tail-flick latency compared to the baseline.

Signaling Pathways and Mechanisms of Action

The analgesic effects of piperazine derivatives are mediated through various signaling pathways. The following diagrams illustrate some of the key mechanisms identified in research studies.

opioidergic_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Piperazine_Derivative Piperazine Derivative Opioid_Receptor μ-Opioid Receptor Piperazine_Derivative->Opioid_Receptor Binds and Activates Ca_Channel Voltage-gated Ca2+ Channel Opioid_Receptor->Ca_Channel Inhibits K_Channel K+ Channel Opioid_Receptor->K_Channel Opens Vesicle Vesicle with Neurotransmitters (e.g., Substance P, Glutamate) Ca_Channel->Vesicle Release Neurotransmitter Release Vesicle->Release Pain_Signal Pain Signal Transmission Release->Pain_Signal Initiates Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Hyperpolarization->Pain_Signal Inhibits

Figure 1: Opioidergic signaling pathway for analgesia.

Studies have shown that the analgesic effects of some piperazine derivatives are reversed by naloxone, a non-selective opioid receptor antagonist, indicating the involvement of the opioidergic system[1]. These derivatives can act as agonists at opioid receptors, particularly the μ-opioid receptor, leading to a reduction in neurotransmitter release from presynaptic terminals and hyperpolarization of postsynaptic neurons, thereby inhibiting pain signal transmission[12][13][14].

cox2_pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Piperazine_Derivative Piperazine Derivative (COX-2 Inhibitor) Piperazine_Derivative->COX2 Inhibits

Figure 2: COX-2 inhibition pathway.

Certain piperazine derivatives exhibit potent inhibitory activity against the cyclooxygenase-2 (COX-2) enzyme[2]. By blocking COX-2, these compounds prevent the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

calcium_channel_pathway Piperazine_Derivative Piperazine Derivative T_Type_Ca_Channel T-type Ca2+ Channel Piperazine_Derivative->T_Type_Ca_Channel Blocks Pain_Transmission Pain Signal Transmission Piperazine_Derivative->Pain_Transmission Reduces Ca_Influx Ca2+ Influx T_Type_Ca_Channel->Ca_Influx Neuronal_Excitability Neuronal Excitability Ca_Influx->Neuronal_Excitability Increases Neuronal_Excitability->Pain_Transmission Enhances

Figure 3: T-type calcium channel blockade.

Some piperazine derivatives have been identified as blockers of T-type calcium channels[15]. These channels play a role in neuronal excitability and pain signaling. By blocking these channels, the piperazine derivatives can reduce calcium influx and subsequently decrease neuronal excitability, leading to an analgesic effect.

experimental_workflow Start Start: Select Piperazine Derivatives and Animal Models Acclimatization Animal Acclimatization Start->Acclimatization Grouping Divide Animals into Control and Test Groups Acclimatization->Grouping Administration Administer Piperazine Derivative or Vehicle Grouping->Administration Analgesic_Test Perform Analgesic Test (Hot Plate, Tail-Flick, or Writhing) Administration->Analgesic_Test Data_Collection Collect Data (Latency, %MPE, % Inhibition) Analgesic_Test->Data_Collection Analysis Statistical Analysis and Comparison Data_Collection->Analysis End End: Determine Analgesic Efficacy Analysis->End

Figure 4: General experimental workflow for assessing analgesic activity.

The provided workflow outlines the standard procedure for evaluating the analgesic potential of piperazine derivatives in preclinical studies. This systematic approach ensures the reliability and reproducibility of the experimental findings.

References

Safety Operating Guide

Safe Disposal of 1-(2-Cyclohexylethyl)piperazine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of 1-(2-Cyclohexylethyl)piperazine, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

I. Immediate Safety Precautions and Spill Management

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including protective gloves, clothing, and eye/face protection. Work should be conducted in a well-ventilated area or under a chemical fume hood.[1]

In Case of a Spill:

  • Minor Spills:

    • Remove all sources of ignition.

    • Clean up spills immediately.[2]

    • Use dry clean-up procedures and avoid generating dust.[2]

    • Collect the spilled material into a suitable, labeled container for waste disposal.[2]

  • Major Spills:

    • Evacuate the area and move upwind.[2]

    • Alert emergency responders, providing the location and nature of the hazard.[2]

    • Prevent the spillage from entering drains or water courses.[2]

    • Contain the spill using sand, earth, or vermiculite.[2]

II. Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to handle it as hazardous waste and in accordance with all local, state, and federal regulations. Never dispose of this chemical down the drain.

  • Container Management:

    • Keep the chemical in its original container where possible.

    • Ensure the container is tightly closed and properly labeled with the chemical name and associated hazards.

    • Do not mix with other waste materials.

  • Waste Collection:

    • Place the sealed container of this compound waste into a larger, designated hazardous waste container.

    • Handle uncleaned, empty containers as you would the product itself.

  • Engage a Licensed Waste Disposal Company:

    • The disposal of this compound must be entrusted to a licensed and approved waste disposal company.

    • Provide the waste disposal company with a Safety Data Sheet (SDS) for the chemical. If an SDS for this compound is not available, an SDS for a similar compound like 1-Cyclohexylpiperazine or Piperazine can be used to indicate the nature of the hazard (corrosive, skin irritant, etc.).[1][3]

  • Documentation:

    • Maintain detailed records of the amount of waste generated and the date of disposal.

    • Retain all documentation provided by the waste disposal company, including manifests and certificates of destruction.

III. Disposal Options Overview

The following table summarizes the primary disposal methods to be carried out by a licensed professional service.

Disposal MethodDescriptionKey Considerations
Incineration High-temperature destruction of the chemical in a licensed incinerator.[2]Often the preferred method for organic chemical waste. May require admixture with a suitable combustible material.
Licensed Landfill Burial of the chemical waste in a specially designated and licensed landfill.[2]The chemical must be properly contained and labeled as per regulatory requirements.
Recycling Chemical treatment to recover and reuse the material.Consult the manufacturer for potential recycling options.[2] This is the least common option for this type of laboratory chemical.

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound Waste is_spill Is it a spill? start->is_spill minor_spill Minor Spill: - Remove ignition sources - Use dry cleanup - Collect in labeled container is_spill->minor_spill Yes, Minor major_spill Major Spill: - Evacuate area - Alert responders - Prevent drain entry - Contain spill is_spill->major_spill Yes, Major package_waste Package Waste Securely: - Keep in original container - Tightly sealed & labeled - Do not mix wastes is_spill->package_waste No minor_spill->package_waste major_spill->package_waste contact_vendor Contact Licensed Waste Disposal Company package_waste->contact_vendor provide_sds Provide Safety Data Sheet (or for similar compound) contact_vendor->provide_sds schedule_pickup Schedule Waste Pickup provide_sds->schedule_pickup document Document Disposal: - Record waste details - Retain manifests schedule_pickup->document end End: Proper Disposal Complete document->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 1-(2-Cyclohexylethyl)piperazine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 1-(2-Cyclohexylethyl)piperazine. The following guidance is based on the known hazards of similar piperazine derivatives, such as Piperazine and 1-Cyclohexylpiperazine.[1][2][3][4][5][6][7][8][9][10] It is imperative to conduct a thorough risk assessment before handling this chemical.

This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals handling this compound.

Probable Hazard Profile

Based on analogous compounds, this compound is anticipated to be a corrosive substance that can cause severe skin burns and eye damage.[1][3][7][10] It may also cause respiratory and skin sensitization, leading to allergic reactions upon exposure.[1][3][10] Ingestion and inhalation are expected to be harmful.[3]

Hazard Classification (Anticipated)Description
Skin Corrosion/Irritation Causes severe skin burns and irritation.[1][3][7]
Serious Eye Damage/Eye Irritation Causes serious eye damage.[1][2][3][7]
Respiratory Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][3][10]
Skin Sensitization May cause an allergic skin reaction.[1][3][10]
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[3]
Specific Target Organ Toxicity May cause respiratory irritation.[3][7][9]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.

Body PartRecommended ProtectionSpecification
Hands Chemical-resistant glovesNitrile rubber (>0.11 mm thickness), with breakthrough times greater than 480 minutes.[6] Always inspect gloves before use.
Eyes/Face Safety goggles and face shieldTightly fitting safety goggles and a face shield should be worn to protect against splashes.[2][4]
Body Laboratory coat and chemical-resistant apronA standard laboratory coat should be worn at all times. For tasks with a higher risk of splashing, a chemical-resistant apron is recommended.[1][2]
Respiratory Respirator (if necessary)Use in a well-ventilated area, preferably a chemical fume hood.[1][2][3] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[2][4][5]

Operational Plan: Handling and Storage

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control.[1][2][3]

  • Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[7]

Safe Handling Protocol
  • Preparation: Before starting work, ensure all necessary PPE is available and in good condition. Clearly label all containers.

  • Personal Hygiene: Avoid all personal contact, including inhalation.[1][5] Do not eat, drink, or smoke in the laboratory.[1][3] Wash hands thoroughly with soap and water after handling.[1][2]

  • Dispensing: When dispensing the chemical, do so slowly and carefully to avoid splashing or creating aerosols.

  • Work Practices: Keep containers securely sealed when not in use.[1][5] Avoid physical damage to containers.[1][5]

  • Clothing: Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse.[1][3][5]

Storage
  • Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[1][5]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[10]

  • The storage area should be a designated corrosives area and locked to be accessible only to authorized personnel.[1][2][4]

Emergency and Disposal Plan

Spill Response Protocol
  • Evacuate: Immediately evacuate the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For minor spills, contain the spill with sand, earth, or vermiculite.[5] Prevent the spill from entering drains.[4][5]

  • Cleanup: Wearing appropriate PPE, carefully clean up the spill using absorbent material. Place the absorbed material into a suitable, labeled container for hazardous waste disposal.[5]

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent.

First Aid Measures
Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1][2][3]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek immediate medical attention.[1][3]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[2] Seek immediate medical attention.[1][2][3]
Ingestion Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water and give them a small amount of water to drink.[3][7] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.[2][3]
Disposal Plan
  • Waste Classification: this compound and any materials contaminated with it should be treated as hazardous chemical waste.

  • Disposal Method: Dispose of contents and container in accordance with local, regional, and national regulations.[1] This may involve incineration in a licensed facility or treatment at an approved chemical waste plant.[1] Do not dispose of it down the drain.[4]

  • Container Disposal: Decontaminate empty containers before disposal.[1][5]

Visualizations

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Conduct Risk Assessment prep2 Ensure Engineering Controls are Functional (Fume Hood, Eyewash, Safety Shower) prep1->prep2 prep3 Gather and Inspect PPE prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Work Within a Chemical Fume Hood handle1->handle2 handle3 Carefully Dispense Chemical handle2->handle3 handle4 Keep Container Sealed When Not in Use handle3->handle4 clean1 Properly Dispose of Waste handle4->clean1 clean2 Decontaminate Work Area clean1->clean2 clean3 Remove and Store PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: A workflow diagram outlining the key steps for the safe handling of this compound.

G Emergency Response Decision Tree cluster_spill Spill cluster_exposure Personal Exposure start Emergency Event spill1 Evacuate Area start->spill1 exposure1 Remove from Exposure start->exposure1 spill2 Alert Supervisor spill1->spill2 spill3 Don Full PPE spill2->spill3 spill4 Contain and Clean Up Spill spill3->spill4 exposure2 Administer First Aid exposure1->exposure2 exposure3 Seek Immediate Medical Attention exposure2->exposure3

Caption: A decision tree for immediate actions to be taken in the event of a spill or personal exposure.

G Hierarchy of Controls elimination Elimination/Substitution (Most Effective) engineering Engineering Controls (e.g., Fume Hood) elimination->engineering admin Administrative Controls (e.g., SOPs, Training) engineering->admin ppe Personal Protective Equipment (PPE) (Least Effective) admin->ppe

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.